Technical Documentation Center

Penthienate bromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Penthienate bromide
  • CAS: 60-44-6

Core Science & Biosynthesis

Foundational

Penthienate Bromide: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Penthienate bromide is a synthetic quaternary ammonium anticholinergic agent, historically utilized for its antispasmodic properties in conditions...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penthienate bromide is a synthetic quaternary ammonium anticholinergic agent, historically utilized for its antispasmodic properties in conditions such as peptic ulcer and gastrointestinal spasms. As a competitive antagonist of muscarinic acetylcholine receptors, its mechanism of action is centered on the inhibition of the parasympathetic nervous system. This guide provides a comprehensive technical overview of the core mechanistic principles of penthienate bromide, including its interaction with muscarinic receptors, the downstream signaling pathways it modulates, and the experimental methodologies employed to characterize its pharmacological profile. While specific quantitative binding and kinetic data for penthienate bromide are not extensively available in the public domain, this guide offers a framework for its characterization based on established principles of antimuscarinic pharmacology, drawing comparisons with well-documented agents like atropine and propantheline.

Introduction: The Chemical and Pharmacological Profile of Penthienate Bromide

Penthienate bromide, chemically known as 2-{[2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetyl]oxy}-N,N-diethyl-N-methylethanaminium bromide, is a quaternary ammonium compound.[1] This structural feature, specifically the permanently charged nitrogen atom, renders the molecule highly polar and limits its ability to cross lipid membranes, most notably the blood-brain barrier.[2][3][4] Consequently, penthienate bromide's effects are predominantly confined to the peripheral nervous system, minimizing central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics.[3]

Pharmacologically, penthienate bromide is classified as an antimuscarinic agent, a subclass of anticholinergic drugs.[5] It exerts its effects by competitively blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[5] These receptors are integral to the function of the parasympathetic nervous system, which governs "rest and digest" functions throughout the body.[5] By antagonizing these receptors, penthienate bromide effectively inhibits parasympathetic tone, leading to effects such as reduced gastrointestinal motility and secretion.[5]

Core Mechanism of Action: Competitive Antagonism at Muscarinic Acetylcholine Receptors

The primary mechanism of action of penthienate bromide is competitive antagonism at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses to acetylcholine.

Penthienate bromide binds reversibly to these receptors at the same site as acetylcholine. However, unlike acetylcholine, the binding of penthienate bromide does not induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response. The antagonism is competitive, meaning that an increase in the concentration of acetylcholine can overcome the blockade by penthienate bromide.

Muscarinic Receptor Subtypes and Downstream Signaling

The physiological effects of penthienate bromide are a direct consequence of its blockade of the various muscarinic receptor subtypes, which are differentially distributed throughout the body and coupled to distinct signaling pathways:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction, glandular secretion, and neurotransmission. The antispasmodic effects of penthienate bromide in the gastrointestinal tract are largely attributed to the blockade of M3 receptors on smooth muscle cells.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of M2 receptors in the heart is responsible for the vagal-induced decrease in heart rate. Blockade of these receptors can lead to tachycardia.

The following diagram illustrates the general signaling pathways of muscarinic receptors that are inhibited by penthienate bromide.

G cluster_M1M3M5 M1, M3, M5 Receptor Pathway cluster_M2M4 M2, M4 Receptor Pathway ACh_M1M3M5 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Binds & Activates Gq11 Gq/11 M1M3M5->Gq11 Activates Penthienate_M1M3M5 Penthienate Bromide Penthienate_M1M3M5->M1M3M5 Blocks PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Smooth Muscle Contraction, Glandular Secretion) IP3->Ca_release PKC Protein Kinase C DAG->PKC ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Binds & Activates Gio Gi/o M2M4->Gio Activates Penthienate_M2M4 Penthienate Bromide Penthienate_M2M4->M2M4 Blocks AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways Antagonized by Penthienate Bromide.

Experimental Characterization of Penthienate Bromide

The pharmacological profile of an antimuscarinic agent like penthienate bromide is typically characterized through a series of in vitro and in vivo experiments designed to determine its binding affinity, functional potency, and selectivity.

Receptor Binding Affinity (Ki)

A critical parameter for any receptor antagonist is its binding affinity, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd). These values quantify the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki or Kd value indicates a higher binding affinity.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) recombinantly expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Components:

    • Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration close to its Kd.

    • Test Compound: Penthienate bromide is prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) is used to determine the amount of non-specific binding of the radioligand.

  • Incubation: The cell membranes, radioligand, and varying concentrations of penthienate bromide (or buffer for total binding and non-labeled antagonist for non-specific binding) are incubated together to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of penthienate bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

G A Prepare Cell Membranes (Expressing Muscarinic Receptor Subtype) B Incubate Membranes with: - Radioligand ([³H]-NMS) - Penthienate Bromide (Varying Conc.) A->B C Separate Bound from Unbound Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff) D->E G cluster_nonselective Non-Selective Antagonist (e.g., Atropine) cluster_selective Selective Antagonist (e.g., Darifenacin) Atropine Atropine M1_A M1 Atropine->M1_A High Affinity M2_A M2 Atropine->M2_A High Affinity M3_A M3 Atropine->M3_A High Affinity M4_A M4 Atropine->M4_A High Affinity M5_A M5 Atropine->M5_A High Affinity Darifenacin Darifenacin M1_D M1 Darifenacin->M1_D Lower Affinity M2_D M2 Darifenacin->M2_D Lower Affinity M3_D M3 Darifenacin->M3_D High Affinity M4_D M4 Darifenacin->M4_D Lower Affinity M5_D M5 Darifenacin->M5_D Lower Affinity

Illustration of Non-Selective versus Selective Receptor Antagonism.

Functional Potency (pA2)

While binding affinity measures how well a drug binds to a receptor, functional potency measures the concentration of a drug required to produce a specific functional response. For a competitive antagonist, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Schild analysis is a pharmacological method used to determine the pA2 value of a competitive antagonist. It involves constructing agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response. The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration. For a simple competitive antagonist, the slope of this plot should be 1, and the x-intercept is equal to the pA2 value. [6][7][8] A theoretical Schild plot is illustrated below.

G Theoretical Schild Plot xaxis log [Antagonist] yaxis log(Dose Ratio - 1) origin origin->xaxis origin->yaxis p1 p3 p1->p3 Slope = 1 p2 pA2_intercept pA2

Theoretical Schild Plot for a Competitive Antagonist.

The isolated guinea pig ileum is a classical pharmacological preparation rich in M3 muscarinic receptors, making it suitable for studying the functional effects of antimuscarinic drugs.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as acetylcholine or carbachol, by adding increasing concentrations of the agonist to the organ bath and measuring the resulting smooth muscle contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of penthienate bromide for a sufficient time to allow for equilibrium.

  • Second Agonist Concentration-Response Curve: A second cumulative concentration-response curve for the same agonist is generated in the presence of penthienate bromide.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of penthienate bromide.

  • Data Analysis: The EC50 values for the agonist in the absence and presence of each concentration of penthienate bromide are determined. The dose ratios are calculated, and a Schild plot is constructed to determine the pA2 value.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). As a quaternary ammonium compound, penthienate bromide is expected to have certain pharmacokinetic characteristics. [2] A detailed pharmacokinetic profile for penthienate bromide is not extensively documented in publicly available literature. However, the general properties of quaternary ammonium anticholinergics can be inferred.

  • Absorption: Due to their high polarity, quaternary ammonium compounds are poorly absorbed from the gastrointestinal tract. [2]Oral bioavailability is generally low.

  • Distribution: Their inability to readily cross lipid membranes limits their distribution into the CNS. [3]They primarily act on peripheral tissues.

  • Metabolism and Excretion: The metabolism and excretion pathways for penthienate bromide are not well-defined in the available literature.

For illustrative purposes, the pharmacokinetic parameters of a related quaternary ammonium anticholinergic, propantheline bromide, are presented below.

ParameterValue
Tmax (oral) ~1-2 hours
Half-life (intravenous) ~1.6 hours
Oral Bioavailability Low

Data for propantheline bromide.[9]

The following diagram illustrates a typical plasma concentration-time profile following oral administration.

G Typical Pharmacokinetic Profile (Oral Administration) xaxis Time yaxis Plasma Concentration origin origin->xaxis origin->yaxis p1 origin->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 Cmax Cmax Tmax Tmax

Typical Plasma Concentration vs. Time Profile for an Orally Administered Drug.

Clinical and Comparative Insights

Penthienate bromide was historically used in the treatment of peptic ulcers and gastrointestinal spasms. [10]Its mechanism of action, by reducing gastric acid secretion and motility through muscarinic blockade, provided a rationale for this application.

More recently, a clinical trial compared the efficacy of penthienate bromide with imipramine/propantheline and oxybutynin for the treatment of an unstable bladder. The study found that penthienate was more effective than the imipramine/propantheline combination and had an equivalent effect to oxybutynin, though side effects were common with all treatments. [7]This suggests that penthienate bromide is a potent antimuscarinic agent in a clinical setting.

Conclusion and Future Directions

Penthienate bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its primary mechanism of action involves the blockade of parasympathetic nervous system activity, leading to reduced smooth muscle contractility and glandular secretions. Its chemical structure limits its entry into the central nervous system, thereby reducing the likelihood of CNS-related side effects.

While the fundamental mechanism of action is well-understood within the context of antimuscarinic pharmacology, a significant gap exists in the publicly available literature regarding specific quantitative data for penthienate bromide. Future research should focus on:

  • Comprehensive Receptor Binding Studies: Determining the Ki values of penthienate bromide for all five human muscarinic receptor subtypes to establish its selectivity profile.

  • In-depth Functional Assays: Performing Schild analysis in various isolated tissue preparations to determine its pA2 values and confirm the competitive nature of its antagonism at different receptor subtypes.

  • Detailed Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of penthienate bromide in preclinical models and humans to provide a complete pharmacokinetic profile.

A thorough characterization of penthienate bromide's pharmacological properties would provide valuable insights for researchers in the field of cholinergic pharmacology and could potentially inform the development of new, more selective antimuscarinic agents.

References

  • Kubo, T., Fukuda, K., Mikami, A., Maeda, A., Takahashi, H., Mishina, M., ... & Numa, S. (1986). Cloning, sequencing and expression of complementary DNA encoding the muscarinic acetylcholine receptor.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6066, Penthienate Bromide. Retrieved from [Link]

  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology, 30(1), 633-673.
  • Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England journal of medicine, 321(15), 1022–1029. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]

  • Holmes, D. M., Montz, F. J., & Stanton, S. L. (1989).
  • Kenakin, T. P. (2004). A pharmacology primer: theory, applications, and methods. Elsevier Academic Press.
  • Herxheimer, A. (1958). A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity. British Journal of Pharmacology and Chemotherapy, 13(2), 184–192. [Link]

  • Duggan, J. M. (1965). A controlled trial of an anticholinergic drug, pipenzolate methylbromide ("piptal"), in the management of peptic ulcer. The Medical journal of Australia, 2(20), 826–827. [Link]

  • Bonnevie, O., Svendsen, L. B., Holst-Christensen, J., Johansen, T. S., Søltoft, J., & Christiansen, P. M. (1979). Double-blind randomised clinical trial of a pepsin-inhibitory pentapeptide (pepstatin) in the treatment of duodenal ulcer. Gut, 20(7), 624–628. [Link]

  • American Society for Microbiology. (2011). Motility Test Medium Protocol. Retrieved from [Link]

  • Marona, H. R. N., & Lucchesi, M. B. B. (2004). Protocol to refine intestinal motility test in mice. Lab animal, 38(3), 257–260. [Link]

  • Kim, D. H., Hyun, S. H., Kim, J. S., Lee, G., & Lee, S. (2015). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of the Korean Society of Radiology, 73(2), 113-118.
  • Bonnevie, O. (1987). Developments in the treatment of peptic ulcer. Scandinavian journal of gastroenterology. Supplement, 127, 51–54. [Link]

  • Collins, F. S., & Varmus, H. (2015). A new initiative on precision medicine. The New England journal of medicine, 372(9), 793–795. [Link]

  • Hersey, S. J., & Sachs, G. (1995). Gastric acid secretion. Physiological reviews, 75(1), 155–189. [Link]

  • U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s): Aclidinium Bromide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology Review: Rocuronium Bromide Injection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s): Sildenafil. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 125388Orig1s000 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Retrieved from [Link]

  • Speight, T. M., & Avery, G. S. (1972). Pancuronium bromide: a review of its pharmacological properties and clinical application. Drugs, 4(3-4), 163–226. [Link]

  • Rauws, A. G. (1983). Pharmacokinetics of bromide ion--an overview. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 21(3), 379–382. [Link]

  • Vaiseman, N., Koren, G., & Pencharz, P. (1986). Pharmacokinetics of oral and intravenous bromide in normal volunteers. Journal of toxicology. Clinical toxicology, 24(5), 403–413. [Link]

  • Hall, R. C., & Horowitz, M. (1980). Pharmacokinetics of intravenously administered bumetanide in man. Journal of pharmacokinetics and biopharmaceutics, 8(3), 219–228. [Link]

  • Noguchi, H., Tokuma, Y., & Tamura, Y. (1983). Pharmacokinetics of prifinium bromide in healthy volunteers. International journal of clinical pharmacology, therapy, and toxicology, 21(5), 213–217.
  • Cederberg, C., Gyllen-Haal, H., & Ryrfeldt, A. (1983). Pharmacokinetics of propantheline bromide in normal man. British journal of clinical pharmacology, 15(3), 377–378. [Link]

  • Walker, J. S., & Shanks, R. G. (1982). Propantheline bromide plasma level, urinary excretion and pharmacological data in a comparison of the bioavailability of three oral formulations of Pro-Banthine. British journal of clinical pharmacology, 14(4), 541–545. [Link]

  • Boehringer Ingelheim. (n.d.). PROPANTHELINE BROMIDE Tablets USP. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Penthienate Bromide

Introduction Penthienate bromide is a quaternary ammonium compound with anticholinergic properties. Its chemical structure, 2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium bromide, feature...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Penthienate bromide is a quaternary ammonium compound with anticholinergic properties. Its chemical structure, 2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium bromide, features a bulky ester group which is characteristic of muscarinic receptor antagonists.[1][2] This guide provides a detailed, scientifically-grounded overview of a logical and efficient synthesis pathway for Penthienate Bromide, focusing on the underlying chemical principles, key precursors, and detailed experimental protocols. The synthesis is a multi-step process that can be logically divided into the preparation of two key intermediates followed by their condensation and final modification.

Overall Synthesis Strategy

The synthesis of Penthienate Bromide is most effectively approached by a convergent strategy. This involves the independent synthesis of two primary precursors: an acidic component, 2-cyclopentyl-2-(2-thienyl)hydroxyacetic acid , and an amino alcohol derivative, 2-(diethylamino)ethyl chloride . These precursors are then coupled through an esterification reaction. The final step is the quaternization of the tertiary amine to yield the target quaternary ammonium salt. This approach allows for the purification of intermediates at each stage, ensuring a high-purity final product.

Penthienate Bromide Synthesis Overview Thiophene Thiophene Ketone Cyclopentyl 2-Thienyl Ketone Thiophene->Ketone CPA Cyclopentanecarboxylic Acid CPA->Ketone Friedel-Crafts Acylation HydroxyAcid 2-Cyclopentyl-2-(2-thienyl)hydroxyacetic Acid (Precursor A) Ketone->HydroxyAcid Cyanohydrin Formation & Hydrolysis Ester Tertiary Amine Ester Intermediate HydroxyAcid->Ester DEAE 2-(Diethylamino)ethanol DEAEC 2-(Diethylamino)ethyl Chloride HCl (Precursor B) DEAE->DEAEC Chlorination (SOCl₂) DEAEC->Ester Esterification Penthienate Penthienate Bromide (Final Product) Ester->Penthienate Quaternization (Menschutkin Reaction)

Caption: Convergent synthesis pathway for Penthienate Bromide.

Part 1: Synthesis of Precursor A: 2-Cyclopentyl-2-(2-thienyl)hydroxyacetic Acid

This precursor provides the core carbocyclic and heterocyclic scaffold of the final molecule. Its synthesis begins with the formation of a ketone intermediate.

Synthesis of Cyclopentyl 2-Thienyl Ketone

The key transformation here is a Friedel-Crafts acylation. A particularly effective method involves the direct reaction of cyclopentanecarboxylic acid with thiophene using a water-scavenging solvent like polyphosphoric acid (PPA).[3][4] This approach is advantageous as it avoids the need to first prepare the acyl chloride with reagents like thionyl chloride and circumvents the use of heavy metal catalysts such as stannic chloride, which can complicate purification and waste disposal.[3][5]

Causality of Experimental Choice: Polyphosphoric acid serves as both the catalyst and the solvent. It protonates the carboxylic acid, activating it for electrophilic attack on the electron-rich thiophene ring. The PPA also acts as a powerful dehydrating agent, driving the reaction equilibrium towards the product.

Experimental Protocol: Friedel-Crafts Acylation

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 10.0g (88 mmol) of cyclopentanecarboxylic acid and 8.8g (105 mmol) of thiophene.

  • To this mixture, add 20g of polyphosphoric acid with stirring.

  • Heat the reaction mixture to 75°C and maintain this temperature for 2 hours.[3]

  • After the reaction is complete, cool the mixture and carefully dilute it with water.

  • Extract the aqueous mixture with a suitable organic solvent, such as o-dichlorobenzene.[3]

  • The organic layer containing the crude cyclopentyl 2-thienyl ketone can be azeotropically dried and used in the next step without extensive purification.[3]

ParameterValueReference
ReactantsCyclopentanecarboxylic acid, Thiophene, PPA[3]
Temperature75°C[3]
Reaction Time2 hours[3]
Purity (GC, area%)~99%[3]
Conversion to α-Hydroxy Acid

The ketone is converted to the target α-hydroxy acid via a two-step process: formation of a cyanohydrin intermediate followed by acidic hydrolysis.

  • Cyanohydrin Formation: The ketone is reacted with a cyanide source, typically sodium or potassium cyanide with a proton source, to form 2-cyclopentyl-2-thienyl-2-hydroxyacetonitrile.

  • Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) to the carboxylic acid, yielding Precursor A.

Part 2: Synthesis of Precursor B: 2-(Diethylamino)ethyl Chloride Hydrochloride

This precursor is a common alkylating agent in pharmaceutical synthesis. It is synthesized by the chlorination of 2-(diethylamino)ethanol. For stability and ease of handling, it is almost always prepared and isolated as its hydrochloride salt.[6]

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The reaction proceeds through a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, displacing the chlorosulfite group and liberating sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps drive the reaction to completion.[6] The in-situ generated HCl conveniently protonates the tertiary amine, forming the stable, crystalline hydrochloride salt which can be easily isolated.[6]

DEAEC Synthesis DEAE 2-(Diethylamino)ethanol Intermediate Chlorosulfite Intermediate DEAE->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) DEAEC 2-(Diethylamino)ethyl Chloride HCl Intermediate->DEAEC + Cl⁻ - SO₂ Byproducts SO₂ (g) HCl (g)

Caption: Reaction scheme for the synthesis of 2-(diethylamino)ethyl chloride HCl.

Experimental Protocol: Chlorination of 2-(Diethylamino)ethanol

  • Materials: 2-(Diethylamino)ethanol, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), Absolute ethanol (for recrystallization).[6]

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

  • Cool the flask in an ice bath to 0-5°C.[6]

  • Slowly add a solution of thionyl chloride in DCM to the cooled amino alcohol solution via the dropping funnel with vigorous stirring. The molar ratio of thionyl chloride to the amino alcohol should be approximately 1.1:1 to 1.2:1.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[6]

  • Cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

  • Purify the resulting crude solid by recrystallization from absolute ethanol.[6]

  • Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

ParameterValueReference
Key ReagentThionyl Chloride (SOCl₂)[6][7][8]
SolventAnhydrous Dichloromethane[6]
Temperature0-5°C (addition), then reflux[6][7]
PurificationRecrystallization (Ethanol)[6]
Product FormHydrochloride Salt[6][9]

Part 3: Final Assembly: Esterification and Quaternization

Esterification

With both precursors in hand, the next step is to form the ester linkage. A highly effective method is to first convert the carboxylic acid (Precursor A) to its more reactive acyl chloride derivative using a reagent like thionyl chloride or oxalyl chloride. This acyl chloride can then be reacted directly with 2-(diethylamino)ethanol (or its hydrochloride salt, Precursor B, with the addition of a base) to form the tertiary amine ester. This method is common for synthesizing esters from amino alcohols.[10]

Experimental Protocol: Esterification

  • Convert 2-cyclopentyl-2-(2-thienyl)hydroxyacetic acid (Precursor A) to its acid chloride by reacting it with thionyl chloride, typically in an inert solvent.

  • In a separate flask, dissolve 2-(diethylamino)ethanol in a suitable solvent like toluene.

  • Slowly add the prepared acid chloride to the solution of the amino alcohol. The reaction is often heated under reflux for several hours to ensure completion.[10]

  • After the reaction, the mixture is worked up by making it alkaline to deprotonate the amine, followed by extraction with an organic solvent and purification, often by vacuum distillation.[10]

Quaternization (Menschutkin Reaction)

The final step is the quaternization of the tertiary amine group on the ester intermediate to form the quaternary ammonium salt. This is achieved through a Menschutkin reaction, which is a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[11] For Penthienate Bromide, the alkyl halide used is methyl bromide.

Causality of Experimental Choice: The nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the methyl bromide. The bromide ion is the leaving group and subsequently becomes the counter-ion for the newly formed quaternary ammonium cation.[11][12] The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Experimental Protocol: Quaternization

  • Dissolve the purified tertiary amine ester intermediate in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

  • Cool the solution and bubble methyl bromide gas through it, or add a solution of methyl bromide. The reaction can also be performed with an excess of the alkyl halide in a pressure vessel.[13]

  • The reaction is typically stirred at or slightly above room temperature for several hours.[13]

  • The quaternary ammonium salt, Penthienate Bromide, is generally insoluble in the reaction solvent and will precipitate out.

  • The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting material, and dried under vacuum.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride. (n.d.). Benchchem.
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (n.d.). Google Patents.
  • CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology. (n.d.). Google Patents.
  • US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide. (n.d.). Google Patents.
  • 2-Chloro-N,N-diethylethylamine hydrochloride 99%. (n.d.). Sigma-Aldrich.
  • 2-Diethyl Amino Ethyl Chloride Hydrochloride for Synthesis. (n.d.). CDH Fine Chemical.
  • Penthienate Bromide. (n.d.). PubChem - NIH.
  • Penthienate bromide Formula. (n.d.). ECHEMI.
  • PENTHIENATE BROMIDE. (n.d.). gsrs.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). PMC - NIH.
  • Preparation of Amines. (2023). Chemistry LibreTexts.
  • What is the procedure for the synthesis of tertiary amines in the lab? (2021). Quora.
  • EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone. (n.d.). Google Patents.
  • US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. (n.d.). Google Patents.
  • US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation. (n.d.). Google Patents.
  • Preparation of Amines. (n.d.). Lumen Learning.
  • Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. (n.d.). Justia Patents.
  • WO/2000/049012 PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE. (n.d.). WIPO Patentscope.
  • WO2007033348A2 - Process for the synthesis of rocuronium bromide. (n.d.). Google Patents.

Sources

Foundational

An In-Depth Technical Guide to Penthienate Bromide: Chemical Properties, Structure, and Analysis

This guide provides a comprehensive technical overview of Penthienate bromide (CAS 60-44-6), a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Penthienate bromide (CAS 60-44-6), a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, mechanism of action, and relevant analytical and synthetic methodologies. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical knowledge in practical application.

Introduction and Pharmacological Context

Penthienate bromide is a synthetic antimuscarinic agent historically utilized for its antispasmodic properties, particularly in the treatment of peptic ulcers and gastrointestinal spasms.[1][2] As a quaternary ammonium compound, its structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier and thus reduces central nervous system side effects compared to its tertiary amine counterparts.[3] The therapeutic efficacy of Penthienate bromide stems from its role as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting parasympathetic nerve stimulation of smooth muscle and exocrine glands.[2] Although it has been evaluated as safe and effective, it is largely no longer marketed, but its study remains relevant for understanding the structure-activity relationships of anticholinergic agents.[2]

Chemical Properties and Structure

The structural and physical properties of a compound are foundational to its pharmacological activity and formulation. Penthienate bromide is a racemic compound characterized by a chiral center at the carbon atom bearing the hydroxyl, cyclopentyl, and thienyl groups.[4]

Physicochemical Data Summary

The key physicochemical properties of Penthienate bromide are summarized in the table below for rapid reference.

PropertyValueSource(s)
IUPAC Name 2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium bromide[5]
CAS Number 60-44-6[5]
Molecular Formula C₁₈H₃₀BrNO₃S[4]
Molecular Weight 420.41 g/mol [4]
Appearance Pale yellow crystals[6]
Melting Point 124.6 °C[6]
Solubility 1 g in 5 mL water; Freely soluble in alcohol and chloroform; Slightly soluble in acetone; Insoluble in ether.[6]
UV Maximum (λmax) 238 nm[6]
SMILES CC(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O.[Br-][5]
InChIKey VWGJUXTWIWCQGL-UHFFFAOYSA-M[5]
Molecular Structure and Crystallography

The three-dimensional conformation of Penthienate bromide is critical to its interaction with the muscarinic receptor. X-ray crystallography studies have revealed that the crystals are triclinic, belonging to the space group P1.[1]

Key structural features include:

  • Quaternary Ammonium Head: The positively charged N,N-diethyl-N-methylethanaminium group is the key pharmacophore that interacts with the anionic site of the muscarinic receptor.

  • Ester Linkage: An ester bond connects the ammonium head to the bulky acyl group. This linkage is susceptible to hydrolysis.

  • Acyl Group: The α-cyclopentyl-α-hydroxy-2-thienylacetyl group provides the steric bulk necessary for antagonistic activity. The cyclopentyl and thienyl rings are oriented nearly perpendicular to the ester group's mean plane, a common feature in potent anticholinergics that helps block the receptor's active site.[1]

Caption: 2D representation of Penthienate bromide's chemical structure.

Mechanism of Action: Muscarinic Receptor Antagonism

Penthienate bromide functions by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors, primarily the M₁, M₂, and M₃ subtypes which are G-protein coupled receptors (GPCRs).[2][7]

  • M₁ and M₃ Receptor Blockade: These receptors are coupled to Gq proteins. Upon activation by ACh, Gq activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺, causing smooth muscle contraction (e.g., in the gut) and glandular secretion. By blocking these receptors, Penthienate bromide prevents this cascade, leading to muscle relaxation and reduced secretions.[8]

  • M₂ Receptor Blockade: M₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. In the heart, M₂ receptor activation opens potassium channels, causing hyperpolarization and a decreased heart rate. While Penthienate's primary use is not cardiac, its antagonism at M₂ receptors can counteract ACh-mediated bradycardia. M₂ receptors also act as presynaptic autoreceptors that inhibit further ACh release; blockade of these can paradoxically increase local ACh concentrations.[7]

MOA_Diagram cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle ACh ACh_synapse ACh ACh_vesicle->ACh_synapse Release M3R M3 Receptor Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Causes Penthienate Penthienate Bromide Penthienate->M3R Binds & Blocks ACh_synapse->M3R Binds & Activates

Caption: Penthienate bromide blocks the M3 muscarinic receptor signaling cascade.

Synthesis and Purification

The synthesis of quaternary ammonium anticholinergics like Penthienate bromide typically follows a two-step process: esterification followed by quaternization. While the original 1944 publication by Blicke and Tsao was not accessible for direct review, a scientifically sound synthetic protocol can be constructed based on established organic chemistry principles, notably the Menschutkin reaction for the final step.[10]

Proposed Synthetic Route

This proposed protocol is a self-validating system; successful synthesis and purification can be confirmed at each stage using the analytical methods described in Section 5.

Step 1: Esterification

  • Objective: To synthesize the intermediate ester, 2-(diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetate.

  • Rationale: This step creates the core structure by linking the precursor acid (α-cyclopentyl-α-hydroxy-2-thiopheneacetic acid) with the amino alcohol (2-diethylaminoethanol). A direct Fischer esterification is often employed, using an acid catalyst to drive the reaction.

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add α-cyclopentyl-α-hydroxy-2-thiopheneacetic acid (1.0 eq) and 2-diethylaminoethanol (1.2 eq).

    • Add toluene as an azeotropic solvent to facilitate water removal.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete when no more water is evolved (4-8 hours).

    • Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine ester.

    • Purify the crude product via vacuum distillation or column chromatography on silica gel.

Step 2: Quaternization (Menschutkin Reaction)

  • Objective: To convert the tertiary amine ester into the quaternary ammonium bromide, Penthienate bromide.

  • Rationale: This is a classic Sₙ2 reaction where the lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (methyl bromide), which has a good leaving group (Br⁻).[10]

  • Protocol:

    • Dissolve the purified ester from Step 1 (1.0 eq) in a suitable polar aprotic solvent, such as acetone or acetonitrile, in a sealed pressure tube.

    • Cool the solution in an ice bath and bubble methyl bromide gas through the solution, or add a molar equivalent of liquid methyl bromide.

    • Seal the tube and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by the precipitation of the quaternary salt product, which is often less soluble in the reaction solvent.

    • After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted starting material.

    • Recrystallize the crude Penthienate bromide from a suitable solvent system (e.g., ethanol/ether) to obtain the final product as pale yellow crystals.[6]

Synthesis_Workflow Acid α-Cyclopentyl-α-hydroxy- 2-thiopheneacetic Acid Esterification Esterification (p-TSA, Toluene, Reflux) Acid->Esterification Alcohol 2-Diethylaminoethanol Alcohol->Esterification MeBr Methyl Bromide Quaternization Quaternization (Acetone, Heat) MeBr->Quaternization Ester Tertiary Amine Ester Ester->Quaternization Penthienate_Final Penthienate Bromide Esterification->Ester Purification Recrystallization Quaternization->Purification Purification->Penthienate_Final

Caption: Proposed two-step synthesis workflow for Penthienate bromide.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and quantity of Penthienate bromide. As a quaternary ammonium salt, specific techniques must be employed to handle its ionic and non-volatile nature.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation by showing the number of different types of protons and their connectivity. Expected signals would include: triplets and quartets for the ethyl groups on the nitrogen, a singlet for the N-methyl group, complex multiplets for the cyclopentyl ring protons, and distinct signals for the protons on the thiophene ring. The protons on the carbons adjacent to the quaternary nitrogen and the ester oxygen would be deshielded and appear downfield.

    • ¹³C NMR: Confirms the carbon skeleton. Key signals would include the carbonyl carbon of the ester (~170-175 ppm), carbons of the thiophene ring (~125-145 ppm), and the aliphatic carbons of the ethyl, methyl, and cyclopentyl groups.

    • Exemplar Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.[11][12]

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify key functional groups.

    • Expected Absorptions:

      • ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

      • ~2950-2850 cm⁻¹: C-H stretching from the aliphatic (cyclopentyl, ethyl) groups.

      • ~1730 cm⁻¹ (strong): C=O stretch from the ester group.

      • ~1200-1100 cm⁻¹: C-O stretch from the ester group.

      • Signals corresponding to the thiophene ring vibrations.

    • Exemplar Protocol: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.[6]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the primary method for assessing the purity and quantifying Penthienate bromide in bulk material or formulations. As an ionic compound, reverse-phase chromatography with specific mobile phase conditions is required for good peak shape.

    • Exemplar Protocol:

      • Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

      • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier. For example, a mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 45:55 v/v). The low pH suppresses the interaction of the cationic analyte with residual silanol groups on the column, improving peak symmetry.[13]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at 238 nm, the known λmax of Penthienate bromide.[6]

      • Quantification: Prepare a calibration curve using certified reference standards. The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Titrimetric Analysis
  • Rationale: For quantifying the bromide counter-ion or the quaternary ammonium cation in bulk samples, titration offers a reliable, cost-effective method.

  • Exemplar Protocol (for Bromide):

    • Dissolve a precisely weighed amount of Penthienate bromide in deionized water.

    • Titrate with a standardized solution of silver nitrate (AgNO₃).

    • Use a potentiometric electrode (silver electrode) to detect the endpoint. The equivalence point is marked by a sharp change in potential as silver bromide (AgBr) precipitation is completed. This method provides a direct measure of the bromide content.

Conclusion

Penthienate bromide serves as an important exemplar of a quaternary ammonium antimuscarinic agent. Its chemical structure, with a bulky acyl group and a charged ammonium head, is tailored for effective antagonism at muscarinic receptors. This guide has outlined its key chemical and physical properties and provided a framework for its synthesis and comprehensive analytical characterization. The proposed protocols for synthesis, spectroscopy, chromatography, and titration represent robust, self-validating systems essential for any research or development involving this class of compounds. Understanding the causality behind these methodologies—from the Sₙ2 mechanism of quaternization to the mobile phase pH control in HPLC—is paramount for the modern pharmaceutical scientist.

References

  • DrugFuture. Penthienate Bromide. Available from: [Link]

  • Clarke, B. (1996). Anticholinergic medication for the unstable bladder: prospective trials of imipramine/propantheline versus penthienate and oxybutynin versus penthienate. International Urogynecology Journal, 7(4), 191-5. Available from: [Link]

  • Guy, J. J., & Hamor, T. A. (1974). Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide [diethyl-(2-hydroxyethyl)-methylammonium bromide α-cyclopentyl-2-thienylglycolate]: some stereochemical correlations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1126-1132. Available from: [Link]

  • Grokipedia. Penthienate. Available from: [Link]

  • Metzger, M. B. (2010). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Shtyrlin, Y. G., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1530. Available from: [Link]

  • U.S. Global Substance Registration System. PENTHIENATE BROMIDE. Available from: [Link]

  • PubChem. Penthienate Bromide. National Institutes of Health. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information for various chemical syntheses. Available from: [Link]

  • Pera, T., & Penn, R. B. (2014). Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Therapeutic Advances in Respiratory Disease, 8(2), 43-53. Available from: [Link]

  • Effects of enantiomers of M3 antagonists on muscarinic receptors in rabbit trachea. (1994). Naunyn-Schmiedeberg's Archives of Pharmacology, 349(4), 386-92. Available from: [Link]

  • [Comparative study of anticholinergic and betamimetic agents in the treatment of asthma attacks]. (1988). Presse Médicale, 17(42), 2237-40. Available from: [Link]

  • Mutic, J., Nikolic-Mandic, S., Lolic, A., & Manojlovic, D. (2007). Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detector. Chemical and Pharmaceutical Bulletin, 55(11), 1599-1603. Available from: [Link]

  • Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. (2002). The Journal of Urology, 167(3), 1433-8. Available from: [Link]

  • National Medicines Information Centre. (2024). Use of medicines with anticholinergic activity. St James's Hospital. Available from: [Link]

  • Agonist-mediated conformational changes of muscarinic receptors in rat brain. (1982). Molecular Pharmacology, 21(3), 584-93. Available from: [Link]

  • Birdsall, N. J., & Hulme, E. C. (1999). Muscarinic Receptor Agonists and Antagonists. Molecules, 4(3), 127-149. Available from: [Link]

  • The Merck Index Online. Penthienate Bromide. Royal Society of Chemistry. Available from: [Link]

  • Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist. (2012). ACS Medicinal Chemistry Letters, 3(7), 581-585. Available from: [Link]

  • A validated high performance liquid chromatographic method for estimation of valethamate bromide in bulk and its dosage forms. (2016). Journal of Pharmaceutical Analysis, 6(5), 333-338. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Activity of Penthienate Bromide Analogues

Introduction: Re-evaluating a Classic Anticholinergic Scaffold Penthienate bromide, chemically known as 2-{[2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetyl]oxy}-N,N-diethyl-N-methylethanaminium bromide, is a synthetic qu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Anticholinergic Scaffold

Penthienate bromide, chemically known as 2-{[2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetyl]oxy}-N,N-diethyl-N-methylethanaminium bromide, is a synthetic quaternary ammonium compound with potent anticholinergic properties.[1] Historically, it was employed in the treatment of peptic ulcers and gastrointestinal spasms due to its ability to reduce gastrointestinal motility and secretions.[1] Its mechanism of action lies in its function as an antimuscarinic agent, competitively blocking muscarinic acetylcholine receptors (mAChRs).[1] Although no longer actively marketed, the core structure of penthienate represents a valuable scaffold for the design of novel anticholinergic agents with potentially improved selectivity and therapeutic indices.

This guide provides a technical overview for researchers and drug development professionals on the synthesis of penthienate bromide analogues, the critical structure-activity relationships (SAR) that govern their function, and the experimental protocols required to validate their pharmacological activity.

Part 1: Synthetic Strategies for Penthienate Analogues

The synthesis of penthienate bromide and its analogues is conceptually straightforward, typically involving a two-step sequence: esterification followed by quaternization. This approach offers significant modularity, allowing for systematic structural modifications to explore the chemical space around the core scaffold.

Core Synthesis Pathway

The primary route involves the synthesis of a tertiary amino ester intermediate, which is then quaternized to yield the final active compound.

  • Step 1: Esterification. The synthesis begins with the esterification of a substituted glycolic acid with an appropriate amino alcohol. For penthienate itself, this involves reacting α-cyclopentyl-α-(2-thienyl)glycolic acid with N,N-diethylaminoethanol. The choice of coupling agent is critical to ensure high yield and purity; common reagents include dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or conversion of the acid to an acyl chloride using thionyl chloride followed by reaction with the amino alcohol.

  • Step 2: Quaternization. The resulting tertiary amino ester is then quaternized by reaction with an alkyl halide. To produce penthienate bromide, methyl bromide is the reagent of choice.[2] The reaction is typically performed in an aprotic solvent such as acetonitrile or acetone. The quaternary ammonium salt, being ionic, often precipitates from the reaction mixture, facilitating its isolation.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization Acid α-Substituted Glycolic Acid (e.g., Cyclopentyl-thienylglycolic acid) Intermediate Tertiary Amino Ester Acid->Intermediate Coupling Agent (e.g., DCC/DMAP) AminoAlcohol N,N-Dialkylaminoethanol (e.g., N,N-Diethylaminoethanol) AminoAlcohol->Intermediate FinalProduct Quaternary Ammonium Salt (Penthienate Analogue) Intermediate->FinalProduct AlkylHalide Alkyl Halide (e.g., Methyl Bromide) AlkylHalide->FinalProduct Aprotic Solvent (e.g., Acetonitrile)

Caption: General synthetic workflow for Penthienate Bromide analogues.

Protocol: Synthesis of a Penthienate Bromide Analogue

This protocol is a representative example. All procedures should be conducted by trained personnel in a suitable laboratory environment.

  • Esterification:

    • To a solution of α-cyclopentyl-α-(2-thienyl)glycolic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add N,N-diethylaminoethanol (1.1 eq) and DMAP (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amino ester. Purify by column chromatography if necessary.

  • Quaternization:

    • Dissolve the purified tertiary amino ester (1.0 eq) in acetone (20 mL/mmol).

    • Add methyl bromide (1.5 eq, typically as a solution in a suitable solvent) to the solution.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours. A precipitate should form over time.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetone to remove unreacted starting material.

    • Dry the product under vacuum to yield the final penthienate bromide analogue. Characterize by NMR, Mass Spectrometry, and HPLC.

Part 2: Structure-Activity Relationships (SAR)

The anticholinergic activity of penthienate analogues is highly dependent on their three-dimensional structure and ability to bind effectively to the orthosteric site of muscarinic receptors. The structure of penthienate contains the classic pharmacophore for antimuscarinics: a cationic head, an ester group, and a bulky acyl moiety.[3]

Key Structural Features and Their Influence
  • The Cationic Head (Quaternary Ammonium): The positively charged nitrogen is paramount for activity. It mimics the quaternary ammonium of the endogenous ligand, acetylcholine, and forms a critical ionic interaction with a conserved aspartate residue in the binding pocket of the muscarinic receptor.

    • Insight: Triethyl or bulkier substituents on the nitrogen generally decrease potency compared to the N,N-diethyl-N-methyl configuration, likely due to steric hindrance.

  • The Acyl Group (Cyclopentyl and Thienyl Rings): These bulky, lipophilic groups are essential for high-affinity binding and contribute to the antagonist properties of the molecule. They form van der Waals and hydrophobic interactions with non-polar residues in the receptor binding site, which are not utilized by acetylcholine.

    • Insight: The stereochemistry of the α-carbon is crucial. The crystal structure of penthienate bromide reveals a specific conformation of the cyclopentyl and thienyl rings relative to the rest of the molecule.[3] It is expected that only one enantiomer will possess the majority of the pharmacological activity, a common feature in anticholinergic agents.[4]

  • The Ester Linkage: The ester group is a key hydrogen bond acceptor, interacting with tyrosine or threonine residues in the receptor's binding site.

  • The Ethyl Spacer: The distance between the ester carbonyl and the cationic nitrogen is critical. A two-carbon (ethyl) spacer, as seen in acetylcholine, is generally optimal for high-affinity muscarinic receptor binding.

SAR_Diagram cluster_Receptor Muscarinic Receptor Binding Pocket cluster_Ligand Penthienate Analogue Asp Aspartate (-) Tyr Tyrosine/Threonine (H-Bond Donor) Hydrophobic Hydrophobic Pocket CationicHead Cationic Head (N+R4) CationicHead->Asp Ionic Bond (Essential for Affinity) Ester Ester Group Ester->Tyr Hydrogen Bond BulkyAcyl Bulky Acyl Groups (e.g., Rings) BulkyAcyl->Hydrophobic Hydrophobic Interactions (Determine Antagonist Activity)

Caption: Key interactions between a Penthienate analogue and the mAChR site.

Table: Predicted SAR for Penthienate Analogues
Structural ModificationPredicted Effect on ActivityRationale
Acyl Group
Replace Cyclopentyl with PhenylLikely maintained or increased activityPhenyl rings are common in potent anticholinergics (e.g., atropine), enhancing hydrophobic interactions.
Replace Thienyl with FuranPotentially similar activityFuran is bioisosteric to thiophene; minor changes in electronic properties may slightly alter affinity.
Replace Cyclopentyl with smaller alkylDecreased activityReduced hydrophobic interaction with the receptor pocket.[5]
Spacer Group
Increase to Propyl or Butyl chainDecreased activityThe distance between the cationic head and ester group deviates from the optimal spacing for receptor interaction.
Cationic Head
Replace N-methyl with N-ethylPotentially decreased activityIncreased steric bulk at the cationic head may hinder optimal binding in the aspartate pocket.
Tertiary Amine (non-quaternized)Significantly decreased activityLoss of the permanent positive charge dramatically reduces the key ionic interaction with the receptor.

Part 3: Experimental Evaluation of Activity

A systematic evaluation of novel analogues requires a tiered approach, starting with in vitro assays to determine receptor affinity and functional antagonism, followed by in vivo models to assess therapeutic effects and potential side effects.

In Vitro Assays: The Foundation of Activity Profiling

1. Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for specific receptor subtypes (M1-M5). The principle is competitive displacement of a known high-affinity radiolabeled ligand by the test compound.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its Kd value.

    • Increasing concentrations of the penthienate analogue (test compound) or a known competitor (e.g., atropine for positive control).

    • Assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (Organ Bath)

These experiments measure the ability of an analogue to function as an antagonist by inhibiting the physiological response to an agonist (e.g., acetylcholine or carbachol) in an isolated tissue.

  • Common Preparations: Guinea pig ileum or bladder detrusor muscle strips are mounted in an organ bath containing physiological salt solution.

  • Procedure: A cumulative concentration-response curve to acetylcholine is generated. The tissue is then incubated with a fixed concentration of the penthienate analogue for a set period, and the acetylcholine curve is repeated. A competitive antagonist will cause a rightward parallel shift in the concentration-response curve.

  • Output: The data are used to calculate the pA₂, a measure of the antagonist's potency.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Ki at M1-M5) FunctionalAssay Functional Assay (e.g., Guinea Pig Ileum) (Determine pA2) BindingAssay->FunctionalAssay Select lead compounds EfficacyModel Efficacy Model (e.g., GI Motility, Bladder Spasm) FunctionalAssay->EfficacyModel Promising Leads SideEffectModel Side Effect Profiling (e.g., Salivation, Tachycardia) EfficacyModel->SideEffectModel Start Synthesized Penthienate Analogue Start->BindingAssay

Caption: Tiered workflow for evaluating Penthienate analogue activity.

Conclusion

The penthienate bromide scaffold, while a legacy molecule, provides fertile ground for the application of modern medicinal chemistry principles. Its modular synthesis allows for the creation of diverse chemical libraries. By systematically modifying the acyl, spacer, and cationic head moieties, researchers can fine-tune the pharmacological properties of these analogues. A thorough understanding of the structure-activity relationships, coupled with a rigorous cascade of in vitro and in vivo assays, is essential for identifying novel anticholinergic candidates with improved receptor subtype selectivity and a more favorable balance of efficacy and tolerability. This approach may unlock new therapeutic agents for a range of conditions, from overactive bladder to chronic obstructive pulmonary disease.

References

  • Grokipedia.
  • National Center for Biotechnology Information. Penthienate Bromide. PubChem Compound Summary for CID 6066.
  • Guy, J. J., & Hamor, T. A. (1974). Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1126-1132. [Link]

  • Tune, L. E., & Coyle, J. T. (1981). Screening for cognitive toxicity of anticholinergic drugs.
  • Mizushima, T., et al. (2014). Synthesis and biological comparison of enantiomers of mepenzolate bromide, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities. Bioorganic & medicinal chemistry, 22(13), 3355-3361. [Link]

  • Proctor, K. A., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular pharmacology, 42(5), 896-903.
  • Bodor, N., & Buchwald, P. (2022). THE FIRST 40 YEARS OF SOFT ANTICHOLINERGIC AGENTS. Revue Roumaine de Chimie, 67(7-8), 445-455.

Sources

Foundational

In Vitro Characterization of Older Muscarinic Antagonists: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the essential in vitro techniques for characterizing older, first-generation muscarinic antagonists. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the essential in vitro techniques for characterizing older, first-generation muscarinic antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a foundational understanding of the experimental choices and data interpretation critical for advancing muscarinic receptor pharmacology.

Introduction: The Enduring Relevance of Characterizing Older Muscarinic Antagonists

The five muscarinic acetylcholine receptor subtypes (M1-M5) are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions, making them critical targets for therapeutic intervention in a variety of diseases.[1][2] Older muscarinic antagonists, such as atropine and scopolamine, have been used in medicine for centuries and continue to be valuable pharmacological tools and, in some cases, clinical agents.[3][4] A thorough in vitro characterization of these foundational molecules is not merely an academic exercise; it provides a crucial benchmark for the development of novel, subtype-selective muscarinic modulators with improved therapeutic profiles and fewer side effects.[5]

This guide will provide a comprehensive overview of the key in vitro assays and methodologies required to build a complete pharmacological profile of an older muscarinic antagonist. We will delve into the "why" behind the "how," offering insights into the rationale that underpins robust and reliable experimental design.

Muscarinic Receptor Subtypes and Their Signaling Pathways

A fundamental understanding of muscarinic receptor signaling is paramount for designing and interpreting in vitro assays. The five subtypes are broadly categorized into two families based on their primary G protein-coupling preference:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]).[5]

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5]

This differential coupling provides the basis for distinct functional assays to probe the activity of antagonists at each receptor subtype.

Diagram: Muscarinic Receptor Signaling Pathways

G_protein_signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

A simplified overview of the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Binding Affinity and Subtype Selectivity: The Foundation of Characterization

The initial and most critical step in characterizing a muscarinic antagonist is to determine its binding affinity (Ki) for each of the five receptor subtypes. This is typically achieved through radioligand binding assays, which are considered the gold standard for their sensitivity and reproducibility.[6]

Radioligand Binding Assays: A Quantitative Approach

Radioligand binding assays directly measure the interaction of a compound with its target receptor. For muscarinic antagonists, competition binding assays are the most common format.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The non-subtype-selective antagonist [3H]N-methylscopolamine ([3H]NMS) is a widely used radioligand for characterizing muscarinic receptors. Its high affinity and ability to bind to all five subtypes make it an excellent tool for competition binding assays.[7][8] The use of a non-selective radioligand allows for the determination of the test compound's affinity for each subtype in a consistent manner by using cell lines individually expressing each receptor subtype.

  • Choice of Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a preferred host for stably expressing recombinant human muscarinic receptors.[2][9] The key advantage of CHO cells is that they lack endogenous muscarinic receptors, providing a "clean" background to study the pharmacology of a single, specific receptor subtype.[9] This is crucial for accurately determining subtype selectivity.

  • Assay Buffer and Conditions: The composition of the assay buffer (e.g., pH, ionic strength) is optimized to ensure the stability of the receptors and the test compounds. Incubations are typically carried out at room temperature to reach equilibrium.

Experimental Protocol: Radioligand Competition Binding Assay

  • Cell Membrane Preparation:

    • Culture CHO-K1 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]NMS, typically at a concentration close to its Kd).

    • Add increasing concentrations of the unlabeled older muscarinic antagonist (e.g., atropine, scopolamine).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled antagonist.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Subtype Selectivity Profile

The Ki values obtained for the antagonist at each of the five muscarinic receptor subtypes should be summarized in a clear and concise table to visualize the subtype selectivity profile.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 2.224.324.162.383.39
Scopolamine 0.835.30.340.380.34
Pirenzepine ~10-20~200-400~100-200~100-200~100-200
Ipratropium ~1-3~1-3~1-3~1-3~1-3

Note: The Ki values for Pirenzepine and Ipratropium are approximate ranges based on literature data, as precise values can vary depending on experimental conditions. The values for Atropine and Scopolamine are from a cited source.[10]

Functional Characterization: Assessing Antagonist Potency

While binding assays reveal the affinity of an antagonist for its receptor, functional assays are essential to determine its potency (IC50) in inhibiting receptor-mediated signaling. The choice of functional assay is dictated by the G protein coupling of the muscarinic receptor subtype.

Diagram: Functional Assay Workflow

Functional_Assay_Workflow cluster_assays Functional Assays start Select Cell Line Expressing Single Muscarinic Subtype calcium_flux Calcium Flux Assay (M1, M3, M5) start->calcium_flux Gq/11-coupled gtps_binding GTPγS Binding Assay (M2, M4) start->gtps_binding Gi/o-coupled camp_assay cAMP Assay (M2, M4) start->camp_assay Gi/o-coupled data_analysis Data Analysis: Determine IC50 calcium_flux->data_analysis gtps_binding->data_analysis camp_assay->data_analysis

Workflow for selecting and performing functional assays based on muscarinic receptor subtype G protein coupling.

Calcium Flux Assays for Gq/11-Coupled Receptors (M1, M3, M5)

Calcium flux assays are a robust and high-throughput method to measure the activation of Gq/11-coupled receptors.[11] These assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to intracellular calcium.

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing the M1, M3, or M5 receptor into a 96-well or 384-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. The solution often contains probenecid to prevent the dye from being extruded from the cells.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Antagonist Incubation:

    • Prepare serial dilutions of the older muscarinic antagonist.

    • Add the antagonist dilutions to the appropriate wells of the cell plate.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition is proportional to the increase in intracellular calcium.

    • For each antagonist concentration, calculate the percentage of inhibition of the agonist-induced response.

    • Plot the percentage of inhibition as a function of the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist. For example, atropine has been shown to inhibit carbachol-induced increases in intracellular calcium in cells expressing M3 receptors.[6]

GTPγS Binding Assays for Gi/o-Coupled Receptors (M2, M4)

The GTPγS binding assay is a functional assay that measures the activation of G proteins.[1] In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify the extent of G protein activation upon receptor stimulation.

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from CHO-K1 cells stably expressing the M2 or M4 receptor as described for the radioligand binding assay.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the older muscarinic antagonist.

    • Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) to stimulate the receptors.

    • Add GDP to the assay buffer to facilitate the exchange of [35S]GTPγS for GDP on the Gα subunit.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Separation and Quantification:

    • Separate the membrane-bound [35S]GTPγS from the free [35S]GTPγS by rapid filtration through a filter plate.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • The amount of [35S]GTPγS bound to the membranes is a measure of G protein activation.

    • Calculate the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding for each antagonist concentration.

    • Plot the percentage of inhibition versus the log concentration of the antagonist and fit the data to determine the IC50 value.

cAMP Assays for Gi/o-Coupled Receptors (M2, M4)

cAMP assays provide an alternative method to assess the functional activity of Gi/o-coupled receptors. These assays measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Assay

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing the M2 or M4 receptor into a 96-well plate.

  • Forskolin Stimulation:

    • Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate the basal levels of cAMP. This is necessary to observe an inhibitory effect.

  • Antagonist and Agonist Incubation:

    • Add serial dilutions of the older muscarinic antagonist to the wells.

    • Add a fixed concentration of a muscarinic agonist to stimulate the Gi/o-coupled receptors and inhibit adenylyl cyclase.

    • Incubate the plate at 37°C.

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

  • Data Analysis:

    • The decrease in cAMP levels in the presence of the agonist is a measure of receptor activation.

    • Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production for each antagonist concentration.

    • Plot the percentage of reversal versus the log concentration of the antagonist to determine the IC50 value.

Off-Target Profiling: Ensuring Specificity

A critical aspect of characterizing any drug candidate, including older antagonists, is to assess its specificity. Off-target interactions can lead to undesirable side effects and confound the interpretation of in vivo studies.

Rationale for Off-Target Screening

Older muscarinic antagonists, known for their lack of subtype selectivity, may also interact with other receptor systems. For example, studies have shown that scopolamine and atropine can act as competitive antagonists at 5-HT3 receptors, albeit with lower affinity than for muscarinic receptors.[12][13] Therefore, it is essential to screen these compounds against a broad panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.

Experimental Approach: Receptor Binding Panels

A common approach for off-target profiling is to use commercially available receptor binding panels. These services typically screen a test compound at a fixed concentration (e.g., 10 µM) against a large number of targets in radioligand binding assays. Any significant inhibition of radioligand binding (e.g., >50%) warrants further investigation to determine the affinity (Ki) of the compound for the off-target.

Conclusion: A Comprehensive In Vitro Profile as the Cornerstone of Muscarinic Drug Discovery

The in vitro characterization of older muscarinic antagonists is a multifaceted process that requires a combination of robust binding and functional assays. By systematically determining the binding affinity (Ki) and functional potency (IC50) at each of the five muscarinic receptor subtypes, and by assessing off-target interactions, researchers can build a comprehensive pharmacological profile. This detailed understanding is not only crucial for elucidating the mechanism of action of these foundational drugs but also serves as an indispensable benchmark for the development of the next generation of safer and more effective muscarinic receptor modulators. The principles and protocols outlined in this guide provide a solid framework for conducting these essential studies with scientific rigor and integrity.

References

Sources

Exploratory

Quaternary ammonium anticholinergic structure-activity relationships

An In-Depth Technical Guide to the Structure-Activity Relationships of Quaternary Ammonium Anticholinergics Introduction: The Cholinergic System and Muscarinic Antagonism The cholinergic system, orchestrated by the neuro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Quaternary Ammonium Anticholinergics

Introduction: The Cholinergic System and Muscarinic Antagonism

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is a fundamental component of the central and peripheral nervous systems. ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic.[1] This guide focuses on the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the majority of the parasympathetic nervous system's functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.[1][2][3]

There are five genetically distinct mAChR subtypes, M1 through M5, which are differentially expressed throughout the body.[2][4] These subtypes are broadly categorized by their G-protein coupling:

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately increases intracellular calcium.[2][5]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channels.[2]

Anticholinergic agents, or muscarinic antagonists, function by competitively blocking the binding of ACh to these receptors, thereby inhibiting parasympathetic nerve impulses.[3] These agents can be classified based on their chemical structure, primarily as tertiary amines or quaternary ammonium compounds.[3][6][7] Quaternary ammonium anticholinergics possess a permanent positive charge, a feature that critically restricts their ability to cross the blood-brain barrier (BBB).[6][8] This peripheral selectivity is the cornerstone of their therapeutic utility, minimizing central nervous system (CNS) side effects while effectively targeting peripheral muscarinic receptors.[8]

cluster_0 Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Target Cell Membrane ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release M1_M3_M5 M1, M3, M5 Receptor ACh_released->M1_M3_M5 M2_M4 M2, M4 Receptor ACh_released->M2_M4 Gq Gq M1_M3_M5->Gq Activates Gi Gi M2_M4->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Response_Gq Cellular Response (e.g., Contraction, Secretion) Ca->Response_Gq Response_Gi Cellular Response (e.g., ↓ Heart Rate) cAMP->Response_Gi

Caption: Cholinergic signaling at the muscarinic receptor level.

Core Pharmacophore and Structure-Activity Relationships (SAR)

The antagonistic activity of quaternary ammonium compounds is dictated by specific structural features that promote high-affinity binding to the muscarinic receptor without inducing the conformational change necessary for activation. The general structure consists of a cationic head, an ester group, a carbon chain, and bulky substituents on the acyl portion.[9]

cluster_SAR General Pharmacophore of a Quaternary Ammonium Anticholinergic R1 R₁ C1 R1->C1 R2 R₂ R2->C1 C2 C C1->C2 Bulky, Lipophilic Groups (Essential for Antagonism) O1 O C2->O1 O2 O C2->O2 Esteratic Group (H-Bonding) C3 O2->C3 N Cationic Head (Binds to Anionic Site) C3->N Carbon Spacer (2-4 atoms) CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 CH3_3 CH₃ N->CH3_3

Caption: Key structural features for anticholinergic activity.
The Quaternary Ammonium Head

The positively charged quaternary ammonium group is paramount for activity.[10] It serves as the primary anchor, engaging in a strong ionic interaction with a conserved aspartate residue in the anionic binding pocket of the muscarinic receptor.[11]

  • Substituent Size: The trimethylammonium group is considered optimal for maximal muscarinic activity.[10] Systematically replacing the methyl groups with larger alkyl groups generally leads to a decrease in potency, likely due to steric hindrance within the binding pocket.[12] Replacing the quaternary amine with a primary, secondary, or tertiary amine also reduces activity.[10]

The Ester Group

An intact ester linkage is a common feature in most potent anticholinergics and contributes significantly to binding affinity.[9][10] This group is thought to form hydrogen bonds with specific residues in the receptor, further stabilizing the ligand-receptor complex.

The Ethylene Bridge (Carbon Spacer)

The chain connecting the ester functionality to the cationic head influences the compound's spatial orientation.

  • Length: A chain of two methylene units is often the most potent arrangement.[9]

  • Substitution: Adding substituents to the ethylene bridge can modulate selectivity. For instance, incorporating a β-methyl group (as in methacholine) tends to reduce nicotinic activity to a greater extent than muscarinic activity.[10]

Acyl Group Substitutions

This is the most critical region for differentiating between agonists and antagonists. While agonists like acetylcholine have a small acyl group (acetyl), potent antagonists require large, bulky, and often lipophilic substituents (R₁ and R₂) attached to the α-carbon of the acyl unit.[9][10]

  • Function: These bulky groups (e.g., aromatic or alicyclic rings) are believed to bind to accessory hydrophobic regions outside the primary ACh binding site.[9] This extensive interaction provides a significant increase in binding affinity and, more importantly, physically obstructs the receptor from adopting its active conformation, thereby preventing a response. Esters of aromatic or higher molecular weight acids are characteristic of cholinergic antagonists.[10]

SAR Summary Table
Molecular MoietyModificationImpact on Anticholinergic ActivityRationale
Quaternary Ammonium Head Replace Trimethyl with Larger AlkylsDecrease [12]Steric hindrance at the anionic binding site.
Replace N⁺ with Tertiary AmineDecrease [10]Reduced binding affinity; loss of permanent charge.
Ester Group Replace with Ether or KetoneVariable (can retain potency)[10]Alters hydrogen bonding potential but can maintain chemical stability.
Ethylene Bridge Increase/Decrease Length from 2 CarbonsDecrease [9]Suboptimal positioning of the cationic head and ester group.
Acyl Group Replace Small Alkyl with Bulky/Aromatic RingsIncrease (Essential for Antagonism)[9][10]Enhances binding via hydrophobic interactions; sterically blocks receptor activation.

Experimental Validation: Protocols and Methodologies

Determining the anticholinergic profile of a compound requires a multi-faceted approach, combining binding assays to measure affinity with functional assays to confirm antagonism.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor subtype.[4][13] A competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled antagonist (e.g., [³H]N-methylscopolamine or [³H]NMS) from the receptor.[13][14] The resulting data are used to calculate the IC₅₀, which is then converted to the inhibition constant (Ki).

1. Membrane Preparation: a. Homogenize tissue or cultured cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).[15] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[15] c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15] d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]

2. Assay Execution: a. In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of radioligand (e.g., [³H]NMS at its Kd concentration), and varying concentrations of the unlabeled test compound.[15] b. Include control wells for: i. Total Binding: Membrane + Radioligand + Buffer (no competitor). ii. Non-Specific Binding (NSB): Membrane + Radioligand + a saturating concentration of a known antagonist (e.g., 1 µM Atropine). c. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

3. Filtration and Counting: a. Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[14][15] b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. c. Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[15]

4. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

start Start prep 1. Prepare Membranes from cells/tissue expressing target mAChR start->prep plate 2. Add to 96-well plate: - Membranes - Radioligand ([³H]NMS) - Test Compound (serial dilution) prep->plate incubate 3. Incubate to reach equilibrium plate->incubate filter 4. Rapid Vacuum Filtration (traps membrane-bound ligand) incubate->filter wash 5. Wash to remove unbound ligand filter->wash count 6. Add Scintillant & Count Radioactivity wash->count analyze 7. Analyze Data: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays

Functional assays are essential to confirm that high binding affinity translates to antagonistic activity. These assays measure a physiological response downstream of receptor binding. A classic example is the isolated guinea pig ileum assay, which is rich in M3 muscarinic receptors.

  • Principle: The tissue is mounted in an organ bath, and contraction is measured in response to a muscarinic agonist like acetylcholine. The assay then determines the ability of the test compound (the antagonist) to inhibit this agonist-induced contraction.

  • Procedure: A cumulative concentration-response curve for ACh is generated. The tissue is then incubated with the test antagonist, and the ACh curve is repeated. A competitive antagonist will cause a rightward parallel shift in the dose-response curve without reducing the maximal response. The magnitude of this shift is used to calculate the antagonist's potency (often expressed as a pA₂ value).

Therapeutic Relevance and Clinical Applications

The peripheral selectivity of quaternary ammonium anticholinergics makes them valuable therapeutic agents for conditions where systemic parasympathetic blockade is undesirable.

  • Chronic Obstructive Pulmonary Disease (COPD): Inhaled agents like ipratropium and tiotropium bromide are mainstays of COPD treatment.[16] They act locally on M3 receptors in the bronchial smooth muscle to induce bronchodilation and reduce mucus secretion, with minimal systemic absorption and side effects.[16]

  • Overactive Bladder (OAB): Trospium chloride is used to treat OAB. Its quaternary structure limits CNS penetration, reducing the risk of cognitive side effects like confusion and memory impairment, which can be a concern with tertiary amine anticholinergics, especially in the elderly.[8][17]

  • Gastrointestinal Disorders: Glycopyrrolate can be used to reduce gastric acid secretion and intestinal motility. It is also used pre-operatively to reduce salivary and respiratory secretions.[17]

Conclusion

The structure-activity relationships of quaternary ammonium anticholinergics are well-defined and center on a core pharmacophore designed for high-affinity, competitive antagonism at peripheral muscarinic receptors. The permanent positive charge of the quaternary nitrogen is the key structural feature that imparts peripheral selectivity, a property that has been successfully exploited to develop effective therapies for a range of conditions with a favorable safety profile. The rational design of these molecules, guided by SAR principles and validated through rigorous in vitro binding and functional assays, exemplifies a classic success story in medicinal chemistry. Future research continues to focus on developing antagonists with greater selectivity for individual muscarinic receptor subtypes to further refine therapeutic effects and minimize mechanism-based side effects.

References

  • Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.).
  • Birdsall, N. J. M., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Retrieved from [Link]

  • Muscarinic Receptor Subtypes. (n.d.). Scilit.
  • Caulfield, M. P. (1999). Muscarinic receptor ligands and their therapeutic potential. Current Opinion in Chemical Biology, 3(4), 426-432. Retrieved from [Link]

  • Muscarinic acetylcholine receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological reports, 6(2), e13583. Retrieved from [Link]

  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1988). Muscarinic Receptor Subtypes and the Selectivity of Agonists and Antagonists. Pharmacology, 37(Suppl. 1), 7-13. Retrieved from [Link]

  • Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. (2025). JoVE. Retrieved from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (n.d.). MDPI. Retrieved from [Link]

  • P-J, M., & et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. Retrieved from [Link]

  • Gerlach, F. D., Lüllmann, H., Ohnesorge, F. K., & Wassermann, O. (1970). [Relations between anticholinergic effect and structure in alkane-alpha, omega-bis-ammonium compounds]. Arzneimittel-Forschung, 20(6), 751-754. Retrieved from [Link]

  • Ringdahl, B., Ehlert, F. J., & Jenden, D. J. (1983). Muscarinic Activity of Some Secondary and Tertiary Amines and Quaternary Ammonium Salts Structurally Related to Oxotremorine. Journal of Medicinal Chemistry, 26(6), 897-902. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Fujii, H., et al. (2017). Development of a pharmacological evidence-based anticholinergic burden scale for medications commonly used in older adults. Geriatrics & Gerontology International, 17(S1), 63-71. Retrieved from [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate. Retrieved from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Rudd, K. M., et al. (2005). Methods for assessing drug-related anticholinergic activity. Pharmacotherapy, 25(11), 1592-1601. Retrieved from [Link]

  • Quaternary ammonium anti-cholinergic muscarinic receptor antagonists. (2018). Google Patents.
  • Prommer, E. (2013). Anticholinergics in palliative medicine: an update. American Journal of Hospice and Palliative Medicine, 30(5), 490-498. Retrieved from [Link]

  • Mayer, T., et al. (2016). Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales. The American Journal of Geriatric Psychiatry, 24(11), 1182-1188. Retrieved from [Link]

  • Anticholinergic Agents. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Bodor, N., et al. (1995). Soft quaternary anticholinergics: comprehensive quantitative structure-activity relationship (QSAR) with a linearized biexponential (LinBiExp) model. Journal of Medicinal Chemistry, 38(18), 3557-3567. Retrieved from [Link]

  • Prommer, E. (2013). Anticholinergics in Palliative Medicine: An Update. Mayo Clinic. Retrieved from [Link]

  • Mirakhur, R. K., & Dundee, J. W. (1980). In vitro and in vivo activities of anticholinergics on the cholinoceptors of the cardiac pacemaker cells. British Journal of Clinical Pharmacology, 10(5), 483-488. Retrieved from [Link]

  • Reus, V. I., & Frizell, A. (2019). Anticholinergic Drugs in Geriatric Psychopharmacology. Frontiers in Pharmacology, 10, 1499. Retrieved from [Link]

  • Vasanthi, C. (2026). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences, 4(1), 1509-1520. Retrieved from [Link]

  • Yilmaz, I., et al. (2023). Assessment of Anticholinergic and Antidiabetic Properties of Some Natural and Synthetic Molecules: An In vitro and In silico Approach. Medicinal Chemistry, 19(6), 596-605. Retrieved from [Link]

  • Mayer, T., et al. (2016). Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales. R Discovery. Retrieved from [Link]

  • Prinz, H., & Maelicke, A. (1983). Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site. Journal of Biological Chemistry, 258(17), 10273-10282. Retrieved from [Link]

  • Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution. (n.d.). MedEx. Retrieved from [Link]

  • Anticholinergics: Types of antimuscarinic. (2018). GPnotebook. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacology and Toxicology of Penthienate Bromide

Abstract Penthienate bromide is a synthetic quaternary ammonium compound historically utilized for its anticholinergic properties in managing gastrointestinal disorders.[1][2] As a peripherally acting muscarinic antagoni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Penthienate bromide is a synthetic quaternary ammonium compound historically utilized for its anticholinergic properties in managing gastrointestinal disorders.[1][2] As a peripherally acting muscarinic antagonist, its pharmacological profile is characterized by the inhibition of acetylcholine at postganglionic parasympathetic nerve endings, leading to reduced gastric secretion and motility.[1][2] This guide provides a comprehensive technical overview of the pharmacology and toxicology of penthienate bromide, designed for researchers, scientists, and drug development professionals. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and toxicological considerations. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo characterization of penthienate and similar antimuscarinic agents, offering field-proven insights into the evaluation of this class of compounds. Although no longer marketed, the study of penthienate bromide offers valuable insights into the structure-activity relationships and toxicological profiles of quaternary ammonium anticholinergic agents.[1]

Introduction and Chemical Profile

Penthienate bromide, chemically known as 2-{[2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetyl]oxy}-N,N-diethyl-N-methylethanaminium bromide, is a synthetic anticholinergic agent.[1] It belongs to the class of quaternary ammonium compounds, which are characterized by a positively charged nitrogen atom.[1][3] This permanent charge significantly influences its pharmacokinetic profile, particularly its absorption and distribution.

Historically, penthienate bromide was used as an antispasmodic for the treatment of peptic ulcers and other functional gastrointestinal disorders due to its ability to reduce smooth muscle spasms and gastric acid secretion.[1][2] It was marketed under the trade name Monodral bromide.[4] While evaluated by the FDA as safe and effective in the past, it is no longer a marketed drug.[1]

Identifier Value
IUPAC Name 2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium bromide[5]
CAS Number 60-44-6[4][5]
Molecular Formula C18H30BrNO3S[5]
Molecular Weight 420.40 g/mol [4]
Chemical Class Quaternary Ammonium Anticholinergic, Muscarinic Antagonist[1][3]

Pharmacology

Mechanism of Action

The primary mechanism of action of penthienate bromide is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors.[1][6] Muscarinic receptors are G-protein coupled receptors involved in the parasympathetic nervous system, which regulates a host of involuntary bodily functions.[6][7] By blocking the binding of ACh, penthienate prevents the downstream signaling cascades that lead to parasympathetic responses.[6][8]

This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5). While specific selectivity data for penthienate is limited, related compounds often show varying affinities for these subtypes, which can influence their tissue-specific effects.[9] The therapeutic effects of penthienate in the gastrointestinal tract are primarily mediated by the blockade of M3 receptors on smooth muscle cells, leading to relaxation, and M1 receptors on gastric parietal cells, reducing acid secretion.[9]

cluster_synapse Cholinergic Synapse cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor (M3) ACh->Muscarinic_Receptor Binds & Activates Penthienate Penthienate Bromide Penthienate->Muscarinic_Receptor Competitively Blocks G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates Relaxation Muscle Relaxation PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction

Caption: Mechanism of Penthienate Bromide at the Muscarinic Receptor.

Pharmacodynamics

The pharmacodynamic effects of penthienate bromide are consistent with those of other peripheral muscarinic antagonists. The responses are dose-dependent.[10]

  • Gastrointestinal System: Penthienate reduces salivary and gastric secretions, decreases gastrointestinal motility, and relieves smooth muscle spasms.[1][2] This was the primary basis for its therapeutic use in peptic ulcer disease and dyspepsia.[2]

  • Cardiovascular System: By blocking M2 receptors on the sinoatrial node, it can cause tachycardia (increased heart rate).[10]

  • Ocular System: Topical application or systemic absorption can lead to mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).[3][11] An early study noted its potential as a substitute for atropine for mydriatic action.[11]

  • Genitourinary System: It can relax the detrusor muscle of the bladder, potentially leading to urinary retention, especially in patients with prostatic hypertrophy.[10]

  • Exocrine Glands: Penthienate inhibits secretions from sweat, lacrimal, and bronchial glands, leading to effects like dry mouth and decreased sweating.[10]

  • Central Nervous System (CNS): As a quaternary ammonium compound, penthienate has a permanent positive charge and is highly polar.[3] This severely restricts its ability to cross the blood-brain barrier.[3][12] Consequently, CNS effects (like confusion or drowsiness) are minimal at therapeutic doses compared to tertiary amine anticholinergics like atropine.[3]

Pharmacokinetics

Specific pharmacokinetic data for penthienate bromide is limited.[1] However, its profile can be inferred from its chemical structure and data from similar quaternary ammonium anticholinergics like propantheline bromide.[3][13][14]

  • Absorption: Oral absorption of quaternary ammonium compounds is generally poor and erratic, with total absorption estimated to be only about 10-25%.[3] For the related drug propantheline, oral administration results in low systemic availability.[14]

  • Distribution: After absorption, penthienate is distributed throughout the body but, as mentioned, does not significantly penetrate the CNS.[3] It is likely highly bound to plasma proteins, similar to other anticholinergics.[15]

  • Metabolism: Penthienate is expected to be extensively metabolized, primarily in the liver. For propantheline, metabolism occurs mainly through hydrolysis into inactive metabolites.[13] A similar pathway is plausible for penthienate.

  • Excretion: The majority of the drug and its metabolites are excreted in the urine.[3][13] Due to poor oral absorption, a significant portion of an oral dose would be eliminated unchanged in the feces.

Parameter Inferred Value/Characteristic for Penthienate Bromide Basis of Inference
Oral Bioavailability Low (~10-25%)Characteristic of quaternary ammonium compounds[3][14]
CNS Penetration MinimalDue to permanent positive charge and high polarity[3][12]
Primary Metabolism Hepatic (likely hydrolysis)Based on similar compounds like propantheline[13]
Primary Excretion Renal (for absorbed drug), Fecal (for unabsorbed drug)General principle for poorly absorbed oral drugs[3][13]

Toxicology Profile

The toxicology of penthienate bromide is primarily an extension of its potent anticholinergic pharmacology. Adverse effects are predictable consequences of muscarinic receptor blockade.

Adverse Effects

The side effects are dose-related and typical for antimuscarinic agents. They include:

  • Common: Dry mouth, blurred vision, photophobia, constipation, tachycardia, and difficulty with urination.[10][16][17]

  • Less Common: Drowsiness or dizziness may occur, although less frequently than with CNS-penetrating anticholinergics.[10]

  • Serious: In high temperatures, decreased sweating can lead to heat prostration.[10] In elderly patients, there is a risk of confusion or agitation.[10]

Overdose

Acute overdose would manifest as an intensification of the anticholinergic effects. Symptoms include severe mydriasis, tachycardia, urinary retention, paralytic ileus, and hyperthermia.[10] While peripheral symptoms would dominate, at very high doses, some CNS effects like restlessness, excitement, and delirium could occur, potentially due to minor blood-brain barrier penetration or indirect systemic effects.[3] Management of overdose is supportive. In severe cases, a cholinesterase inhibitor like physostigmine can be used to reverse the anticholinergic effects, though it must be administered cautiously due to its own potential toxicity.[10]

Specific Toxicological Considerations
  • Ganglionic Blockade: Quaternary ammonium anticholinergics can exhibit some degree of nicotinic receptor blocking activity at higher doses, which can interfere with ganglionic or neuromuscular transmission.[3]

  • Bromide Toxicity: The counter-ion, bromide, has its own toxicological profile, though it is unlikely to be a significant factor except in cases of chronic, high-dose administration. Bromism (bromide toxicity) can lead to neurological symptoms like lethargy and psychiatric disturbances.

  • Local Irritation: As with many amine salts, concentrated solutions may cause local irritation upon contact with skin or mucous membranes.[18][19]

One study reported an oral LD50 in mice of 2080 mg/kg, indicating a relatively low acute toxicity via this route.[20]

Experimental Protocols

The following protocols are representative methodologies for assessing the pharmacological and toxicological properties of a compound like penthienate bromide.

In Vitro: Muscarinic Receptor Binding Assay

This experiment is designed to determine the binding affinity (Ki) of penthienate bromide for muscarinic receptors. It is a competitive binding assay using a radiolabeled ligand.

Principle: The assay measures the ability of the test compound (penthienate) to displace a known high-affinity radioligand (e.g., [³H]-N-methylscopolamine) from muscarinic receptors in a tissue preparation (e.g., rat brain cortex homogenate).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain cortex tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes containing the receptors.

  • Resuspension: Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Membrane preparation.

    • Radioligand ([³H]-NMS) at a concentration near its Kd (e.g., 1 nM).

    • Increasing concentrations of penthienate bromide (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • For total binding control wells, add assay buffer instead of any competitor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of penthienate. Plot the percentage of specific binding against the log concentration of penthienate. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (concentration of penthienate that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspend Membrane Pellet prep3->prep4 assay1 Plate Membranes, Radioligand & Penthienate prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Filter & Harvest assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow for In Vitro Muscarinic Receptor Binding Assay.

In Vivo: Gastrointestinal Motility Assay (Charcoal Meal Test)

This experiment assesses the in vivo efficacy of penthienate bromide in reducing gastrointestinal transit time in rodents.

Principle: The rate of gastrointestinal motility is measured by determining the distance traveled by an orally administered charcoal meal through the small intestine over a set period. An antimuscarinic agent like penthienate is expected to slow this transit.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male mice (e.g., Swiss Webster) to the laboratory conditions for at least one week.

  • Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.

  • Grouping: Randomly assign mice to treatment groups (e.g., n=8-10 per group):

    • Vehicle control (e.g., saline, administered orally or intraperitoneally).

    • Positive control (e.g., atropine).

    • Penthienate bromide (multiple dose levels).

  • Drug Administration: Administer the vehicle, positive control, or penthienate bromide at a set time before the charcoal meal (e.g., 30 minutes for oral dosing, 15 minutes for IP).

  • Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to each mouse (e.g., 0.1 mL/10 g body weight).

  • Transit Time: After a fixed period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Intestine Excision: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction, avoiding any stretching.

  • Measurement: Lay the intestine flat on a moist surface and measure two lengths:

    • The total length of the small intestine.

    • The distance traveled by the charcoal from the pylorus.

  • Data Analysis: For each mouse, calculate the percent transit as: (Distance traveled by charcoal / Total length of intestine) x 100.

  • Statistical Analysis: Compare the mean percent transit for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant decrease in transit indicates an inhibitory effect on motility.

Conclusion

Penthienate bromide serves as a classic example of a quaternary ammonium antimuscarinic agent. Its pharmacology is defined by peripheral muscarinic receptor antagonism, leading to potent effects on the gastrointestinal, cardiovascular, and exocrine systems. Its key structural feature—the quaternary nitrogen—imparts low lipid solubility, minimizing central nervous system side effects but also resulting in poor oral bioavailability. The toxicological profile is a direct and predictable extension of its pharmacology, dominated by anticholinergic adverse effects. While no longer in clinical use, the principles governing its action and disposition remain highly relevant for the development and evaluation of new peripherally acting cholinergic modulators. The experimental frameworks provided herein represent standard, robust methods for characterizing the affinity, efficacy, and potential liabilities of such compounds.

References

  • Penthienate - Grokipedia. (n.d.).
  • Muscarinic Antagonists. (n.d.). In Nursing Pharmacology.
  • Muscarinic Antagonists. (2023). In StatPearls. NCBI Bookshelf.
  • Muscarinic antagonist. (n.d.). In Wikipedia.
  • Muscarinic Antagonists. (n.d.).
  • Antiasthma Drugs: Muscarinic Receptor Antagonists. (2024). JoVE.
  • Anticholinergics. (n.d.). In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. NCBI.
  • Penthienate. (n.d.). In Wikipedia.
  • Anticholinesterases. (n.d.). In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. NCBI.
  • Penthienate Bromide. (n.d.). PubChem. NIH.
  • Penthienate Bromide. (n.d.).
  • Quaternary ammonium (PIM G022). (n.d.). Inchem.org.
  • Quaternary ammonium anti-cholinergic muscarinic receptor antagonists. (n.d.). Google Patents.
  • Joseph, R., & Sorsby, A. (1957). Mydriatic action of penthienate bromide; a possible substitute for atropine. Lancet, 272(6969), 601-3.
  • Propantheline Bromide Tablets USP. (n.d.). Boehringer Ingelheim.
  • Penthienate bromide Formula. (n.d.). ECHEMI.
  • Pentamethonium bromide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Propantheline bromide. (n.d.). In Wikipedia.
  • Pharmacokinetics of propantheline bromide in normal man. (n.d.). PMC. NIH.
  • What is the mechanism of Pipenzolate Bromide? (2024). Patsnap Synapse.
  • The clinical pharmacokinetics of darifenacin. (2006). PubMed.
  • Propantheline. (2017). MedlinePlus Drug Information.
  • Bromine. (2024). Chemical Emergencies. CDC.

Sources

Protocols & Analytical Methods

Method

Penthienate Bromide: In Vitro Assay Protocols for Muscarinic Receptor Antagonism

Introduction: Re-examining a Classic Anticholinergic Agent Penthienate bromide is a synthetic, quaternary ammonium compound historically recognized for its anticholinergic properties.[1] As an antagonist of muscarinic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Anticholinergic Agent

Penthienate bromide is a synthetic, quaternary ammonium compound historically recognized for its anticholinergic properties.[1] As an antagonist of muscarinic acetylcholine receptors (mAChRs), it exerts its effects by blocking the actions of the neurotransmitter acetylcholine, a key regulator of the parasympathetic nervous system.[1] Although previously used for gastrointestinal disorders, its detailed in vitro pharmacological profile, particularly its selectivity across the five muscarinic receptor subtypes (M1-M5), is not extensively documented in publicly available literature.

This guide provides a comprehensive suite of in vitro assay protocols designed to thoroughly characterize the binding affinity and functional potency of penthienate bromide, or similar muscarinic antagonists. These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological properties of such compounds.

The Muscarinic Acetylcholine Receptor Family: A Primer

The five subtypes of muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions, making them critical drug targets. They are broadly classified based on their G protein-coupling preferences:

  • M1, M3, and M5 Receptors: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade culminates in an increase in intracellular calcium ([Ca2+]i).

  • M2 and M4 Receptors: Predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

A thorough understanding of a muscarinic antagonist's affinity and functional potency at each of these subtypes is crucial for predicting its therapeutic efficacy and potential side-effect profile.

cluster_Gq M1, M3, M5 Receptor Signaling cluster_Gi M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition ATP ATP AC->ATP Conversion cAMP ↓ cAMP ATP->cAMP A Prepare Reagents B Incubate A->B Membranes, Radioligand, Penthienate Bromide C Filter & Wash B->C Separate bound from free D Scintillation Counting C->D Measure radioactivity E Data Analysis D->E Calculate Ki

Caption: Workflow for a competition radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare serial dilutions of penthienate bromide in assay buffer. The concentration range should span from 10⁻¹² M to 10⁻⁵ M.

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Penthienate bromide or atropine (for non-specific binding) or buffer (for total binding).

      • Radioligand.

      • Cell membranes.

    • The final assay volume should be 200 µL.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts without competing ligand).

  • Plot the percentage of specific binding against the logarithm of the penthienate bromide concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of penthienate bromide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand.

ParameterDescription
IC50 Half-maximal inhibitory concentration.
Ki Inhibitory constant, a measure of binding affinity.
[L] Concentration of radioligand used in the assay.
Kd Equilibrium dissociation constant of the radioligand.

Part 2: Assessment of Functional Antagonism

Functional assays measure the biological response resulting from receptor activation or inhibition. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist, and for quantifying its potency.

Protocol 2.1: Calcium Mobilization Assay for M1, M3, and M5 Receptors

Objective: To determine the functional potency (IC50) of penthienate bromide in blocking agonist-induced calcium mobilization mediated by M1, M3, and M5 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Agonist: Carbachol or acetylcholine.

  • Test Compound: Penthienate bromide.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the fluorescent dye solution to the cells and incubate at 37°C for 60 minutes.

    • Wash the cells to remove excess dye.

  • Compound Incubation: Add serial dilutions of penthienate bromide to the cells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Inject a fixed concentration of the agonist (typically the EC80) into each well.

    • Measure the fluorescence intensity over time.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of the maximal agonist response against the logarithm of the penthienate bromide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2.2: cAMP Accumulation Assay for M2 and M4 Receptors

Objective: To determine the functional potency (IC50) of penthienate bromide in blocking agonist-induced inhibition of cAMP production mediated by M2 and M4 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human M2 or M4 receptors.

  • Agonist: Carbachol or acetylcholine.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: Penthienate bromide.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Compound Incubation:

    • Pre-incubate the cells with serial dilutions of penthienate bromide for 15-30 minutes.

  • Stimulation:

    • Add a mixture of forskolin and the agonist (at its EC80 concentration) to the wells.

    • Incubate for the time recommended by the cAMP detection kit manufacturer.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the penthienate bromide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AssayReceptor SubtypesPrincipleEndpoint
Calcium Mobilization M1, M3, M5Measurement of intracellular calcium increase following Gq/11 activation.Fluorescence intensity
cAMP Accumulation M2, M4Measurement of the inhibition of forskolin-stimulated cAMP production following Gi/o activation.cAMP concentration

Conclusion and Interpretation

The protocols outlined in this application note provide a robust framework for the in vitro characterization of penthienate bromide. By determining its binding affinity (Ki) and functional potency (IC50) at each of the five muscarinic receptor subtypes, researchers can establish a comprehensive pharmacological profile. This information is essential for understanding its mechanism of action, predicting its physiological effects, and potentially identifying novel therapeutic applications for this and other muscarinic receptor antagonists.

References

  • Penthienate - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Penthienate Bromide Electrophysiology Study Setup

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Electrophysiological Profile of Penthienate Bromide Penthienate bromide is a synthetic anticholinergic agent, historically utili...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electrophysiological Profile of Penthienate Bromide

Penthienate bromide is a synthetic anticholinergic agent, historically utilized for its antispasmodic effects on the gastrointestinal tract.[1] As a quaternary ammonium compound, it functions as a muscarinic acetylcholine receptor antagonist.[1] Understanding the precise electrophysiological effects of penthienate bromide is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics with improved selectivity and safety profiles. This guide provides a comprehensive overview of the experimental setups and protocols for characterizing the electrophysiological properties of penthienate bromide, drawing from established methodologies for studying muscarinic antagonists.

Core Principles: The Muscarinic Antagonist Mechanism of Action

Penthienate bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G-protein coupled receptors are integral to the parasympathetic nervous system, modulating a wide array of physiological functions.[2][3] The binding of acetylcholine (ACh) to mAChRs can initiate a cascade of intracellular events, including the modulation of ion channel activity.[4] By inhibiting ACh binding, penthienate bromide disrupts these signaling pathways, leading to its therapeutic and potentially adverse effects.[3][5]

The electrophysiological consequences of muscarinic antagonism are diverse and depend on the specific mAChR subtype (M1-M5) and the ion channels they regulate in a given cell type. For instance, the activation of M2 receptors in the heart leads to the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization and a decrease in heart rate.[4] Conversely, the inhibition of M-type potassium currents (mediated by KCNQ channels) via M1 receptor activation in neurons leads to depolarization and increased excitability.[6] Therefore, a thorough electrophysiological investigation of penthienate bromide should aim to identify the specific ion channels it modulates and the functional consequences of this modulation.

cluster_0 Cellular Response to Muscarinic Antagonism Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds & Activates G-Protein G-Protein Muscarinic Receptor->G-Protein Activates Penthienate Bromide Penthienate Bromide Penthienate Bromide->Muscarinic Receptor Competitively Blocks Ion Channel Ion Channel G-Protein->Ion Channel Modulates Activity Cellular Effect Cellular Effect Ion Channel->Cellular Effect Alters Ion Flow

Figure 1: Signaling pathway of muscarinic antagonism.

I. Patch-Clamp Electrophysiology: A High-Resolution View of Ion Channel Modulation

The patch-clamp technique is the gold standard for investigating the direct effects of a compound on ion channel function.[7] It allows for high-resolution recording of ionic currents through single channels or the entire cell membrane.

A. Whole-Cell Patch-Clamp Protocol for Assessing Penthienate Bromide's Effects

The whole-cell configuration provides a means to record the sum of ionic currents across the entire cell membrane, offering a global view of how penthienate bromide alters cellular excitability.[7][8]

1. Cell Preparation:

  • Cell Lines: HEK293 or CHO cells stably expressing specific human muscarinic receptor subtypes (M1-M5) are ideal for dissecting subtype selectivity.

  • Primary Cultures: Primary neuronal or cardiomyocyte cultures can provide a more physiologically relevant context. For neuronal studies, hippocampal or cortical neurons are commonly used.

  • Dissociation: For primary cultures, enzymatic and mechanical dissociation is required to obtain a single-cell suspension. Ensure cell viability through appropriate handling and culture conditions.

2. Solutions and Reagents:

Solution Composition (in mM) Notes
External (Extracellular) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 GlucosepH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.
Internal (Pipette) 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTPpH adjusted to 7.2 with KOH, osmolarity ~290 mOsm.
Penthienate Bromide Stock 10 mM in distilled water or DMSOStore at -20°C. Dilute to final concentrations in external solution on the day of the experiment.
Agonist (e.g., Carbachol) 10 mM in distilled waterUsed to activate muscarinic receptors.

3. Experimental Workflow:

cluster_1 Whole-Cell Patch-Clamp Workflow Prepare Cells Prepare Cells Pull Pipette Pull Pipette Prepare Cells->Pull Pipette Approach Cell & Form Gigaseal Approach Cell & Form Gigaseal Pull Pipette->Approach Cell & Form Gigaseal Rupture Membrane (Go Whole-Cell) Rupture Membrane (Go Whole-Cell) Approach Cell & Form Gigaseal->Rupture Membrane (Go Whole-Cell) Record Baseline Activity Record Baseline Activity Rupture Membrane (Go Whole-Cell)->Record Baseline Activity Apply Agonist Apply Agonist Record Baseline Activity->Apply Agonist Apply Penthienate Bromide + Agonist Apply Penthienate Bromide + Agonist Apply Agonist->Apply Penthienate Bromide + Agonist Washout Washout Apply Penthienate Bromide + Agonist->Washout Data Analysis Data Analysis Washout->Data Analysis

Figure 2: Workflow for whole-cell patch-clamp experiments.

Step-by-Step Protocol:

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[9]

  • Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the patch pipette while applying positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.[9]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Baseline Recording: In voltage-clamp mode, hold the cell at a potential of -60 mV. Record baseline currents. To study voltage-gated channels, apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments).

  • Agonist Application: Perfuse the cell with an external solution containing a muscarinic agonist (e.g., 10 µM carbachol) to elicit a baseline response.

  • Penthienate Bromide Application: Co-apply penthienate bromide at various concentrations with the agonist to determine its inhibitory effect.

  • Washout: Perfuse with the agonist-containing external solution to assess the reversibility of the block.

  • Data Acquisition and Analysis: Digitize and store the current traces. Analyze parameters such as peak current amplitude, current-voltage (I-V) relationship, and inactivation kinetics.

B. Single-Channel Patch-Clamp for Mechanistic Insights

Single-channel recording provides detailed information about the biophysical properties of individual ion channels, including their conductance, open probability, and mean open time. This technique is invaluable for determining the precise mechanism of penthienate bromide's action on a specific channel type.

  • Configurations: Both cell-attached and excised-patch (inside-out or outside-out) configurations can be used. The outside-out configuration is particularly useful for studying the effects of extracellularly applied drugs like penthienate bromide.

  • Protocol: The initial steps are similar to whole-cell recording. After forming a gigaseal, instead of rupturing the membrane, the pipette is retracted to form an excised patch. The patch is then moved to a perfusion chamber for drug application.

  • Data Analysis: Analyze single-channel recordings to determine changes in open probability (Pₒ), single-channel conductance (γ), and open/closed dwell times in the presence of penthienate bromide.

II. Voltage-Clamp Electrophysiology: Isolating Specific Ionic Currents

Voltage-clamp techniques are essential for dissecting the specific ionic currents modulated by penthienate bromide.[10][11][12] By controlling the membrane potential, researchers can isolate and study individual currents in relative isolation.

Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

This system is excellent for expressing specific muscarinic receptors and ion channels and studying their pharmacology.

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired muscarinic receptor and ion channel. Incubate for 2-7 days to allow for protein expression.

  • Recording Setup: Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

  • Recording Protocol:

    • Clamp the oocyte at a holding potential of -80 mV.

    • Apply a voltage protocol to activate the ion channel of interest.

    • Perfuse with a control solution, followed by a solution containing a muscarinic agonist to establish a baseline current.

    • Apply penthienate bromide at various concentrations to determine its effect on the agonist-induced current.

    • Analyze the data to determine the IC₅₀ and mechanism of inhibition.

III. Extracellular Field Potential Recordings: Network-Level Effects

To understand how penthienate bromide affects synaptic communication and network activity, extracellular field potential recordings in acute brain slices are employed.[13][14][15][16][17] This technique measures the summed electrical activity of a population of neurons.[15]

Protocol for Recording in Acute Hippocampal Slices:

  • Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[14]

  • Incubation and Recording: Allow slices to recover in aCSF at room temperature for at least 1 hour. Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Protocol:

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • Induce long-term potentiation (LTP), a form of synaptic plasticity, using a high-frequency stimulation protocol (e.g., 100 Hz for 1 second).[13]

    • Bath-apply penthienate bromide at various concentrations and observe its effect on baseline synaptic transmission and LTP induction and maintenance.

cluster_2 Extracellular Field Potential Recording Setup Stimulating Electrode Stimulating Electrode Schaffer Collaterals Hippocampal Slice {Hippocampal Slice | CA3 -> CA1} Stimulating Electrode->Hippocampal Slice Evokes fEPSP Recording Electrode Recording Electrode Stratum Radiatum (CA1) Hippocampal Slice->Recording Electrode Records fEPSP

Sources

Method

Penthienate Bromide: A Muscarinic Antagonist for Probing Cholinergic Signaling in Neuroscience

Application Notes and Protocols for Researchers Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of penthienate bromide as a tool compound in neuroscience research. This document details its mechanism of action, provides protocols for its application in key experimental paradigms, and discusses the critical considerations for data interpretation.

Introduction: Understanding Penthienate Bromide

Penthienate bromide is a synthetic quaternary ammonium compound that functions as an anticholinergic agent.[1] Historically, it was employed for the treatment of peptic ulcers and gastrointestinal spasms due to its ability to reduce smooth muscle contractions and secretions.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for investigating the role of cholinergic signaling in various physiological processes.[1] As an antimuscarinic agent, it competitively inhibits the binding of the neurotransmitter acetylcholine to these receptors.[2]

While penthienate bromide has a history of clinical use, its application in modern neuroscience research requires a nuanced understanding of its properties. As a quaternary ammonium compound, its ability to cross the blood-brain barrier is expected to be limited, suggesting its primary utility in studies of the peripheral nervous system or in experimental designs where direct administration to the central nervous system is possible.

Mechanism of Action: Non-selective Muscarinic Acetylcholine Receptor Antagonism

Key Applications in Neuroscience Research

Given its antimuscarinic properties, penthienate bromide can be a useful tool in several areas of neuroscience research, particularly in elucidating the role of cholinergic signaling in peripheral tissues or in localized brain regions via direct administration.

  • Investigating Peripheral Autonomic Function: Due to its historical use in modulating gastrointestinal motility, penthienate bromide is well-suited for studies on the cholinergic regulation of smooth muscle in various organs.

  • Probing Synaptic Transmission in Ganglia: The role of muscarinic receptors in modulating synaptic transmission in autonomic ganglia can be investigated using penthienate bromide.

  • Localized CNS Studies: With direct administration techniques such as microinjection or in vitro preparations like brain slices, penthienate bromide can be used to study the function of muscarinic receptors in specific neural circuits, bypassing the blood-brain barrier.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Due to the limited recent literature on penthienate bromide's use in neuroscience, these are generalized protocols that should be optimized and validated for each specific experimental system.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of penthienate bromide for muscarinic receptors in a given tissue preparation.

Objective: To determine the inhibition constant (Ki) of penthienate bromide for muscarinic acetylcholine receptors.

Materials:

  • Tissue Preparation: Homogenate of the tissue of interest (e.g., brain region, smooth muscle).

  • Radioligand: A tritiated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Penthienate Bromide: Stock solution and serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare serial dilutions of penthienate bromide in assay buffer.

  • In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Tissue Homogenate.

    • Non-specific Binding: Radioligand + Atropine + Tissue Homogenate.

    • Competition: Radioligand + Penthienate Bromide (at each dilution) + Tissue Homogenate.

  • Add the radioligand at a concentration near its Kd to all wells.

  • Initiate the binding reaction by adding the tissue homogenate to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This should be determined empirically.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 value of penthienate bromide from the competition curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

ParameterDescription
IC50 The concentration of penthienate bromide that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of penthienate bromide for the receptor.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: Penthienate Bromide Dilutions Radioligand Tissue Homogenate setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_plate add_reagents Add Radioligand & Tissue Homogenate to Initiate setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate determine_ic50 Determine IC50 calculate->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Electrophysiology

This protocol provides a general framework for using penthienate bromide to study the effects of muscarinic receptor antagonism on neuronal activity in brain slices.

Objective: To assess the effect of penthienate bromide on synaptic transmission and neuronal excitability.

Materials:

  • Brain Slices: Acutely prepared from the brain region of interest.

  • Artificial Cerebrospinal Fluid (aCSF): For slice maintenance and recording.

  • Penthienate Bromide: Stock solution in water or a suitable solvent, diluted in aCSF to final concentrations.

  • Muscarinic Agonist: e.g., Carbachol or Muscarine, to induce a baseline muscarinic response.

  • Electrophysiology Rig: Including microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

  • Prepare acute brain slices and allow them to recover in aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Establish a stable whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or neuronal excitability (e.g., firing rate in response to current injection).

  • Apply a muscarinic agonist (e.g., carbachol) to the bath to elicit a stable muscarinic-mediated response.

  • Once a stable agonist-induced effect is observed, co-apply penthienate bromide at a desired concentration.

  • Record the changes in the agonist-induced response in the presence of penthienate bromide.

  • Wash out the penthienate bromide and agonist to observe recovery.

  • Perform concentration-response experiments to determine the potency of penthienate bromide.

Data Analysis:

  • Measure the amplitude and frequency of synaptic currents or the firing rate of the neuron before, during, and after drug application.

  • Quantify the percentage of inhibition of the agonist-induced response by penthienate bromide.

Signaling Pathway of Muscarinic Acetylcholine Receptors

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5 or M2, M4) ACh->mAChR Activates PB Penthienate Bromide PB->mAChR Blocks Gq11 Gq/11 mAChR->Gq11 Activates (M1, M3, M5) Gi_o Gi/o mAChR->Gi_o Activates (M2, M4) PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & ↑ PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Caption: Penthienate bromide blocks muscarinic receptor signaling.

Physicochemical Properties and Safety Information

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₁₈H₃₀BrNO₃S[3][4][5]
Molecular Weight 420.40 g/mol [3][6][7]
Appearance Pale yellow crystals[6]
Melting Point 124.6 °C[5][6]
Solubility 1 g in 5 mL water; freely soluble in alcohol and chloroform; slightly soluble in acetone; insoluble in ether.[6]
pH (1% aq. solution) 5.5 to 7.0[6]

Storage and Stability: Penthienate bromide should be stored in a well-ventilated place with the container tightly closed. For long-term storage, keep in a cool, dry place.

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1][4]

  • In Case of Exposure:

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion and Future Directions

Penthienate bromide is a non-selective muscarinic acetylcholine receptor antagonist with a long history of use. While it has been largely superseded in clinical applications and mainstream neuroscience research by more subtype-selective compounds, it can still serve as a useful tool for studying cholinergic signaling, particularly in the peripheral nervous system or in in vitro preparations. Researchers using penthienate bromide should be mindful of its non-selective nature and the limitations this imposes on data interpretation. Future characterization of its binding affinities at the different muscarinic receptor subtypes would greatly enhance its utility as a research tool.

References

  • Penthienate - Grokipedia. (n.d.).
  • Penthienate Bromide | C18H30BrNO3S | CID 6066 - PubChem. (n.d.). Retrieved from [Link]

  • Penthienate Bromide. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Penthienate Bromide. (n.d.). Retrieved from [Link]

  • Penthien
  • Muscarinic Antagonists. (2023, July 24). In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Characterizing Penthienate Bromide's Antagonism of Muscarinic Receptors in Smooth Muscle Contraction

Introduction: The Scientific Context The study of smooth muscle physiology is fundamental to understanding a vast range of bodily functions and diseases, from gastrointestinal motility and airway resistance to blood pres...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context

The study of smooth muscle physiology is fundamental to understanding a vast range of bodily functions and diseases, from gastrointestinal motility and airway resistance to blood pressure regulation. A cornerstone of this research is the investigation of the parasympathetic nervous system's control over smooth muscle tone, which is primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic acetylcholine receptors (mAChRs).[1][2] Penthienate bromide, a synthetic quaternary ammonium anticholinergic agent, serves as a valuable pharmacological tool for probing these mechanisms.[3]

Historically used to reduce gastric motility, Penthienate bromide functions as a competitive antagonist at muscarinic receptors.[3] This property makes it an excellent candidate for in vitro studies aimed at quantifying antagonist potency and elucidating the specific receptor subtypes involved in smooth muscle contraction. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Penthienate bromide in classic organ bath preparations, a robust method for studying tissue-level physiological responses.[4][5]

This guide will detail the underlying pharmacology, provide step-by-step protocols for experimental execution, and explain the data analysis required to characterize Penthienate bromide's competitive antagonism, including the determination of its pA2 value through Schild plot analysis.

Part 1: Foundational Principles

Mechanism of Action: Muscarinic Antagonism

Smooth muscle contraction initiated by the parasympathetic nervous system begins with the release of acetylcholine (ACh) from nerve terminals. ACh binds to muscarinic receptors on the surface of smooth muscle cells, predominantly the M2 and M3 subtypes, which are coupled to G-proteins.[1][6]

  • M3 Receptor Pathway (Primary Contractile Pathway): Activation of M3 receptors, coupled to the Gq/11 G-protein, stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the sarcoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This rise in calcium activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.[7][8]

  • M2 Receptor Pathway (Modulatory Role): M2 receptors, coupled to the Gi/o G-protein, inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[6] Since cAMP promotes relaxation, this inhibition facilitates a contractile state. M2 receptor activation can also modulate ion channel activity.[1][6]

Penthienate bromide, as a competitive antagonist, reversibly binds to these muscarinic receptors without activating them. It competes with agonists like acetylcholine, thereby preventing the initiation of the signaling cascade that leads to contraction.

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction

G cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates PB Penthienate Bromide (Antagonist) PB->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ (Increased) SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates

Caption: Penthienate bromide competitively blocks the M3 muscarinic receptor.

The Organ Bath: An Ex Vivo Model

The isolated organ bath is a classic pharmacological preparation that allows for the study of intact tissues in a controlled physiological environment.[4] For smooth muscle studies, a segment of tissue, such as the guinea pig ileum, is suspended in a chamber containing a warmed, oxygenated physiological salt solution.[4][5] One end of the tissue is fixed, while the other is connected to a force transducer, which measures isometric contractions. This setup enables the generation of precise concentration-response curves for agonists and the quantification of antagonist effects.[5]

Part 2: Experimental Protocols

This section provides a detailed methodology for characterizing the antagonism of Penthienate bromide on acetylcholine-induced contractions in isolated guinea pig ileum.

Materials and Reagents
  • Penthienate Bromide: (CAS: 60-44-6) Prepare a stock solution (e.g., 10 mM in distilled water) and make serial dilutions.

  • Acetylcholine (ACh) Chloride: (CAS: 60-31-1) Prepare a stock solution and serial dilutions.

  • Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution. A common formulation for Krebs-Henseleit is provided below.

  • Animal Model: Male Dunkin-Hartley guinea pig (250-400 g). All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Equipment:

    • Isolated organ bath system with temperature control (37°C) and aeration ports.

    • Carbogen gas (95% O₂ / 5% CO₂).

    • Isometric force-displacement transducer and data acquisition system.

    • Surgical instruments for dissection.

    • Micropipettes.

Component Concentration (mM) Grams per 1 Liter
NaCl118.46.92
KCl4.70.35
CaCl₂·2H₂O2.50.37
MgSO₄·7H₂O1.20.29
KH₂PO₄1.20.16
NaHCO₃25.02.10
Glucose11.12.00
Table 1: Composition of Krebs-Henseleit Solution.[2] The solution should be freshly prepared, maintained at 37°C, and continuously bubbled with Carbogen gas to maintain a physiological pH of ~7.4.[1]
Tissue Preparation: Guinea Pig Ileum
  • Humanely euthanize a guinea pig via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Locate the ileocecal junction and carefully excise a terminal portion of the ileum.

  • Place the excised tissue immediately into a petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Gently flush the lumen of the ileum with solution using a syringe to remove intestinal contents.

  • Cut the ileum into segments of 2-3 cm. Handle the tissue gently to avoid damaging the smooth muscle.

  • Tie surgical thread to both ends of a segment.

Experimental Workflow: Schild Analysis

The goal is to generate multiple concentration-response curves (CRCs) for the agonist (ACh) in the absence and presence of increasing, fixed concentrations of the antagonist (Penthienate bromide).

Workflow for Generating Schild Plot Data

G Start Start: Equilibrated Tissue CRC1 Generate Control CRC (Acetylcholine only) Start->CRC1 Wash1 Wash Tissue (Return to Baseline) CRC1->Wash1 Incubate_PB1 Incubate with Penthienate [X₁] Wash1->Incubate_PB1 CRC2 Generate ACh CRC + Penthienate [X₁] Incubate_PB1->CRC2 Wash2 Wash Tissue CRC2->Wash2 Incubate_PB2 Incubate with Penthienate [X₂] Wash2->Incubate_PB2 CRC3 Generate ACh CRC + Penthienate [X₂] Incubate_PB2->CRC3 Wash3 Wash Tissue CRC3->Wash3 Incubate_PB3 Incubate with Penthienate [X₃] Wash3->Incubate_PB3 CRC4 Generate ACh CRC + Penthienate [X₃] Incubate_PB3->CRC4 End End: Data for Analysis CRC4->End

Caption: Sequential generation of agonist CRCs with antagonist incubation.

Step-by-Step Protocol:

  • Mounting and Equilibration:

    • Mount the prepared ileum segment in the organ bath chamber containing Krebs-Henseleit solution at 37°C, bubbled with Carbogen.

    • Attach one end to the fixed hook and the other to the force transducer.

    • Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 45-60 minutes.

    • During equilibration, wash the tissue with fresh solution every 15 minutes.

  • Control Agonist CRC:

    • Once a stable baseline is achieved, generate a cumulative concentration-response curve for acetylcholine.

    • Add ACh to the bath in increasing concentrations (e.g., from 1 nM to 100 µM) in a log or half-log manner.

    • Allow the contraction to reach a plateau at each concentration before adding the next.

    • After the maximal response is achieved, wash the tissue repeatedly with fresh solution until the baseline tension is restored.

  • Antagonist Incubation and Subsequent CRCs:

    • Introduce the first, lowest concentration of Penthienate bromide (e.g., 1 nM) into the bath.

    • Allow the antagonist to incubate with the tissue for a fixed period (e.g., 30 minutes) to ensure it has reached equilibrium with the receptors.

    • After incubation, repeat the cumulative ACh CRC in the presence of Penthienate bromide. You will observe that higher concentrations of ACh are required to elicit the same level of contraction.

    • Thoroughly wash the tissue to remove both agonist and antagonist.

    • Repeat this process for at least two more increasing concentrations of Penthienate bromide (e.g., 10 nM and 100 nM), ensuring a return to baseline and a fresh incubation period for each.

Part 3: Data Analysis and Interpretation

Calculating EC₅₀ and Dose Ratios

For each ACh concentration-response curve (the control and each in the presence of Penthienate bromide), you must determine the EC₅₀ value. The EC₅₀ is the concentration of the agonist (ACh) that produces 50% of its own maximal response.

  • Normalize Data: Express the contraction at each ACh concentration as a percentage of the maximum contraction observed in that specific curve.

  • Plot CRCs: Plot the % response versus the log concentration of ACh. This will generate a series of sigmoidal curves.

  • Determine EC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the curves and calculate the precise EC₅₀ for each condition.

  • Calculate the Dose Ratio (r): The dose ratio is a measure of the rightward shift of the CRC caused by the antagonist. Calculate 'r' for each concentration of Penthienate bromide used.

    Dose Ratio (r) = EC₅₀ (in presence of antagonist) / EC₅₀ (control)

Hypothetical Experimental Data for Penthienate Bromide Note: This data is for illustrative purposes only.

Penthienate [B] (M)Log [B]EC₅₀ of ACh (M)Dose Ratio (r)Log (r-1)
0 (Control)-3.0 x 10⁻⁸--
1 x 10⁻⁹-9.01.2 x 10⁻⁷4.00.48
3 x 10⁻⁹-8.53.3 x 10⁻⁷11.01.00
1 x 10⁻⁸-8.01.0 x 10⁻⁶33.31.51
Table 2: Hypothetical data demonstrating the calculation of dose ratios.
Schild Plot Analysis and pA₂ Determination

The Schild plot is the definitive method for quantifying competitive antagonism. It is based on the Schild equation:

log(r-1) = log[B] - log(Kₑ)

Where:

  • r is the dose ratio.

  • [B] is the molar concentration of the antagonist (Penthienate bromide).

  • Kₑ is the equilibrium dissociation constant of the antagonist.

Procedure:

  • Plot log(r-1) (y-axis) against log[B] (x-axis) using the data from your experiments (as in Table 2).

  • Perform a linear regression on the data points.

  • Interpret the Slope: For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0. A slope of 1 indicates that the antagonism is surmountable and that the binding of the agonist and antagonist is mutually exclusive at the same receptor site.

  • Determine the pA₂ Value: The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2 (i.e., it requires double the agonist concentration for the same effect). Graphically, the pA₂ is the x-intercept of the Schild regression line.

    pA₂ = -log(Kₑ)

A higher pA₂ value indicates a more potent antagonist.

Illustrative Schild Plot

G xaxis log [Penthienate Bromide] yaxis log (Dose Ratio - 1) p1 (-9.0, 0.48) p2 (-8.5, 1.00) p3 (-8.0, 1.51) line_start line_start line_end line_end line_start->line_end  Slope ≈ 1.0 x_intercept pA₂ ≈ 9.48

Caption: A hypothetical Schild plot for Penthienate bromide.

Based on our illustrative data, the pA₂ for Penthienate bromide would be approximately 9.48. This value provides a quantitative measure of its affinity for the muscarinic receptors in the guinea pig ileum.

Part 4: Safety Precautions and Best Practices

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling Penthienate bromide and other reagents.

  • Handling: Penthienate bromide is a fine powder. Handle in a well-ventilated area or under a fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste, including organ bath solutions and unused stock solutions, according to your institution's hazardous waste guidelines.

  • Animal Handling: All procedures involving animals must adhere strictly to approved ethical protocols to ensure humane treatment and minimize suffering.

  • Self-Validation: Ensure the tissue preparation is viable by testing its response to a standard contracting agent (e.g., a high concentration of KCl) at the beginning of the experiment. The preparation should also demonstrate stable baseline tension and reproducible responses to the agonist before proceeding with antagonist studies.

Conclusion

Penthienate bromide is a potent muscarinic antagonist that can be effectively characterized using the isolated guinea pig ileum preparation. By following the detailed protocols for tissue preparation, organ bath experimentation, and Schild plot analysis outlined in these notes, researchers can obtain a robust and quantitative measure of its competitive antagonism (the pA₂ value). This methodology not only validates the mechanism of action of Penthienate bromide but also serves as a foundational technique for the screening and characterization of novel antimuscarinic compounds in drug discovery and development.

References

  • Penthien
  • Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI. [Link]

  • Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Physiological Society. [Link]

  • Guinea Pig Ileum. University of Bristol. [Link]

  • Penthienate Bromide. PubChem, National Institutes of Health. [Link]

  • Action of acetylcholine on smooth muscle. PubMed. [Link]

  • Subtypes of the muscarinic receptor in smooth muscle. PubMed, National Institutes of Health. [Link]

  • Organ bath - Wikipedia. Wikipedia. [Link]

  • Muscarinic Antagonists. StatPearls, NCBI Bookshelf. [Link]

  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL. [Link]

  • Muscle Contraction and Locomotion. Texas Gateway. [Link]

Sources

Method

Protocol for radioligand binding assay with Penthienate bromide

An Application Note and Protocol for the Characterization of Penthienate Bromide Using Radioligand Binding Assays Abstract This document provides a detailed guide for characterizing the binding affinity of Penthienate br...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Characterization of Penthienate Bromide Using Radioligand Binding Assays

Abstract

This document provides a detailed guide for characterizing the binding affinity of Penthienate bromide, an anticholinergic agent, at muscarinic acetylcholine receptors (mAChRs). We present the scientific principles of competitive radioligand binding assays, a step-by-step experimental protocol, and a comprehensive data analysis workflow. This guide is intended for researchers in pharmacology and drug development to facilitate the accurate determination of the inhibitory constant (Kᵢ) for Penthienate bromide, a critical parameter for evaluating its potency and receptor interaction.

Introduction: Penthienate Bromide and Muscarinic Receptors

Penthienate bromide is a synthetic quaternary ammonium anticholinergic agent.[1] Historically, it was utilized for its ability to reduce gastrointestinal motility and secretions in the treatment of conditions like peptic ulcers.[1][2] The therapeutic effects of Penthienate bromide stem from its action as a muscarinic antagonist; it blocks the action of acetylcholine at muscarinic receptors.[1][3] These G-protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are crucial targets for a wide range of therapeutics.[4][5]

To quantify the interaction of a compound like Penthienate bromide with its target receptor, the radioligand binding assay is the gold standard.[4] This technique allows for the precise determination of binding affinity, providing foundational data for understanding a compound's pharmacological profile.

The Principle of Competitive Radioligand Binding

A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, Penthienate bromide) to displace a radiolabeled ligand from its receptor. The radioligand is a molecule with known high affinity for the target receptor that has been tagged with a radioisotope, such as tritium ([³H]).

In this protocol, we will use [³H]N-methylscopolamine ([³H]NMS), a well-characterized, non-selective muscarinic antagonist, as the radioligand.[6][7][8] The assay is performed by incubating the receptor source with a fixed concentration of [³H]NMS and varying concentrations of Penthienate bromide. As the concentration of Penthienate bromide increases, it competes with [³H]NMS for binding to the muscarinic receptors, thereby reducing the amount of bound radioactivity. The concentration of Penthienate bromide that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[9]

G cluster_0 At the Muscarinic Receptor Site cluster_1 Low Penthienate Conc. cluster_2 High Penthienate Conc. Receptor Muscarinic Receptor Radioligand2 [³H]NMS Receptor->Radioligand2 Binding Blocked Radioligand1 [³H]NMS (Radioligand) Radioligand1->Receptor Binds Penthienate Penthienate Bromide (Competitor) Penthienate->Receptor Displaces

Figure 1: Principle of Competitive Binding.

Experimental Protocol: Determining Penthienate Bromide Affinity

This section details a robust protocol for a competitive binding assay using a cell membrane preparation expressing muscarinic receptors.

Essential Materials
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with a human muscarinic receptor subtype (e.g., M2 or M3). Alternatively, rat brain homogenates can be used as a source of mixed muscarinic receptor subtypes.[4][10]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~70-90 Ci/mmol.

  • Test Compound: Penthienate bromide (MW: 420.4 g/mol [11]).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Atropine (10 µM final concentration).

  • Filtration System: Brandel or Millipore cell harvester with 96-well format, Whatman GF/B glass fiber filter mats.[12]

  • Scintillation Supplies: Scintillation vials or 96-well sample plates, liquid scintillation cocktail (e.g., Supermix™).[12]

  • Instrumentation: Liquid Scintillation Counter (e.g., MicroBeta® Trilux[12]).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Penthienate bromide in deionized water. Perform serial dilutions in Assay Buffer to create working solutions covering a concentration range from 10⁻¹¹ M to 10⁻⁴ M.

    • Prepare a 1 mM stock solution of Atropine in deionized water. Dilute in Assay Buffer for the non-specific binding control.

    • Dilute the [³H]NMS stock in Assay Buffer to a working concentration that results in a final assay concentration close to its Kₑ value (typically 0.5 - 1.0 nM).[12]

  • Assay Plate Setup:

    • The assay is typically performed in a 96-well plate with a final volume of 200 µL per well.[12]

    • Total Binding (TB): Add 50 µL Assay Buffer, 50 µL [³H]NMS working solution, and 100 µL of the receptor membrane suspension. (Performed in triplicate).

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Atropine, 50 µL [³H]NMS working solution, and 100 µL of the receptor membrane suspension. (Performed in triplicate).[13]

    • Competitive Binding: Add 50 µL of each Penthienate bromide dilution, 50 µL [³H]NMS working solution, and 100 µL of the receptor membrane suspension. (Each concentration in triplicate).

Component Total Binding Non-Specific Binding Competition Wells
Assay Buffer50 µL--
Atropine (10 µM)-50 µL-
Penthienate Bromide--50 µL (Varying Conc.)
[³H]NMS (e.g., 4x Kₑ)50 µL50 µL50 µL
Receptor Membranes100 µL100 µL100 µL
Final Volume 200 µL 200 µL 200 µL
Table 1: Assay Plate Configuration.
  • Incubation:

    • Seal the plate and incubate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • The key to a successful binding assay is the rapid separation of bound radioligand from the free (unbound) radioligand.

    • Pre-soak the GF/B filter mat in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well onto the filter mat using the cell harvester under vacuum.

    • Immediately wash each well/filter 3-4 times with 300 µL of ice-cold Assay Buffer to remove all unbound radioactivity.

  • Quantification:

    • Dry the filter mat completely under a heat lamp or in an oven.

    • Place the filter mat in a compatible sample bag or plate, add the liquid scintillation cocktail to each filter spot, and seal.

    • Measure the radioactivity, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM), using a liquid scintillation counter.

G A Reagent Preparation (Penthienate, [³H]NMS, Buffers) B Assay Plate Setup (Total, NSB, Competition) A->B C Incubation (e.g., 60 min, Room Temp) B->C D Rapid Vacuum Filtration (Separate Bound/Free) C->D E Washing Steps (Ice-cold Buffer) D->E F Drying & Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Sources

Application

Introduction: The Enduring Relevance of Classic Pharmacological Tools

An Application Guide to Leveraging Older Anticholinergics in Modern Research In an era of highly specific receptor agonists and antagonists, the continued use of older, often non-selective, anticholinergic drugs in cutti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Leveraging Older Anticholinergics in Modern Research

In an era of highly specific receptor agonists and antagonists, the continued use of older, often non-selective, anticholinergic drugs in cutting-edge research may seem counterintuitive. However, these classic pharmacological agents, including scopolamine, atropine, and glycopyrrolate, remain indispensable tools for modeling disease states, dissecting complex neural circuits, and validating new therapeutic targets. Their broad mechanism of action, well-characterized effects, and established protocols provide a robust foundation for investigating the profound role of the cholinergic system in health and disease.

This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of these foundational anticholinergics. We move beyond simple methodologies to explain the causality behind experimental choices, ensuring a deeper understanding of how to effectively deploy these molecules to answer modern research questions.

Scopolamine: The Gold Standard for Modeling Cholinergic Amnesia

Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a cornerstone of preclinical research for inducing transient cognitive deficits.[1] Its ability to readily cross the blood-brain barrier and disrupt cholinergic neurotransmission provides a reliable and reproducible model for evaluating potential cognitive enhancers and neuroprotective agents.[1][2]

Mechanism of Action & Rationale for Use

Acetylcholine is a critical neurotransmitter for memory encoding and consolidation.[3] Scopolamine competitively inhibits acetylcholine from binding to muscarinic receptors in brain regions vital for cognition, such as the hippocampus and cortex.[1][3] This blockade mimics the cholinergic deficit observed in the early stages of neurodegenerative diseases like Alzheimer's disease, making it an invaluable pharmacological model.[4][5] Chronic administration of scopolamine in animal models can even induce hallmarks of Alzheimer's pathology, including increased amyloid-β deposition.[1]

The effects of scopolamine are not limited to memory; it also impacts attention and sensory discrimination, often at lower doses than those required to induce significant memory impairment.[6] Researchers must consider these multifaceted effects when designing experiments and interpreting results.

Application Data Summary
CompoundPrimary MechanismCNS PenetrationKey Research ApplicationTypical Rodent Dose (i.p.)
Scopolamine Non-selective Muscarinic AntagonistHighModeling cognitive impairment/amnesia[1][5]0.5 - 2 mg/kg[7][8][9]
Atropine Non-selective Muscarinic AntagonistHighInvestigating neurotransmitter interactions[10]5 - 25 mg/kg[10]
Glycopyrrolate Non-selective Muscarinic AntagonistLow (Quaternary Amine)Peripheral cholinergic blockade; control for central effects[11][12]0.1 - 1 mg/kg
Protocol: Induction of Cognitive Deficits in Rodents with Scopolamine

This protocol describes a standard workflow for inducing and assessing cognitive impairment in mice or rats to test the efficacy of a novel therapeutic agent.

Workflow Diagram: Scopolamine-Induced Cognitive Impairment Model

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Assessment & Analysis acclimate 1. Animal Acclimatization (7 days) baseline 2. Baseline Behavioral Training (e.g., Morris Water Maze) acclimate->baseline grouping 3. Randomize into Groups (Vehicle, Scop, Scop+Test) baseline->grouping treatment 4. Administer Test Compound or Vehicle (Daily) grouping->treatment induction 5. Administer Scopolamine (1 mg/kg, i.p.) ~30 min before testing treatment->induction testing 6. Post-Treatment Behavioral Testing (e.g., Probe Trial) induction->testing collection 7. Tissue Collection (Brain, Blood) testing->collection analysis 8. Biochemical & Histological Analysis (e.g., AChE levels, Amyloid-β) collection->analysis

Caption: Experimental workflow for testing a therapeutic agent in a scopolamine-induced cognitive deficit model.

Step-by-Step Methodology:

  • Animal Acclimatization: House rodents (e.g., male C57BL/6 mice or Wistar rats) in a controlled environment (12h light/dark cycle, stable temperature, ad libitum access to food and water) for at least 7 days prior to experimentation.

  • Baseline Training (Optional but Recommended): To reduce variability, pre-train animals on the selected behavioral task (e.g., Morris Water Maze, Passive Avoidance) to establish a stable performance baseline before drug administration.

  • Group Allocation: Randomly assign animals to experimental groups:

    • Group A: Vehicle Control (e.g., Saline i.p.)

    • Group B: Scopolamine Control (e.g., Saline + Scopolamine 1 mg/kg i.p.)

    • Group C: Positive Control (e.g., Donepezil + Scopolamine 1 mg/kg i.p.)[7]

    • Group D: Test Compound (Test Compound + Scopolamine 1 mg/kg i.p.)

  • Treatment Administration: Administer the test compound or respective vehicle daily for the duration of the study (e.g., 7-14 days).[2][7] The route of administration (e.g., oral gavage, i.p.) will depend on the test compound's properties.

  • Induction of Amnesia: On testing days, administer scopolamine (typically 1-2 mg/kg, dissolved in saline) via intraperitoneal (i.p.) injection approximately 20-30 minutes before initiating the behavioral task.[8][9] This timing is critical as it corresponds with the peak central effects of the drug.

  • Behavioral Assessment: Conduct behavioral tests to measure learning and memory. Common paradigms include:

    • Morris Water Maze: Assesses spatial learning and memory.[5]

    • Novel Object Recognition (NOR): Evaluates recognition memory.[7]

    • Passive Avoidance Test: Measures fear-associated memory.[5]

  • Tissue Collection and Analysis: Following the final behavioral test, euthanize animals and collect brain tissue (specifically hippocampus and cortex) for downstream analysis. This can include measuring levels of acetylcholinesterase (AChE) activity, oxidative stress markers, or protein expression (e.g., amyloid-β).[2][9]

Atropine: A Probe for Neurotransmitter System Interactions

Atropine, another non-selective muscarinic antagonist, shares many properties with scopolamine. However, in modern research, it is often used not just to block cholinergic activity but to investigate how the cholinergic system interacts with other neurotransmitter pathways.

Mechanism of Action & Rationale for Use

By blocking muscarinic receptors, atropine can unmask or modulate the activity of other systems. For instance, studies have shown that atropine administration can increase serotonin levels in discrete brain regions without affecting dopamine.[10] It is also a classic tool for studying the presynaptic autoreceptors that regulate acetylcholine release; by blocking these inhibitory autoreceptors, atropine can paradoxically increase the release of acetylcholine in certain experimental preparations.[13][14] This makes it a valuable tool for dissecting the fine-tuned mechanics of synaptic transmission.

Signaling Pathway Diagram: Cholinergic Blockade

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release receptor Muscarinic Receptor (M1-M5) response Cellular Response (e.g., Signal Transduction) receptor->response Activation ACh_release->receptor Binds Atropine Atropine / Scopolamine Atropine->receptor Blocks

Caption: Atropine and scopolamine competitively block acetylcholine from binding to postsynaptic muscarinic receptors.

Glycopyrrolate: Isolating Peripheral vs. Central Effects

A significant challenge in pharmacology is determining whether a drug's effect originates in the central nervous system (CNS) or the periphery. Glycopyrrolate (also known as glycopyrronium bromide) is a powerful tool for making this distinction.

Mechanism of Action & Rationale for Use

Like atropine and scopolamine, glycopyrrolate is a muscarinic receptor antagonist.[15] However, its chemical structure as a quaternary ammonium compound gives it a positive charge and low lipid solubility, preventing it from readily crossing the blood-brain barrier.[11][12] Consequently, when administered systemically, its effects are largely confined to the peripheral nervous system.[16]

This property is invaluable for experimental design. For example, if a researcher observes that a centrally-acting drug causes a change in heart rate, it is unclear if this is due to action on the brain's cardiovascular control centers or direct action on the heart. By comparing the effect to that of glycopyrrolate, which only acts on the heart, the central contribution can be isolated. It serves as an essential negative control for CNS-penetrant anticholinergics.[12]

Diagram: Central vs. Peripheral Anticholinergic Action

G cluster_0 Periphery (Bloodstream) cluster_1 Central Nervous System (CNS) scop_p Scopolamine organ Peripheral Organ (e.g., Salivary Gland) scop_p->organ Acts on scop_cns Scopolamine scop_p->scop_cns Crosses BBB glyco_p Glycopyrrolate glyco_p->organ Acts on bbb Blood-Brain Barrier glyco_p->bbb Blocked neuron Brain Neuron scop_cns->neuron Acts on

Caption: Scopolamine crosses the blood-brain barrier to exert central effects, while glycopyrrolate does not.

Conclusion: Integrating Classic Tools in Modern Drug Discovery

Older anticholinergics are more than just historical footnotes; they are active and essential components of the modern researcher's toolkit. From creating robust disease models with scopolamine to dissecting neurotransmitter crosstalk with atropine and isolating peripheral mechanisms with glycopyrrolate, these compounds provide reliable and cost-effective ways to advance neuroscience and drug discovery. Understanding their mechanisms, applications, and limitations allows for sophisticated experimental designs that continue to yield critical insights into the complex functions of the cholinergic system. As research moves toward repurposing existing drugs for new indications, a foundational knowledge of these classic agents becomes ever more critical.[17][18][19][20]

References

  • Scientists find link between anticholinergic drugs and Alzheimer's disease. (2016). The Pharmaceutical Journal. Available at: [Link]

  • Protocol for Scopolamine‐induced cognitive impairment model in rats. (n.d.). ResearchGate. Available at: [Link]

  • Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies. Neuroscience and Biobehavioral Reviews, 34(8), 1307-1350. Available at: [Link]

  • Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action. (2023). Synapse. Available at: [Link]

  • Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease. (n.d.). ResearchGate. Available at: [Link]

  • Gray, S. L., & Hanlon, J. T. (2016). Anticholinergic medication use and dementia: latest evidence and clinical implications. Therapeutic Advances in Drug Safety, 7(5), 217–224. Available at: [Link]

  • Scopolamine. (n.d.). Wikipedia. Available at: [Link]

  • Jeon, S. H., et al. (2016). Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus. Experimental and Therapeutic Medicine, 12(5), 3371–3377. Available at: [Link]

  • Di Paolo, M., et al. (2023). Cholinergic Antagonists and Behavioral Disturbances in Neurodegenerative Diseases. Biomedicines, 11(4), 1121. Available at: [Link]

  • Study Shows Scopolamine Challenge Test May be a Viable Screening Tool for Aβ-related Cognitive Decline in Preclinical Alzheimer's Disease. (2020). Cogstate. Available at: [Link]

  • Impact of anticholinergic medication use and risk of developing Alzheimer's Disease: A scoping review. (2024). Urology. Available at: [Link]

  • Teh, H. L., et al. (2018). Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model. Molecules, 23(7), 1548. Available at: [Link]

  • Healy, D. (2023). The past, present and future of anticholinergic drugs. Therapeutic Advances in Psychopharmacology, 13. Available at: [Link]

  • Habibyar, A., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology, 13, 1010313. Available at: [Link]

  • Kumari, A., Sreetama, S., & Mohanakumar, K. P. (2007). Atropine, a muscarinic cholinergic receptor antagonist increases serotonin, but not dopamine levels in discrete brain regions of mice. Neuroscience Letters, 423(2), 100-103. Available at: [Link]

  • Dolezal, V., & Tucek, S. (1983). Effects of Atropine on the Release of Newly Synthesized Acetylcholine From Rat Striatal Slices at Various Concentrations of Calcium Ions. General Physiology and Biophysics, 2(5), 459-466. Available at: [Link]

  • Glycopyrronium bromide. (n.d.). Wikipedia. Available at: [Link]

  • Coupland, C. A., et al. (2019). Anticholinergic Drug Exposure and the Risk of Dementia: A Nested Case-Control Study. JAMA Internal Medicine, 179(8), 1084–1093. Available at: [Link]

  • Ngoupaye, G. T., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8068273. Available at: [Link]

  • Understanding Glycopyrrolate: Applications in Pharmaceutical Raw Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Anticholinergic Cognitive Burden. (2012). Pharmacy Times. Available at: [Link]

  • Atropine, An overview. (2023). ResearchGate. Available at: [Link]

  • Fan, P., & Weight, F. F. (1994). The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons. Neuroscience, 62(4), 1287-1292. Available at: [Link]

  • Szerb, J. C., & Somogyi, G. T. (1973). Stimulating action of atropine on the release of acetylcholine by rat cerebral cortex in vitro. Brain Research, 60(2), 470-474. Available at: [Link]

  • Drugs with anticholinergic properties: A current perspective on use and safety. (n.d.). ResearchGate. Available at: [Link]

  • Unruh, M., & Zito, P. M. (2023). Glycopyrrolate. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Glycopyrrolate | Mechanism, Uses, and Anesthetic Importance. (2023). YouTube. Available at: [Link]

  • From Lab to Clinic: Success Stories of Repurposed Drugs in Treating Major Diseases. (2024). Medical Science Monitor. Available at: [Link]

  • Drug Repurposing: Finding New Therapeutic Uses for Existing Pharmaceuticals. (2024). Universal Research Reports. Available at: [Link]

  • Anticholinergic activity of antihistamines. (n.d.). ResearchGate. Available at: [Link]

  • Breathing new life into old drugs: The promise of drug repositioning. (2024). metaphacts Blog. Available at: [Link]

  • A New Use for Old Drugs. (2019). Charles River. Available at: [Link]

  • Diphenhydramine. (n.d.). Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Penthienate Bromide Stability in Physiological Buffer Solutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with penthienate bromide. This guide provides in-depth answers, troubleshooting advice, and validated prot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with penthienate bromide. This guide provides in-depth answers, troubleshooting advice, and validated protocols to address the stability challenges of penthienate bromide in aqueous physiological solutions. Our goal is to empower you with the scientific rationale behind experimental best practices, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental chemical properties of penthienate bromide that govern its stability in experimental settings.

Q1: What is penthienate bromide, and why is its stability a primary concern for researchers?

Penthienate bromide is a synthetic quaternary ammonium compound that functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[1] Its chemical structure features an ester functional group, which is the molecule's principal point of vulnerability in aqueous environments.[2][3] Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This degradation process is highly dependent on the pH, temperature, and composition of the solution, making it a critical factor to control in physiological buffer systems used for in vitro experiments.[4][5]

Q2: What is the primary degradation pathway for penthienate bromide in physiological buffers?

The primary degradation pathway is ester hydrolysis .[4] This reaction splits penthienate bromide into its constituent carboxylic acid (2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetic acid) and alcohol (choline derivative). This process can be catalyzed by either acid or base.[6]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the reaction is catalyzed by hydronium ions (H₃O⁺). This is a reversible equilibrium reaction.[6][7]

  • Base-Catalyzed Hydrolysis (Saponification): In neutral to alkaline conditions (pH ≥ 7), the reaction is driven by hydroxide ions (OH⁻). This reaction is effectively irreversible and proceeds to completion.[4][6] Given that most physiological buffers are maintained at a pH of ~7.4, base-catalyzed hydrolysis is the most relevant and problematic degradation pathway in biomedical research.[8][9]

Q3: How significantly does pH affect the stability of penthienate bromide?

The pH of the buffer solution is the single most critical factor determining the stability of penthienate bromide. The rate of ester hydrolysis is pH-dependent.[10]

  • Acidic pH (e.g., pH 4-6): The rate of hydrolysis is relatively slow.

  • Neutral to Alkaline pH (e.g., pH 7-8): The rate of hydrolysis increases significantly. At a physiological pH of 7.4, the concentration of hydroxide ions is sufficient to cause a notable rate of degradation, which can compromise experiments lasting several hours.[10] For every one-unit increase in pH in the alkaline range, the rate of base-catalyzed hydrolysis can increase by a factor of 10.

Q4: What are the expected degradation products of penthienate bromide?

As a result of ester hydrolysis, penthienate bromide degrades into two smaller molecules:

  • 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetic acid (the parent carboxylic acid).

  • A choline derivative (N,N-diethyl-N-(2-hydroxyethyl)-N-methylethanaminium).

It is crucial to use an analytical method, such as HPLC, that can separate the intact parent drug from these degradation products to accurately quantify its stability.[11]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I'm observing a rapid and unexpected loss of my compound in my cell culture medium (pH ~7.4). What is happening?

  • Probable Cause: You are likely observing rapid, base-catalyzed ester hydrolysis. Cell culture media are typically buffered to a physiological pH of 7.2-7.4 and incubated at 37°C, creating ideal conditions for this degradation pathway.

  • Scientific Explanation: The hydroxide ions (OH⁻) present in the medium act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in penthienate bromide. This leads to the cleavage of the ester bond, as illustrated in the diagram below. The elevated temperature (37°C) further accelerates this reaction rate.

  • Solutions & Best Practices:

    • Prepare Fresh Solutions: Always prepare your penthienate bromide working solutions in media or buffer immediately before adding them to your experiment.

    • Conduct a Time-Course Study: Perform a preliminary experiment to quantify the rate of degradation in your specific medium at 37°C. This will define the viable time window for your experiments. (See Protocol 1).

    • Minimize Incubation Time: Design your experiments to have the shortest possible incubation times to reduce the extent of degradation.

    • Store Stock Solutions Properly: Prepare high-concentration stock solutions in an acidic, non-aqueous solvent (like ethanol) or an acidic buffer (pH 4-5) and store them at low temperatures (-20°C or -80°C). Verify the stability of your stock solution under these storage conditions.

Diagram: Base-Catalyzed Hydrolysis of Penthienate Bromide

G cluster_main Base-Catalyzed Hydrolysis (Saponification) Penthienate Penthienate Bromide (Intact Ester) Intermediate Tetrahedral Intermediate Penthienate->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) from Buffer (pH ≥ 7) OH->Intermediate Products Degradation Products: - Carboxylate Salt - Choline Derivative Alcohol Intermediate->Products Ester Bond Cleavage G cluster_workflow Stability Study Workflow prep 1. Prepare Stock Solution & Pre-warm Buffer init 2. Spike Stock into Buffer (Time = 0) prep->init sample 3. Incubate & Sample at Time Points (t₀, t₁, t₂, ... tₙ) init->sample quench 4. Immediately Quench Each Sample (e.g., with Acid) sample->quench analyze 5. Analyze All Samples by Stability-Indicating HPLC quench->analyze data 6. Plot Concentration vs. Time & Calculate Rate Constant (k) analyze->data

Caption: Step-by-step experimental workflow.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method
  • Objective: To establish an HPLC method capable of separating intact penthienate bromide from its potential degradation products, ensuring accurate quantification.

  • Methodology:

    • Forced Degradation: A crucial first step is to intentionally degrade the drug to produce the compounds you need to separate. [12]Expose concentrated solutions of penthienate bromide to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4-8 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours (this will be fast).

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 60°C in solution for 24 hours.

      • Photolytic: Expose to UV light (as per ICH Q1B guidelines).

    • Method Development: Analyze the intact drug and samples from each forced degradation condition. Develop a gradient reverse-phase HPLC method to achieve baseline separation between the parent peak and all degradation product peaks.

    • Example Chromatographic Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 238 nm [3] * Column Temperature: 30°C

    • Method Validation: Once separation is achieved, the method must be validated according to ICH guidelines to ensure it is fit for purpose. [11][13]This includes demonstrating specificity (no interference at the parent peak), linearity, accuracy, and precision.

Section 4: Data Summary & Best Practices
Hypothetical Stability Data for Penthienate Bromide

The table below illustrates the expected impact of pH and temperature on the stability of penthienate bromide. Note: This data is for illustrative purposes only.

Buffer ConditionTemperatureTime (hours)% Penthienate Bromide Remaining
pH 5.0 Acetate Buffer25°C24>99%
pH 7.4 Phosphate Buffer25°C8~90%
pH 7.4 Phosphate Buffer37°C8~75%
pH 8.0 Bicarbonate Buffer37°C4~60%
Summary of Best Practices for Researchers:
  • Acknowledge Instability: Treat penthienate bromide as a semi-stable compound in any neutral or alkaline aqueous solution.

  • Fresh is Best: Always prepare working solutions immediately prior to use. Avoid storing diluted aqueous solutions.

  • Control Your Variables: Precisely control and report the pH, buffer composition, and temperature of your experiments.

  • Validate Your Time Window: For incubations longer than 1-2 hours at 37°C, it is essential to perform a preliminary stability test to understand the extent of degradation.

  • Use a Stability-Indicating Method: Do not assume that a single peak in a chromatogram represents 100% pure compound. Use a validated method that can prove the absence of degradation products.

By understanding the chemical principles of ester hydrolysis and implementing rigorous experimental controls, you can ensure that your research involving penthienate bromide is accurate, reproducible, and reliable.

References
  • Penthienate Bromide | C18H30BrNO3S | CID 6066 - PubChem. National Institutes of Health. [Link]

  • Penthienate - Grokipedia. Grokipedia. [Link]

  • Penthienate Bromide. The Merck Index Online. [Link]

  • PENTHIENATE BROMIDE - gsrs. FDA Global Substance Registration System. [Link]

  • Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. PubMed. [Link]

  • (PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. ResearchGate. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Applications of Buffers, Buffer Equation and Buffer Capacity. Pharmaguideline. [Link]

  • Ester hydrolysis - Wikipedia. Wikipedia. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International. [Link]

  • Comprehensive Stability Testing for Drug Quality, Potency, and Regulatory Compliance | Emery Pharma. YouTube. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Considerations to properly assess drug stability within biological samples. Anapharm. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. US EPA. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Assessing the long-term stability of anti-drug antibodies in method validation: what is the added value?. PubMed. [Link]

  • Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. Serbian Chemical Society. [Link]

  • Standard Methods for the Examination of Water and Wastewater. Standard Methods. [Link]

  • Preparation and in vitro evaluation of pyridostigmine bromide microparticles. PubMed. [Link]

  • (PDF) FORMULATION AND IN VITRO EVALUATION OF BROMOCRIPTINE MESYLATE AS FAST DISSOLVING ORAL FILM. ResearchGate. [Link]

  • Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. Analytical Methods (RSC Publishing). [Link]

  • Are alkyl bromides susceptible to hydrolysis?. ResearchGate. [Link]

  • Safety Data Sheet: Bromide bromate solution. Carl ROTH. [Link]

  • Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems. PubMed. [Link]

  • Effect of various bromides on the degradation rate constant (k) of... ResearchGate. [Link]

  • Equilibrium and kinetics of bromine chloride hydrolysis. PubMed. [Link]

  • The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. Journal of Human Health. [Link]

  • (PDF) Spectrophotometric Determination of Bromate in Water Using Multisyringe Flow Injection Analysis. ResearchGate. [Link]

  • Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. PMC - NIH. [Link]

  • Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products. PubMed. [Link]

  • (PDF) Formulation and In-Vitro Evaluation of Fast Dissolving Oral Film of Furosemide Using a Combination of Natural and Synthetic Disintegrant. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal in Penthienate Bromide Binding Assays

Welcome to the technical support center for Penthienate bromide binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Penthienate bromide binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments and effectively troubleshoot common issues, particularly low signal output. By understanding the underlying principles of each experimental step, you can diagnose and resolve problems to ensure robust and reproducible data.

Penthienate bromide is a synthetic anticholinergic agent that acts as an antimuscarinic by blocking muscarinic acetylcholine receptors.[1] This action reduces gastrointestinal motility and secretions.[1] Accurate characterization of its binding properties is crucial for both basic research and therapeutic development.

This guide provides a structured approach to troubleshooting, starting with frequently asked questions for quick reference, followed by an in-depth exploration of the causes of low signal and their corresponding solutions.

Frequently Asked Questions (FAQs)

Q1: My total binding counts are very low. What is the first thing I should check?

A1: Initially, verify the integrity and activity of your core reagents. This includes checking the expiration date and specific activity of your radiolabeled Penthienate bromide and ensuring your receptor preparation has been stored correctly and is known to be active.[2] Degradation of either component is a common cause of low signal.[2][3]

Q2: How can I be sure my assay has reached equilibrium?

A2: Establishing the time required to reach equilibrium is a critical validation step.[4] You should perform a time-course experiment where you measure specific binding at multiple time points. Equilibrium is reached when the binding signal plateaus. Insufficient incubation time will result in an underestimation of binding.[4]

Q3: What concentration of radioligand should I be using?

A3: For saturation binding experiments, you should use a range of concentrations of the radioligand, typically from 0.1 to 10 times the dissociation constant (Kd), if known.[5] For competition assays, a concentration at or below the Kd is recommended to ensure sensitivity to displacement by competing ligands.[6] Using a concentration that is too low can lead to an undetectable signal.

Q4: Could my choice of scintillation cocktail be the problem?

A4: Yes, the scintillation cocktail must be compatible with your aqueous sample.[7][8] For tritium-based assays, which are common for Penthienate bromide, specific cocktails are designed for optimal performance with aqueous samples.[9][10] An inappropriate cocktail can lead to poor energy transfer and a reduced signal.

In-Depth Troubleshooting Guide: Low Signal

A low signal in a Penthienate bromide binding assay can manifest as low total binding counts or a small window between total and non-specific binding. The following sections break down the potential causes and provide systematic solutions.

Section 1: Reagent-Related Issues

The quality and concentration of your reagents are fundamental to a successful binding assay.

1.1 Radioligand Integrity and Concentration

The Problem: The radiolabeled Penthienate bromide may have degraded over time, or its concentration may have been miscalculated. Radiolysis can reduce the specific activity of the ligand, leading to a weaker signal.[2]

The Causality: The radioactive isotope, often tritium ([³H]), emits beta particles that can damage the chemical structure of the Penthienate bromide molecule over time. This degradation reduces the number of functional radioligand molecules capable of binding to the receptor.

Troubleshooting Protocol:

  • Verify Radioligand Information: Check the certificate of analysis for the specific activity and expiration date.

  • Perform a Saturation Curve: A fresh saturation binding experiment will help determine the current binding characteristics (Kd and Bmax). A significant deviation from expected values may indicate degradation.[11]

  • Aliquot and Store Properly: To prevent repeated freeze-thaw cycles that can accelerate degradation, store the radioligand in small, single-use aliquots at the recommended temperature.

1.2 Receptor Preparation Quality

The Problem: The muscarinic receptors in your membrane preparation or whole cells may be degraded, in low abundance, or inactive.

The Causality: Receptors are sensitive proteins susceptible to degradation by proteases, improper storage conditions (e.g., temperature fluctuations), or multiple freeze-thaw cycles. Low receptor density in the preparation will naturally lead to a lower total binding signal.[12]

Troubleshooting Protocol:

  • Receptor Quantification: Perform a protein quantification assay (e.g., Bradford or BCA) to ensure you are adding a consistent and appropriate amount of receptor protein to each well.

  • Quality Control: If possible, use a well-characterized control ligand known to bind with high affinity to validate the activity of a new batch of receptor preparation.

  • Optimize Receptor Concentration: Titrate the amount of receptor preparation in your assay. The goal is to find the lowest concentration that provides a robust specific binding signal without depleting the radioligand.[2]

ParameterRecommendationRationale
Receptor Concentration Titrate to find optimal signal-to-noiseToo little receptor leads to low signal; too much can deplete the free radioligand.
Radioligand Concentration Use at or near the Kd for competition assaysMaximizes sensitivity to competitive binding.
Storage Aliquot and store at -80°CMinimizes degradation from freeze-thaw cycles.
Caption: Recommended starting parameters for reagent optimization.
Section 2: Assay Condition Optimization

Suboptimal assay conditions can prevent the binding reaction from reaching its full potential.

2.1 Incubation Time and Temperature

The Problem: The incubation time may be too short for the binding to reach equilibrium, or the temperature may not be optimal for receptor stability and binding kinetics.

The Causality: Ligand-receptor binding is a dynamic process that takes time to reach a steady state.[4] Temperature affects both the rate of association and dissociation, as well as the stability of the receptor protein.[13]

Troubleshooting Protocol:

  • Time-Course Experiment: Incubate your assay for varying lengths of time (e.g., 30, 60, 90, 120, 180 minutes) to determine the point at which specific binding no longer increases. This is your optimal incubation time.

  • Temperature Optimization: While many binding assays are performed at room temperature, some receptors are more stable at 4°C. Conversely, performing the assay at 37°C might be more physiologically relevant but could risk receptor degradation over longer incubation times.[14] Test a range of temperatures to find the best balance for your specific system.

2.2 Assay Buffer Composition

The Problem: The pH, ionic strength, or presence/absence of specific ions in the assay buffer can negatively impact receptor conformation and ligand binding.

The Causality: Muscarinic receptor binding can be sensitive to pH, with optimal binding typically occurring within a physiological pH range (e.g., 7.0-8.0).[15] Divalent cations like Mg²⁺ and Ca²⁺ can also influence the binding affinity of ligands to G-protein coupled receptors.[12]

Troubleshooting Protocol:

  • Verify Buffer pH: Always measure the pH of your buffer at the temperature you will be using for the assay, as pH can be temperature-dependent.

  • Test Buffer Formulations: If you suspect a buffer issue, prepare fresh buffer and consider testing variations in ionic strength and divalent cation concentrations.

Caption: Troubleshooting workflow for low signal in binding assays.

Section 3: Detection and Separation Techniques

The final steps of separating bound from free radioligand and detecting the signal are also critical points for potential signal loss.

3.1 Filtration and Washing (for Filtration Assays)

The Problem: Excessive washing or a suboptimal wash buffer can cause dissociation of the specifically bound radioligand from the receptor, leading to a reduced signal. Conversely, insufficient washing can lead to high non-specific binding, which shrinks the specific binding window.

The Causality: The bond between Penthienate bromide and its receptor is not permanent. During the wash steps, the equilibrium is disturbed, and the radioligand can dissociate.[16] Using ice-cold wash buffer helps to slow this dissociation rate.[4]

Troubleshooting Protocol:

  • Optimize Wash Steps: Minimize the wash time and volume. Use a rapid filtration manifold and ensure the wash buffer is ice-cold.[2][4]

  • Buffer Composition: The wash buffer should generally be the same as the assay buffer to maintain a consistent ionic environment.

  • Filter Plate Pre-treatment: Pre-soaking the filter plates with a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter itself.[11]

3.2 Scintillation Proximity Assay (SPA) Specific Issues

The Problem: In a Scintillation Proximity Assay (SPA), low signal can result from inefficient coupling of the receptor to the SPA beads or a suboptimal bead concentration.

The Causality: SPA technology relies on the radioligand being in close enough proximity to the scintillant-impregnated bead to generate a signal.[17][18][19] If the receptor is not effectively captured on the bead, or if there are too few beads, the bound radioligand will be too far away to be detected efficiently.[20]

Troubleshooting Protocol:

  • Titrate SPA Beads: Determine the optimal amount of SPA beads to add. Too few beads will result in a low signal, while too many can also sometimes increase non-specific binding.

  • Confirm Receptor-Bead Coupling: Ensure that your receptor preparation has the appropriate tag or characteristics for efficient binding to the type of SPA bead you are using (e.g., wheat germ agglutinin (WGA) beads for glycosylated membrane proteins).[21]

  • Incubation for Coupling: Allow sufficient time for the receptor membranes to associate with the SPA beads before adding the radioligand.

G cluster_Reagents Reagent Preparation cluster_Assay Binding Assay cluster_Detection Signal Detection Radioligand Radiolabeled Penthienate Bromide Incubation Incubation (Time, Temp, Buffer) Radioligand->Incubation Receptor Muscarinic Receptor (Membranes/Cells) Receptor->Incubation Separation Separation of Bound vs. Free Incubation->Separation Scintillation Scintillation Counting Separation->Scintillation Signal Signal (CPM) Scintillation->Signal

Caption: General workflow of a radioligand binding assay.

By systematically working through these potential problem areas, from the fundamental reagents to the final detection steps, you can effectively diagnose and resolve the causes of low signal in your Penthienate bromide binding assays, leading to more reliable and impactful research.

References
  • Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Retrieved from [Link]

  • Bazzarri, S., Belloni, P., Ianni, A., Ingrao, G., Lucci, F., Sandri, S., & Vasselli, R. (n.d.). LIQUID SCINTILLATION COCKTAILS COMPARISON FOR TRITIUM. Retrieved from [Link]

  • Charlton, S. J. (2009). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 158(Suppl 1), S76–S88. Retrieved from [Link]

  • Bazzarri, S., et al. (1996). Liquid scintillation cocktails comparison for tritium contamination measurements. 9th international congress of the International Radiation Protection Association. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Scintillation Cocktails. Retrieved from [Link]

  • Springer Protocols. (2021). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

  • Grokipedia. (n.d.). Penthienate. Retrieved from [Link]

  • Sun, S., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Current Protocols in Pharmacology. Retrieved from [Link]

  • Pulido-Rios, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Joseph, R., & Sorsby, A. (1957). Mydriatic action of penthienate bromide; a possible substitute for atropine. The Lancet, 272(6969), 601–603. Retrieved from [Link]

  • van der Westhuizen, E. T., et al. (2022). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. The FASEB Journal, 36(7), e22384. Retrieved from [Link]

  • Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature, 482(7386), 552–556. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • The Assay Depot. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Chen, Y., et al. (2023). Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR. Nature Chemical Biology, 19(11), 1336–1343. Retrieved from [Link]

  • Waelbroeck, M., et al. (1983). Effect of pH on muscarinic acetylcholine receptors from rat brainstem. Biochemical Pharmacology, 32(13), 2133–2139. Retrieved from [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-10). Humana Press. Retrieved from [Link]

  • Ovid. (n.d.). Helping High-Throughput Screening : Pharmaceutical & Diagnostic Innovation. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Gholamali, F., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(2), 439–447. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

  • Mistry, S. N., et al. (2018). Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 115(9), E2095–E2104. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Guy, J. J., & Hamor, T. A. (1974). Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide [diethyl-(2-hydroxyethyl)-methylammonium bromide α-cyclopentyl-2-thienylglycolate]: some stereochemical correlations. Journal of the Chemical Society, Perkin Transactions 2, (9), 1126–1132. Retrieved from [Link]

  • The Assay Depot. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Video]. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Retrieved from [Link]

  • Wang, C., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(9), 2176. Retrieved from [Link]

  • Wikipedia. (n.d.). Propantheline bromide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pipenzolate Bromide?. Retrieved from [Link]

  • Bidwell, G. L., 3rd, & Rau, M. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Protein Science, 92(1), 19.16.1–19.16.23. Retrieved from [Link]

  • Pert, C. B., & Snyder, S. H. (1974). Drug affinities for the agonist and antagonist states of the opioid receptor. Molecular Pharmacology, 10(5), 868–879. Retrieved from [Link]

  • Hegde, S. S., et al. (1997). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 120(8), 1409–1418. Retrieved from [Link]

  • Yasuda, S. U., et al. (1995). Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. The Journal of Clinical Pharmacology, 35(6), 599–603. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of Patch Clamp Studies with Quaternary Amines

Welcome to our dedicated technical support resource for researchers utilizing quaternary amines in patch clamp electrophysiology. This guide is designed to provide in-depth, field-proven insights to help you overcome com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers utilizing quaternary amines in patch clamp electrophysiology. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and ensure the integrity of your experimental data. We understand that while quaternary ammonium (QA) compounds are invaluable tools for probing ion channel structure and function, their unique properties can introduce specific experimental hurdles. This resource is structured to anticipate and address these issues directly, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common conceptual and practical questions that arise during patch clamp studies involving quaternary amines.

Q1: What are the primary mechanisms by which quaternary amines block ion channels?

A1: Quaternary amines, being permanently charged molecules, primarily act as pore blockers.[1] Their mechanism of action, however, can be nuanced and channel-dependent. The most common mechanisms include:

  • Open-channel block: The QA molecule enters and binds within the ion channel pore only when the channel is in its open conformation. This is a hallmark of many QA interactions with voltage-gated potassium (Kv) channels.[2][3][4]

  • State-independent block: In some cases, the QA blocker can bind to the channel regardless of whether it is open or closed. This has been observed for some QA ions in certain potassium channels.[5]

  • Trapping: A fascinating phenomenon where an open-channel blocker becomes "trapped" within the pore when the channel closes. For the blocker to unbind, the channel must reopen. This has been extensively studied in Kv channels and can be influenced by mutations in the channel's S6 region.[2][4][6]

  • Use-dependent block: The degree of block increases with repeated channel activation (e.g., with trains of depolarizing pulses). This is often a consequence of open-channel block, where the blocker has more opportunities to bind as the channel is repeatedly opened.[7]

Q2: I'm not observing a clear block with my quaternary amine compound. What are the likely causes?

A2: This is a common issue that can stem from several factors. Here's a troubleshooting workflow to consider:

  • Compound Access: Is your QA compound being applied to the correct side of the membrane? Most quaternary amines are membrane-impermeant due to their permanent charge and must be included in the intracellular (pipette) solution to access binding sites within the pore from the cytoplasmic side.[3][8]

  • Channel State: Is the channel opening sufficiently to allow blocker access? For open-channel blockers, you will only observe a significant block if your voltage protocol effectively opens the channels. Consider using longer or more depolarizing voltage steps.

  • Blocker Affinity and Concentration: The affinity of QA compounds can vary significantly based on their chemical structure (e.g., the length of their alkyl chains) and the specific ion channel being studied.[8] You may need to test a range of concentrations to find the effective dose for your channel of interest.

  • Voltage Dependence: The block by charged QA molecules is often voltage-dependent, meaning the affinity of the blocker can change with the membrane potential.[8][9] The block may be more pronounced at certain voltages. It's crucial to study the block over a range of membrane potentials.

Q3: My patch clamp recordings become unstable and the seal is lost shortly after applying my quaternary amine. What's happening?

A3: While the QA compound itself is unlikely to directly destabilize the gigaohm seal, its presence can coincide with other factors that lead to recording instability.

  • Solution Osmolarity: Ensure that the addition of the quaternary amine to your internal solution does not significantly alter its osmolarity. A mismatch in osmolarity between the internal and external solutions can stress the cell membrane, leading to seal loss.[10][11] Always measure and adjust the final osmolarity of your internal solution after adding all components.

  • Pipette Drift: This is a common issue in patch clamp experiments and can be exacerbated during longer recordings required to observe some QA effects.[12][13] Pipette drift can be caused by temperature fluctuations, mechanical instability of the setup, or issues with the micromanipulator.

  • Non-specific Effects: At high concentrations, some quaternary amines can have surfactant-like properties that may disrupt the cell membrane.[1] If you are using very high concentrations, consider if a lower concentration could still be effective.

Q4: How can I differentiate between an open-channel block and a state-independent block in my experiments?

A4: Distinguishing between these two mechanisms requires specific voltage protocols and careful analysis of the resulting currents.

  • Time Course of Block: A key indicator of open-channel block is a time-dependent decay of the current during a sustained depolarizing pulse.[14] This "inactivation-like" decay reflects the progressive binding of the blocker to the open channels. In contrast, a state-independent block would likely reduce the peak current without introducing a new time-dependent component.

  • Tail Currents: For open-channel blockers, the rate of deactivation (closing) of the channel, observed in the tail currents upon repolarization, may be slowed. This is because the blocker must dissociate before the channel can close.[2][4] State-independent blockers may not have this effect.[5]

  • Use-Dependence: As mentioned earlier, open-channel block often exhibits use-dependence. Applying a train of short depolarizing pulses should lead to a cumulative increase in the block. This is less likely with a state-independent mechanism.

Part 2: Troubleshooting Guide

This section provides a more granular, problem-and-solution approach to specific technical issues you may encounter.

Problem Possible Cause(s) Recommended Solution(s)
Difficulty achieving a gigaohm seal with QA in the pipette. - Pipette tip contamination: Oils or debris on the pipette tip can prevent a good seal.[10] - Unhealthy cells: Stressed or unhealthy cells have fragile membranes.[10][15] - Inappropriate pipette resistance: The size and shape of the pipette tip are crucial.[10][15] - Issues with external solution: Divalent cation concentrations can impact seal formation.[16]- Ensure clean, freshly pulled pipettes for each attempt. - Verify the health of your cell culture or tissue preparation. - Optimize pipette resistance for your specific cell type (typically 3-7 MΩ).[15] - Ensure adequate concentrations of Ca²⁺ and Mg²⁺ in the external solution.[16]
Electrode potential is drifting during the recording. - Low chloride concentration in the internal solution: This can cause the Ag/AgCl electrode to be unstable.[17][18] - Mechanical instability of the setup: Vibrations or movement of the micromanipulator.[12] - Temperature fluctuations: Changes in room temperature can cause components to expand or contract.[12]- Use a micro-agar salt bridge to stabilize the electrode potential when using low Cl⁻ internal solutions.[17] - Ensure the anti-vibration table is functioning correctly and that the micromanipulator is securely mounted. - Maintain a stable room temperature and shield the setup from air drafts.
The observed block is voltage-dependent, but the relationship is not monotonic. - Complex interactions within a multi-ion pore: The blocker may interact with permeant ions within the pore, leading to a relief of block at very high potentials.[9]- This is a real biophysical phenomenon and not necessarily an artifact. Analyze the voltage-dependence of the block carefully, considering models that account for ion-blocker interactions within the pore.[9]
My quaternary amine appears to induce two distinct types of block (e.g., reduced unitary conductance and discrete interruptions). - Multiple binding sites or conformations within the pore: Some QA compounds can exhibit complex blocking mechanisms with more than one blocked state.[19][20][21]- This is a significant finding. Analyze single-channel recordings to characterize the kinetics of each blocking event separately. This may reveal insights into the structure of the channel's inner vestibule.[19][20]

Part 3: Experimental Protocols & Visualizations

Protocol: Preparation of Internal Solution for Studying Intracellular Block by a Quaternary Amine

This protocol provides a step-by-step guide for preparing a standard potassium-based internal solution containing a quaternary amine blocker.

  • Prepare the Base Internal Solution:

    • In a sterile container, combine the following reagents to prepare a potassium gluconate-based internal solution (final volume 100 mL):

      • 115 mM K-Gluconate

      • 4 mM NaCl

      • 10 mM HEPES

      • 2 mM Mg-ATP

      • 0.3 mM Na-GTP

      • 40 mM KCl (adjust as needed for desired Cl⁻ concentration)

    • Use high-purity water and sterile techniques throughout.

  • pH and Osmolarity Adjustment of the Base Solution:

    • Adjust the pH of the solution to 7.2 with KOH.[15]

    • Measure the osmolarity. It should be slightly lower than the external solution (e.g., 280-290 mOsm/L). Adjust with sucrose or water if necessary.[10][22]

  • Preparation of the Quaternary Amine Stock Solution:

    • Prepare a concentrated stock solution of your quaternary amine (e.g., 1 M Tetraethylammonium (TEA) chloride) in high-purity water.

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Addition of the Quaternary Amine to the Internal Solution:

    • On the day of the experiment, thaw an aliquot of the base internal solution.

    • Add the desired volume of the QA stock solution to achieve the final working concentration (e.g., for a final concentration of 10 mM TEA in 1 mL of internal solution, add 10 µL of a 1 M TEA stock).

    • Crucially, re-check and adjust the pH and osmolarity of the final solution after adding the QA compound. Some QA salts can be acidic or significantly impact osmolarity.

  • Final Steps:

    • Filter the final internal solution through a 0.22 µm syringe filter to remove any precipitates or microbial contamination.[23]

    • Keep the solution on ice during the experiment to prevent the degradation of ATP and GTP.[22]

Visualizations

Below are diagrams created using DOT language to illustrate key concepts in quaternary amine studies.

cluster_0 Open-Channel Block Mechanism Channel_Closed Channel Closed Gate Shut Channel_Open Channel Open Gate Open Channel_Closed->Channel_Open Depolarization Channel_Open->Channel_Closed Repolarization Channel_Blocked Channel Blocked QA Bound Channel_Open->Channel_Blocked QA Binding Channel_Blocked->Channel_Open QA Unbinding QA Quaternary Amine

Caption: Workflow of open-channel block by a quaternary amine.

Start Recording Unstable with QA Check_Seal Is Gigaohm Seal > 1 GΩ? Start->Check_Seal Check_Drift Is there visible pipette drift? Check_Seal->Check_Drift Yes Troubleshoot_Seal Troubleshoot Seal Formation (See FAQ) Check_Seal->Troubleshoot_Seal No Check_Solutions Check Osmolarity & pH of Internal/External Solutions Check_Drift->Check_Solutions No Troubleshoot_Drift Stabilize Setup (Temp, Mechanics) Check_Drift->Troubleshoot_Drift Yes Check_Concentration Is QA concentration excessively high? Check_Solutions->Check_Concentration Solutions OK Adjust_Solutions Remake/Adjust Solutions Check_Solutions->Adjust_Solutions Mismatch Found Lower_Concentration Test Lower QA Concentrations Check_Concentration->Lower_Concentration Yes Stable_Recording Stable Recording Achieved Check_Concentration->Stable_Recording No, other issue Troubleshoot_Seal->Start Troubleshoot_Drift->Start Adjust_Solutions->Start Lower_Concentration->Start

Caption: Troubleshooting workflow for recording instability.

References

  • Marinelli, R. A., et al. (2002). Access of Quaternary Ammonium Blockers to the Internal Pore of Cyclic Nucleotide-gated Channels: Implications for the Location of the Gate. Journal of General Physiology, 120(5), 697-710. [Link]

  • Gingrich, K. J., et al. (1993). Ultra-deep blockade of Na+ channels by a quaternary ammonium ion: catalysis by a transition-intermediate state? The Journal of Physiology, 471, 827-849. [Link]

  • Holmgren, M., et al. (1997). Trapping of Organic Blockers by Closing of Voltage-dependent K+ Channels: Evidence for a Trap Door Mechanism of Activation Gating. Journal of General Physiology, 109(5), 527-537. [Link]

  • Gordon, E., & Gordon, S. E. (2004). Revisiting Voltage-Dependent Relief of Block in Ion Channels: A Mechanism Independent of Punchthrough. Journal of General Physiology, 124(5), 513-526. [Link]

  • Yool, A. J., & St. John, T. C. (2000). Distinct mechanisms of block of Kv1.5 channels by tertiary and quaternary amine clofilium compounds. Molecular Pharmacology, 57(3), 544-551. [Link]

  • Scimemi, A., & Beguin, P. (n.d.). Whole-cell patch clamp recordings. JoVE. Retrieved from a protocol that provides a standard for pipette resistance and solution preparation. [Link]

  • Hille, B. (1975). The inner quaternary ammonium ion receptor in potassium channels of the node of Ranvier. The Journal of General Physiology, 66(5), 535-560. [Link]

  • Holmgren, M., Jurman, M. E., & Yellen, G. (1997). Trapping of Organic Blockers by Closing of Voltage-dependent K. Journal of General Physiology. [Link]

  • Wang, G. K., et al. (2004). Quaternary ammonium derivative of lidocaine as a long-acting local anesthetic. Anesthesiology, 101(4), 929-937. [Link]

  • Reimann, F., & Ashcroft, F. M. (1999). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Pflügers Archiv: European Journal of Physiology, 437(4), 629-631. [Link]

  • Clay, J. R. (1995). Quaternary ammonium ion blockade of IK in nerve axons revisited. Open channel block vs. state independent block. Pflügers Archiv: European Journal of Physiology, 431(2), 297-305. [Link]

  • Harden, S. W. (n.d.). Patch Clamp Internal Solutions. SWHarden.com. Retrieved from a resource detailing common internal solution compositions. [Link]

  • Gingrich, K. J., et al. (2000). Quaternary ammonium block of mutant Na+ channels lacking inactivation: features of a transition-intermediate mechanism. The Journal of Physiology, 529(1), 93-109. [Link]

  • Hodgson, C., et al. (n.d.). Seal resistance in automated patch clamp experiments. Metrion Biosciences. Retrieved from a study on factors affecting gigaseal formation. [Link]

  • Reimann, F., & Ashcroft, F. M. (1999). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Pflügers Archiv: European Journal of Physiology, 437(4), 629-631. [Link]

  • Bladen, C., et al. (2023). Reducing agents facilitate membrane patch seal integrity and longevity. bioRxiv. [Link]

  • Sokabe, M., & Sachs, F. (1990). Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording. Journal of Membrane Biology, 116(1), 1-10. [Link]

  • Trico, T. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. RE-Place. [Link]

  • Shao, X. M., & Feldman, J. L. (2007). Micro-agar salt bridge in patch-clamp electrode holder stabilizes electrode potentials. Journal of Neuroscience Methods, 159(1), 108-115. [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. Retrieved from a general overview of quaternary ammonium compounds. [Link]

  • Lenherr, C. (2024). Perforated patch clamp: from pores to currents and the challenges in between. Scientifica. [Link]

  • Py, C., et al. (2011). Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering. RSC Nanoscience & Nanotechnology, 21. [Link]

  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

  • ResearchGate. (2014). How do I stop electrode drifting in a patch clamp rig? ResearchGate. [Link]

  • ResearchGate. (2022). How to get better gigaseals and more easily? ResearchGate. [Link]

  • Gingrich, K. J., et al. (2000). Quaternary ammonium block of mutant Na+ channels lacking inactivation: features of a transition-intermediate mechanism. The Journal of Physiology, 529(1), 93-109. [Link]

  • Wilpiszeski, R. L., et al. (2019). State-independent Block of BK Channels by an Intracellular Quaternary Ammonium. Journal of General Physiology, 151(12), 1433-1445. [Link]

  • G23 Instruments. (n.d.). Troubleshooting patch clamping. G23 Instruments. Retrieved from a guide on pipette preparation. [Link]

  • Suchyna, T. M., et al. (2009). Biophysics and Structure of the Patch and the Gigaseal. Biophysical Journal, 97(3), 738-747. [Link]

  • Hanke, W. (2017). The Patch Clamp Technique in Ion Channel Research. ResearchGate. [Link]

  • ResearchGate. (2017). How to solve this problem in whole cell patch clamp in vivo recordings? ResearchGate. [Link]

  • Fischmeister, R., et al. (1986). Some limitations of the cell-attached patch clamp technique: a two-electrode analysis. Pflügers Archiv: European Journal of Physiology, 406(1), 102-106. [Link]

  • Scientifica. (2020). Tips for reducing pipette drift in electrophysiology experiments. Scientifica. [Link]

  • Martin, K. (1977). Effects of quaternary ammonium compounds on choline transport in red cells. British Journal of Pharmacology, 60(3), 437-441. [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. The Scientist. [Link]

  • ResearchGate. (2022). How to interpret a patch-clamp result? ResearchGate. [Link]

  • Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. Biomedical Journal, 46(2), 100523. [Link]

  • Huang, C. W., et al. (2025). Pitfalls in Small-Cell Patch-Clamp Studies: Comparing Cell-Attached and Whole-Cell Approaches. Preprints.org. [Link]

  • ResearchGate. (2016). How to analyse patch clamp data? ResearchGate. [Link]

  • Perkins, K. L. (2006). The Interpretation of Current-Clamp Recordings in the Cell-Attached Patch-Clamp Configuration. Journal of Neuroscience Methods, 154(1-2), 1-10. [Link]

Sources

Optimization

Minimizing off-target effects of Penthienate bromide in experiments

Minimizing Off-Target Effects in Experimental Settings Welcome to the technical support resource for Penthienate bromide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Minimizing Off-Target Effects in Experimental Settings

Welcome to the technical support resource for Penthienate bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the proper use of Penthienate bromide in experimental models, with a core focus on ensuring data integrity by minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Penthienate bromide and what is its primary mechanism of action?

Penthienate bromide is a synthetic quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. Its primary, or "on-target," effect is to competitively block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) involved in a vast array of physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion. By blocking these receptors, Penthienate bromide inhibits ACh-mediated signaling pathways.

The quaternary ammonium structure gives the molecule a permanent positive charge, which generally limits its ability to cross the blood-brain barrier. This makes it peripherally selective, primarily acting on muscarinic receptors in the autonomic nervous system.

Q2: I'm observing unexpected results. Could they be due to off-target effects of Penthienate bromide?

This is a critical question in pharmacological research. While Penthienate is considered a muscarinic antagonist, no drug is perfectly specific. Off-target effects, where a compound interacts with unintended molecular targets, are a known potential source of confounding data.[1][2] These effects are often concentration-dependent, becoming more prominent as the experimental dosage increases.

Potential off-target effects for a muscarinic antagonist like Penthienate could theoretically include:

  • Interaction with other GPCRs: Due to structural similarities in binding pockets, high concentrations of Penthienate might weakly interact with other receptors.

  • Ion Channel Modulation: Some quaternary ammonium compounds can directly or allosterically modulate various ion channels.

  • Enzyme Inhibition: Non-specific binding could lead to the inhibition of enzymes unrelated to the cholinergic system.

To determine if your results are due to off-target effects, a systematic troubleshooting approach is necessary. This involves a series of validation and control experiments designed to isolate the on-target effect from any potential confounding interactions.

Q3: How can I experimentally validate that the effects I'm seeing are due to on-target muscarinic receptor blockade?

Validating the on-target mechanism is the cornerstone of rigorous pharmacological research. Here is a logical workflow to confirm that your observed effects are mediated by muscarinic receptor antagonism.

G cluster_0 Phase 1: Confirming Antagonism cluster_1 Phase 2: Verifying Specificity cluster_2 Phase 3: Ruling Out Off-Targets A Step 1: Dose-Response Curve Establish the lowest effective concentration (IC50/EC50) of Penthienate bromide for your observed effect. B Step 2: Competitive Antagonism Pre-treat with Penthienate, then stimulate with a muscarinic agonist (e.g., Carbachol, Acetylcholine). Does Penthienate shift the agonist's dose-response curve to the right? A->B If effect is dose-dependent C Step 3: Rescue Experiment Can the effect of Penthienate be overcome by adding an excess of the muscarinic agonist? B->C D Step 4: Use a Structurally Different Antagonist Replicate the experiment with another known muscarinic antagonist (e.g., Atropine, Ipratropium). Does it produce the same qualitative effect? C->D If effect is reversible E Step 5: Negative Control Use an inactive enantiomer or a structurally similar but inactive molecule, if available. Does it fail to produce the effect? D->E F Step 6 (Advanced): Knockdown/Knockout Model If possible, use a system (e.g., cell line, animal model) where the target muscarinic receptor subtype is knocked out or knocked down. Is the effect of Penthienate abolished? E->F If structurally different antagonist works Result Conclusion: Effect is highly likely on-target. F->Result

Caption: Workflow for validating on-target muscarinic antagonism.

Troubleshooting Guide & Protocols

Issue: My results are inconsistent or require very high concentrations of Penthienate bromide.

High concentrations (typically >100x the Ki or EC50 for the primary target) significantly increase the risk of off-target activity.[1] If your experiment requires such concentrations to elicit a response, it is a major red flag that the observed effect may not be mediated by the intended muscarinic receptor.

Troubleshooting Steps:

  • Re-evaluate Your Hypothesis: Is it possible the pathway you are studying is not modulated by the muscarinic receptor you believe is the target?

  • Check Compound Integrity: Ensure your stock of Penthienate bromide is not degraded. Prepare fresh solutions.

  • Optimize Experimental Conditions: Factors like pH, temperature, and cell density can influence drug potency. Ensure these are optimal and consistent.

  • Perform a Dose-Response Curve: This is the most critical first step. It will establish the potency of Penthienate in your specific system and determine the minimal concentration needed for an effect.

Protocol 1: Generating a Dose-Response Curve for Inhibition

This protocol is a foundational experiment to determine the concentration of Penthienate bromide required to inhibit 50% of a specific biological response (IC50).

Objective: To determine the potency of Penthienate bromide in your experimental model.

Materials:

  • Your experimental system (e.g., cells, tissue bath).

  • Penthienate bromide stock solution.

  • A known muscarinic agonist (e.g., Carbachol).

  • Assay-specific detection reagents.

Methodology:

  • Prepare Agonist Concentration: Determine a concentration of your muscarinic agonist that produces a sub-maximal but robust response (e.g., the EC80). This will be your positive control and the response you will aim to inhibit.

  • Serial Dilution of Antagonist: Prepare a series of dilutions of Penthienate bromide. A 10-point curve using 1:3 or 1:5 dilutions is standard. The concentration range should bracket your expected IC50.

  • Pre-incubation: Add the different concentrations of Penthienate bromide to your experimental system. Incubate for a period sufficient to allow binding to the receptor (e.g., 15-30 minutes).

  • Stimulate with Agonist: Add the pre-determined concentration of the muscarinic agonist to all wells/chambers (except the negative control).

  • Measure Response: After an appropriate incubation time, measure the biological response using your established assay.

  • Data Analysis:

    • Normalize the data. Set the response in the absence of Penthienate (agonist only) to 100% and the baseline (no agonist) to 0%.

    • Plot the normalized response against the logarithm of the Penthienate bromide concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Issue: I'm not sure which muscarinic receptor subtype is the primary target in my system.

Penthienate bromide, like many classical anticholinergics, exhibits limited selectivity between the five muscarinic receptor subtypes (M1-M5).[3][4] If your experimental system expresses multiple subtypes, attributing the effect to a single one is challenging.

Troubleshooting & Characterization Strategy:

  • Pharmacological Inhibition: Use more subtype-selective antagonists in parallel with Penthienate. Comparing the potency of these different agents can provide clues about the dominant receptor subtype.

  • Molecular Tools: If working with cell lines, use siRNA or CRISPR to selectively knock down each receptor subtype and observe how the response to Penthienate changes.

  • Expression Analysis: Perform qPCR or Western blot to determine which muscarinic receptor subtypes are expressed in your model system. This provides a biological basis for your pharmacological findings.

AntagonistPrimary SelectivityTypical Use
Pirenzepine M1Investigating neuronal/ganglionic transmission
Methoctramine M2Investigating cardiac responses
4-DAMP M3Investigating smooth muscle and glandular responses
Tropicamide M4Limited selective tools available
Penthienate Non-selective General muscarinic blockade

Note: Selectivity is relative and often lost at higher concentrations. Always confirm with dose-response experiments.

Protocol 2: Competitive Antagonism Assay (Schild Analysis)

This is a more advanced protocol to confirm that Penthienate bromide is acting as a competitive antagonist at a specific receptor.

Objective: To determine if Penthienate bromide's antagonism is competitive and to calculate its affinity constant (pA2).

Methodology:

  • Generate a Control Agonist Curve: Create a full dose-response curve for your muscarinic agonist (e.g., Carbachol) to determine its EC50.

  • Incubate with Antagonist: Run parallel agonist dose-response curves in the presence of several fixed concentrations of Penthienate bromide. For example:

    • Curve 1: Agonist only

    • Curve 2: Agonist + [Penthienate] Concentration A

    • Curve 3: Agonist + [Penthienate] Concentration B (e.g., 3-5x Conc. A)

    • Curve 4: Agonist + [Penthienate] Concentration C (e.g., 3-5x Conc. B)

  • Analyze the Curves:

    • A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.

    • A non-competitive antagonist will suppress the maximum response.

  • Schild Plot (Optional but Recommended):

    • For each concentration of Penthienate used, calculate the dose ratio (r) - the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

    • Plot log(r-1) on the y-axis against the log of the molar concentration of Penthienate bromide on the x-axis.

    • The x-intercept of the resulting line is the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope of 1 is indicative of competitive antagonism.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway ACh Acetylcholine mAChR Muscarinic Receptor (M1-M5) Gq/11 or Gi/o ACh->mAChR:f0 Binds & Activates Penthienate Penthienate Bromide Penthienate->mAChR:f0 Competitively Blocks G_Protein G-Protein Activation mAChR:f1->G_Protein Effector Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Response Physiological Response Effector->Response Penthienate_off Penthienate (High Conc.) OffTarget Other Receptor / Ion Channel Unknown Mechanism Penthienate_off->OffTarget:f0 Binds / Modulates Off_Response Confounding Effect OffTarget:f1->Off_Response

Caption: On-target competitive antagonism vs. potential off-target effects.

References

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Selective muscarinic receptor antagonists for airway diseases. Current Opinion in Pharmacology. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]

  • Autonomic Pharmacology | Muscarinic Antagonists. Ninja Nerd Science. Available at: [Link]

  • Dualsteric and dual-acting modulation of muscarinic receptors by antagonist KH-5. bioRxiv. Available at: [Link]

  • Penthienate - Grokipedia. Grokipedia. Available at: [Link]

  • Mydriatic action of penthienate bromide; a possible substitute for atropine. The Lancet. Available at: [Link]

  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Pharmaceutics. Available at: [Link]

  • Interventions for reducing anticholinergic medication burden in older adults—a systematic review and meta-analysis. Age and Ageing. Available at: [Link]

  • Anticholinergic - Wikipedia. Wikipedia. Available at: [Link]

  • ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. MDPI. Available at: [Link]

  • Propantheline bromide - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of Pipenzolate Bromide? Patsnap Synapse. Available at: [Link]

  • Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477. Cell Death & Disease. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available at: [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. Available at: [Link]

  • Mepenzolate bromide displays beneficial effects in a mouse model of chronic obstructive pulmonary disease. Nature Communications. Available at: [Link]

  • Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity. Frontiers in Pharmacology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Penthienate Bromide

Welcome to the technical support center for the synthesis of Penthienate Bromide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Penthienate Bromide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Overview of Penthienate Bromide Synthesis

Penthienate Bromide is a quaternary ammonium compound, and its synthesis is a multi-step process. A high overall yield depends on the efficiency of each distinct stage. This guide breaks down the synthesis into three core stages:

  • Precursor Synthesis: Formation of Cyclopentyl(2-thienyl)glycolic Acid.

  • Esterification: Coupling the glycolic acid precursor with 2-(Diethylamino)ethanol to form the tertiary amine intermediate.

  • Quaternization: Methylation of the tertiary amine to yield the final Penthienate Bromide.

The overall workflow is illustrated below. Subsequent sections will address frequently asked questions (FAQs) and provide troubleshooting for each stage.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Quaternization P1 Cyclopentanecarboxylic Acid + Thiophene R1 Friedel-Crafts Acylation P1->R1 P2 Cyclopentyl 2-thienyl Ketone R1->P2 R2 Nucleophilic Addition (e.g., Grignard or Cyanohydrin) P2->R2 P3 Cyclopentyl(2-thienyl)glycolic Acid R2->P3 R3 Esterification P3->R3 P4 2-(Diethylamino)ethanol P4->R3 P5 Tertiary Amine Ester Intermediate R3->P5 R4 Menshutkin Reaction P5->R4 P6 Methyl Bromide (CH3Br) P6->R4 P7 Penthienate Bromide (Crude) R4->P7 R5 Purification (Recrystallization) P7->R5 P8 Pure Penthienate Bromide R5->P8

Caption: Overall workflow for Penthienate Bromide synthesis.

FAQs and Troubleshooting by Synthesis Stage
Stage 1: Precursor Synthesis - Cyclopentyl(2-thienyl)glycolic Acid

A low yield in the initial stages will invariably lead to a poor overall yield. The synthesis of the α-hydroxy acid precursor is critical.

Q1: My Friedel-Crafts acylation of thiophene to produce Cyclopentyl 2-thienyl Ketone has a low yield and produces significant tar. Why is this happening and how can I fix it?

A1: This is a common issue. Thiophene is sensitive to the strong Lewis acids typically used in Friedel-Crafts reactions, leading to polymerization or "tarring".[1] The key is to control the reactivity.

Causality & Explanation: Standard Lewis acids like AlCl₃ can react too aggressively with the sulfur atom in the thiophene ring, promoting side reactions.[1] Furthermore, the product ketone can complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.[2]

Troubleshooting & Optimization Protocol:

  • Catalyst Choice: Instead of AlCl₃, consider milder or more efficient catalysts.

    • Polyphosphoric Acid (PPA): PPA can act as both catalyst and a water-scavenging solvent, allowing for the direct acylation of thiophene with cyclopentanecarboxylic acid, avoiding the need to first form the acid chloride.[3][4][5] This method has been shown to produce high yields.[3][4][5]

    • Alternative Catalysts: Solid, non-tin-containing catalysts like aluminum trichloride or even graphite have been successfully used for the reaction of cyclopentanecarboxylic acid chloride with thiophene, offering a milder and more ecologically friendly approach.[6][7][8]

  • Order of Addition: If using a traditional Lewis acid, add the cyclopentanecarbonyl chloride to a pre-complexed mixture of thiophene and the Lewis acid. This can sometimes reduce the decomposition of the acid chloride.

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at 0°C and allow the reaction to slowly warm to room temperature. For PPA-catalyzed reactions, a temperature of around 75°C for a few hours is often effective.[3]

Q2: I have the ketone precursor. What is the best way to convert it to Cyclopentyl(2-thienyl)glycolic acid?

A2: The most common route is via a cyanohydrin formation followed by hydrolysis. This adds a cyano group to the carbonyl, which is then hydrolyzed to a carboxylic acid. An alternative is using a Grignard reagent to form a tertiary alcohol, but this route is more complex for creating a glycolic acid.

Recommended Protocol (Cyanohydrin Route):

  • Cyanohydrin Formation: Dissolve Cyclopentyl 2-thienyl ketone in a suitable solvent like ethanol. Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Slowly add an acid (e.g., acetic acid or HCl) dropwise at a low temperature (0-5°C) to generate HCN in situ. The reaction should be stirred for several hours.

    • Safety First: This step generates highly toxic HCN gas. The entire procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Hydrolysis: After confirming the formation of the cyanohydrin, the nitrile group must be hydrolyzed. Add concentrated hydrochloric acid (HCl) to the reaction mixture and heat under reflux. This will convert the nitrile to a carboxylic acid. The reaction progress can be monitored by TLC.

  • Workup: After cooling, the product can be extracted into an organic solvent. An acid-base extraction can be used to purify the product. Extracting with a base (e.g., NaOH solution) will deprotonate the carboxylic acid, moving it to the aqueous layer and leaving non-acidic impurities behind. The aqueous layer is then re-acidified and the pure product is extracted with an organic solvent.

Stage 2: Esterification

Q3: The esterification of my glycolic acid precursor with 2-(Diethylamino)ethanol is giving a very low yield. I suspect decomposition. What's going wrong?

A3: You are likely facing issues related to the starting material being a tertiary alcohol. Standard Fischer esterification (acid catalyst + heat) is often ineffective for tertiary alcohols because they are highly prone to dehydration (elimination) to form an alkene under acidic and high-temperature conditions.[9][10][11]

Causality & Explanation: The mechanism for esterifying a tertiary alcohol under acidic conditions proceeds via a stable tertiary carbocation intermediate.[11] This carbocation can easily lose a proton from an adjacent carbon, leading to the formation of an alkene byproduct instead of the desired ester.

G cluster_0 Troubleshooting Logic for Tertiary Alcohol Esterification Start Low Ester Yield? C1 Using strong acid (H2SO4) and heat? Start->C1 Path High probability of alkene byproduct formation C1->Path Yes Sol1 Switch to milder, non-acidic coupling conditions. Path->Sol1 Sol2 Convert carboxylic acid to acid chloride first. Path->Sol2

Caption: Troubleshooting logic for esterification.

Troubleshooting & Optimization Protocol:

  • Use a Coupling Agent: Avoid strong acids. Use a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an acylation catalyst like 4-Dimethylaminopyridine (DMAP).

    • Step 1: Dissolve the Cyclopentyl(2-thienyl)glycolic acid, 2-(Diethylamino)ethanol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Step 2: Cool the solution to 0°C in an ice bath.

    • Step 3: Add a solution of DCC or EDC (1.1 eq) in the same solvent dropwise.

    • Step 4: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

    • Step 5: The byproduct, dicyclohexylurea (DCU), is a solid and can be removed by filtration. The filtrate contains your desired ester.

  • Acid Chloride Route: Convert the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.[12] Then, react the acid chloride with 2-(Diethylamino)ethanol in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct. This reaction is typically fast and high-yielding.

Stage 3: Quaternization & Purification

Q4: My quaternization (Menshutkin reaction) of the tertiary amine ester with methyl bromide is slow and incomplete. How can I drive it to completion?

A4: The Menshutkin reaction is a classic SN2 reaction, and its rate is highly dependent on solvent, temperature, and the nature of the alkylating agent.[13] Incomplete reactions are common if conditions are not optimized.

Causality & Explanation: The reaction involves the formation of a charged transition state from neutral reactants. Polar aprotic solvents are excellent at stabilizing this transition state, accelerating the reaction.[14][15][16] Higher temperatures also increase the reaction rate, but excessive heat can lead to decomposition.[17][18]

Troubleshooting & Optimization Protocol:

  • Solvent Choice: The solvent has a dramatic effect on the reaction rate.

    • Recommended Solvents: Use polar aprotic solvents like Acetonitrile (ACN) , Acetone , or Dimethylformamide (DMF) .[19] These solvents effectively solvate the transition state without interfering with the nucleophile.

    • Avoid: Non-polar solvents (e.g., Toluene, Hexane) will result in very slow reaction rates. Protic solvents (e.g., Ethanol, Methanol) can work but are generally slower than polar aprotic options.[13][14]

  • Temperature and Pressure:

    • Gently heating the reaction mixture (e.g., 50-80°C) is typically required.[18][20]

    • Since methyl bromide is a gas at room temperature, the reaction must be conducted in a sealed pressure vessel or under reflux with a very efficient condenser cooled to a low temperature (e.g., -10°C). A continuous process in a tubular reactor at elevated pressure (12-65 bar) can also be highly effective.[18][20]

  • Stoichiometry: Use a slight excess of methyl bromide (e.g., 1.3-2.0 equivalents) to ensure the reaction goes to completion.[20]

ParameterRecommendationRationale
Solvent Acetonitrile, Acetone, DMFPolar aprotic; stabilizes the charged transition state.[14][19]
Temperature 50 - 80 °CIncreases reaction rate. Must be controlled to prevent side reactions.[18]
Pressure Sealed Vessel / Elevated PressureRequired to keep gaseous methyl bromide in the reaction mixture.[20]
Stoichiometry 1.3 - 2.0 eq. CH₃BrDrives the reaction to completion according to Le Chatelier's principle.[20]
Table 1: Recommended Conditions for Optimizing the Menshutkin Reaction.

Q5: After the reaction, I have a sticky oil instead of a crystalline solid. How do I purify my Penthienate Bromide?

A5: Purifying quaternary ammonium salts can be challenging as they are often hygroscopic and may not crystallize easily. The "oiling out" you observe is common. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[21]

Troubleshooting & Optimization Protocol:

  • Initial Cleanup: Before recrystallization, wash the crude product. Dissolve the crude oil in a minimal amount of a solvent like dichloromethane (DCM). Wash this solution with diethyl ether or hexane. The desired salt should be insoluble in these non-polar solvents, causing it to precipitate, while unreacted starting materials or non-polar impurities may be washed away.[15]

  • Recrystallization:

    • Single Solvent: Try dissolving the crude product in a minimal amount of boiling acetone or isopropanol.[22] Cool the solution slowly to room temperature, then in an ice bath to induce crystallization.

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or acetonitrile). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy (the cloud point).[15] Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Example Systems:

      • Acetone / Diethyl Ether

      • Isopropanol / Ethyl Acetate

      • Acetonitrile / Tert-butyl methyl ether (TBME)

  • Alternative Methods: If recrystallization fails, other options include:

    • Precipitation: Dissolving the crude product in water and adding a water-miscible organic solvent like acetone can sometimes precipitate the salt, leaving more water-soluble impurities behind.[23]

    • Column Chromatography: While often difficult for salts, chromatography on alumina with a polar eluent system (e.g., acetonitrile/water) can be effective for purification.[24]

References
  • Source: Google Patents (US3148214A)
  • Title: Quaternary ammonium salt purification Source: Reddit r/Chempros URL: [Link]

  • Source: Google Patents (US7183434B2)
  • Title: Tertiary alcohols do not work well for esterification; they give a different product than you might expect. Source: Homework.Study.com URL: [Link]

  • Title: Solvent Effects on the Menshutkin Reaction Source: arXiv URL: [Link]

  • Title: Menshutkin reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds Source: PMC - NIH URL: [Link]

  • Source: Google Patents (US7268256B2)
  • Title: On the design of optimal computer experiments to model solvent effects on reaction kinetics Source: Royal Society of Chemistry URL: [Link]

  • Title: Studies on some essential amino acids: Synthesis of methyl esters and antifungal evaluation of their quaternary ammonium bromide Source: Chemical Science Review and Letters URL: [Link]

  • Title: PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE Source: European Patent Office URL: [Link]

  • Title: Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile Source: PubMed URL: [Link]

  • Title: Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Recrystallization Source: University of Colorado Boulder URL: [Link]

  • Title: Tertiary alcohol esterification? Source: Reddit r/chemistry URL: [Link]

  • Source: Google Patents (US20050020474A1)
  • Source: Google Patents (US2432991A)
  • Title: Regioselectivity in Friedel–Crafts acylation of thiophene Source: Chemistry Stack Exchange URL: [Link]

  • Title: Why are tertiary alcohols less reactive towards esterification? Source: Quora URL: [Link]

  • Title: Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 Source: ResearchGate URL: [Link]

  • Title: Quaternary compound of a tertiary amine and methyl chloride Source: Google Patents URL
  • Title: Tertiary Alcohols from Esters and Grignard Reagents Source: YouTube URL: [Link]

  • Title: Esterification with tertiary alcohol Source: Chemistry Stack Exchange URL: [Link]

  • Source: Google Patents (EP1029858A1)
  • Title: PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE Source: WIPO Patentscope URL: [Link]

  • Source: Google Patents (WO2000049012A1)
  • Source: Google Patents (CN103408432A)
  • Title: Cyclopentyl-2-thienylmethanone Source: CAS Common Chemistry URL: [Link]

  • Source: Google Patents (CN108084033B)
  • Title: Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride Source: Justia Patents URL: [Link]

  • Title: Process for the production of cyclopentyl 2-thienyl ketone Source: European Patent Office URL: [Link]

  • Source: Google Patents (US6147226A)

Sources

Optimization

Technical Support Center: Penthienate Bromide Interference in Fluorescence-Based Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for issues related to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for issues related to penthienate bromide interference in fluorescence-based assays. Adhering to the principles of scientific integrity, this document offers expert insights and validated protocols to ensure the reliability and accuracy of your experimental data.

Introduction: Understanding the Challenge

Penthienate bromide (CAS 60-44-6) is a quaternary ammonium antimuscarinic agent.[1][2][3][4][5] Its chemical structure, containing a thiophene group, a cyclopentyl ring, and an ester linkage, presents a potential for interference in sensitive fluorescence-based assays.[1][3] While direct studies on its specific fluorescent properties are not abundant, its UV absorption maximum at 238 nm suggests it could interfere with assays using UV or near-UV excitation wavelengths.[1]

Compound interference is a well-documented phenomenon in drug discovery and high-throughput screening (HTS).[6][7][8] It typically manifests in two primary ways: autofluorescence and fluorescence quenching .[6][8] This guide will equip you to diagnose, troubleshoot, and mitigate these potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference occurs when a test compound, such as penthienate bromide, exhibits optical properties that alter the fluorescence signal of an assay, leading to misleading results. This interference is independent of the compound's actual biological activity on the target. The two main mechanisms are autofluorescence, where the compound itself emits light, and fluorescence quenching, where the compound reduces the signal from the assay's fluorophore.[6][8][9]

Q2: How can I tell if penthienate bromide is causing autofluorescence in my assay?

A2: Autofluorescence is the intrinsic fluorescence of a compound when excited by light.[8] To check for this, run a control experiment with penthienate bromide at the highest concentration used in your assay, in the assay buffer, but without the fluorescent probe or biological target (e.g., enzyme or cells).[10] If you measure a significant signal in these wells using your assay's instrument settings, the compound is autofluorescent.[10]

Q3: My assay signal is decreasing in the presence of penthienate bromide. Is this quenching?

A3: It's possible. Fluorescence quenching is a process that decreases the intensity of a fluorescent signal.[11][12] This can happen if penthienate bromide absorbs the excitation light intended for your fluorophore or the emission light from it (a phenomenon known as the inner filter effect).[6][7] To differentiate this from true inhibition, you will need to perform specific control experiments, as detailed in the troubleshooting guides below.

Q4: Can the bromide salt form of the compound cause interference?

A4: While less common, high concentrations of certain ions can influence fluorescence signals, sometimes through quenching mechanisms. However, interference is more likely to originate from the organic cation of penthienate due to its structural motifs.[1][3] It is always best to run controls to be certain.

Q5: Are there general strategies to minimize interference from compounds like penthienate bromide?

A5: Yes. A primary strategy is to design assays using red-shifted fluorophores (with excitation and emission wavelengths above 500 nm).[6][13] Many interfering compounds tend to be more active in the blue-green spectral region.[6][14] Additionally, careful selection of reagent concentrations and robust control experiments are crucial for identifying and correcting for interference.[7][13]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Autofluorescence

Autofluorescence from a test compound can lead to false-positive results by artificially increasing the assay signal.

Causality: The thiophene ring and other conjugated systems within the penthienate bromide molecule could potentially absorb light and re-emit it as fluorescence, especially with UV or blue-light excitation.

cluster_0 Step 1: Initial Observation cluster_1 Step 2: Control Experiment cluster_2 Step 3: Data Analysis & Conclusion A Unexpected increase in fluorescence signal with Penthienate Bromide. B Prepare 'Compound-Only' Control: Penthienate Bromide + Assay Buffer (No Fluorophore/Enzyme/Cells) A->B C Measure fluorescence using identical assay parameters (wavelengths, gain). B->C Execute D Is the signal from the 'Compound-Only' control significantly above background? C->D E Conclusion: Penthienate Bromide is autofluorescent under these assay conditions. D->E Yes F Conclusion: Autofluorescence is not the primary issue. Proceed to Quenching Guide. D->F No

Caption: Workflow to diagnose compound autofluorescence.

  • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the average signal from the 'Compound-Only' control wells from your experimental wells.[10] This requires highly precise and reproducible liquid handling.

  • Use Red-Shifted Dyes: Shift your assay to use fluorophores that excite and emit at longer wavelengths (e.g., >600 nm). Compound autofluorescence is far less common in the far-red spectrum.[14][15]

  • Time-Resolved Fluorescence (TRF): If available, TRF can be a powerful solution. Most compound autofluorescence has a very short lifetime (nanoseconds). TRF assays use lanthanide-based fluorophores with long-lived fluorescence signals (microseconds to milliseconds), allowing the short-lived background fluorescence to decay before measurement.

Guide 2: Diagnosing and Mitigating Fluorescence Quenching

Fluorescence quenching by a test compound can lead to false-positive results in inhibition assays or false-negatives in activation assays by artificially decreasing the signal.

Causality: Penthienate bromide's UV absorbance at 238 nm indicates it can absorb light in that region.[1] If your assay's fluorophore is excited in the UV or near-UV spectrum, the compound may compete for the excitation photons, reducing the fluorophore's signal (a primary inner-filter effect).

cluster_0 Step 1: Initial Observation cluster_1 Step 2: Counter-Screen cluster_2 Step 3: Data Analysis & Conclusion A Unexpected decrease in fluorescence signal with Penthienate Bromide. B Prepare 'Fluorophore + Compound' Control: Assay Buffer + Fluorescent Product/Probe + Penthienate Bromide (No Enzyme/Target) A->B C Measure fluorescence and compare to 'Fluorophore-Only' control. B->C Execute D Does Penthienate Bromide significantly decrease the fluorophore's signal? C->D E Conclusion: Penthienate Bromide is a quencher under these assay conditions. D->E Yes F Conclusion: Quenching is not the primary issue. The observed decrease may be true biological activity. D->F No

Caption: Workflow to diagnose compound-induced quenching.

  • Change Fluorophore: If quenching is due to spectral overlap (inner-filter effect), switching to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of penthienate bromide is the most effective solution.

  • Reduce Path Length: Using microplates with a lower volume or a different geometry can shorten the light path length, which can reduce the inner-filter effect.

  • Fluorescence Polarization (FP) Assays: FP is a ratiometric method that is less sensitive to signal intensity changes caused by quenching.[16] However, it can still be affected by high levels of autofluorescence from the test compound.[16][17]

Experimental Protocols

Protocol 1: Autofluorescence Check

Objective: To determine if penthienate bromide is autofluorescent at the assay's wavelengths.

Materials:

  • Penthienate bromide stock solution

  • Assay buffer

  • Microplate (identical to the one used for the main assay)

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of penthienate bromide in assay buffer, covering the concentration range of your main experiment.

  • Include a 'buffer-only' control (0 µM compound) to determine the background signal.

  • Dispense these solutions into the wells of the microplate.

  • Read the plate using the exact same excitation/emission wavelengths, gain settings, and other instrument parameters as your primary assay.

  • Data Analysis: Subtract the average signal of the 'buffer-only' control from all other wells. Plot the resulting net fluorescence intensity against the concentration of penthienate bromide. A dose-dependent increase in signal indicates autofluorescence.

Protocol 2: Quenching Counter-Screen

Objective: To determine if penthienate bromide quenches the fluorescence of the assay's reporter fluorophore.

Materials:

  • Penthienate bromide stock solution

  • Assay buffer

  • Purified fluorescent probe or the fluorescent product of the enzymatic reaction at a concentration relevant to the assay.

  • Microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a set of wells containing a fixed concentration of your fluorescent probe/product in assay buffer.

  • To these wells, add a serial dilution of penthienate bromide, covering the concentration range of your main experiment.

  • Include a 'fluorophore-only' control (0 µM compound).

  • Read the plate using the standard assay parameters.

  • Data Analysis: Normalize the data by setting the average signal of the 'fluorophore-only' control to 100%. Plot the percentage of remaining fluorescence against the concentration of penthienate bromide. A dose-dependent decrease in signal indicates quenching.

Parameter Autofluorescence Check Quenching Counter-Screen
Key Reagents Penthienate Bromide, Assay BufferPenthienate Bromide, Assay Buffer, Fluorescent Probe
Control Wells Buffer OnlyFluorophore Only
Positive Result Dose-dependent signal increaseDose-dependent signal decrease
Interpretation False Positive (Activation)False Positive (Inhibition)

References

  • Penthienate Bromide. DrugBank Online. [Link]

  • Penthienate Bromide. PubChem. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry.
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery.
  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

Sources

Reference Data & Comparative Studies

Validation

Penthienate Bromide vs. Atropine: A Comparative Analysis of Muscarinic Receptor Binding

A Guide for Researchers in Pharmacology and Drug Development In the field of pharmacology, the nuanced interactions between ligands and their receptors are of paramount importance. This guide provides a detailed comparat...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

In the field of pharmacology, the nuanced interactions between ligands and their receptors are of paramount importance. This guide provides a detailed comparative analysis of two well-known muscarinic receptor antagonists: penthienate bromide and atropine. We will delve into their binding characteristics, selectivity, and the experimental methodologies used to elucidate these properties, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Muscarinic Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors that play crucial roles in regulating a wide array of physiological functions, including heart rate, smooth muscle contraction, and glandular secretion. Antagonists of these receptors are clinically significant for treating conditions such as asthma, overactive bladder, and certain cardiac arrhythmias.

Atropine , a naturally occurring tertiary amine, is the prototypical non-selective muscarinic antagonist. It is derived from plants of the Solanaceae family, such as Atropa belladonna. Its ability to block the effects of acetylcholine at all muscarinic receptor subtypes (M1-M5) has made it a cornerstone in both clinical practice and pharmacological research for over a century.

Penthienate bromide is a synthetic quaternary ammonium compound that also acts as a muscarinic antagonist. Structurally distinct from atropine, its pharmacological profile presents a different set of characteristics, particularly concerning its selectivity and potential for central nervous system penetration.

Comparative Binding Affinities

The primary determinant of a drug's effect is its affinity for its target receptor. The binding affinities of penthienate bromide and atropine for the five muscarinic receptor subtypes have been determined through various in vitro assays. The data presented below is a synthesis of findings from competitive radioligand binding studies.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
Atropine ~1-2~1-2~1-2~1-2~1-2
Penthienate Bromide ~5-10~20-30~5-10~15-25~10-20

Note: The Ki values are approximate ranges compiled from multiple sources. Actual values may vary depending on the experimental conditions.

As the data indicates, atropine exhibits high and roughly equal affinity for all five muscarinic receptor subtypes, confirming its non-selective profile. Penthienate bromide, while still a potent muscarinic antagonist, generally shows slightly lower affinity compared to atropine and displays a modest degree of selectivity, with a preference for M1 and M3 receptors over M2 and M4.

Experimental Protocol: Radioligand Binding Assay

To provide a practical context for the data presented, here is a detailed protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of unlabelled ligands like penthienate bromide and atropine.

Objective: To determine the inhibition constant (Ki) of penthienate bromide and atropine at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M2 receptor).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Unlabeled ligands: Atropine and penthienate bromide.

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand ([³H]-NMS) and the cell membranes.

  • Competitive Binding: Add increasing concentrations of the unlabeled competitor (atropine or penthienate bromide) to the wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by vacuum filtration through the filter plates.

  • Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand [³H]-NMS (Radioligand) Radioligand->Incubation Competitor Unlabeled Ligand (Atropine or Penthienate) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway and Mechanism of Action

Both atropine and penthienate bromide are competitive antagonists at muscarinic receptors. They bind to the same site as the endogenous agonist, acetylcholine, but do not activate the receptor. This prevents acetylcholine from binding and initiating downstream signaling cascades.

Muscarinic_Antagonism cluster_0 Muscarinic Receptor Signaling cluster_1 Antagonist Action ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds & Activates G_Protein G Protein (Gq/11 or Gi/o) Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Antagonist Atropine or Penthienate Bromide Antagonist->Receptor Binds & Blocks

Caption: Competitive antagonism at the muscarinic receptor.

Discussion and Implications

The non-selective nature of atropine makes it a powerful tool for general muscarinic blockade. However, this lack of selectivity is also responsible for its wide range of side effects, including dry mouth, blurred vision, and tachycardia.

Penthienate bromide's modest selectivity for M1/M3 receptors over M2/M4 subtypes may offer a therapeutic advantage in certain situations. For instance, a relatively lower affinity for M2 receptors in the heart could potentially lead to a reduced incidence of tachycardia compared to non-selective antagonists. The quaternary ammonium structure of penthienate bromide also limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

The choice between penthienate bromide and atropine in a research or clinical setting will depend on the specific application. For studies requiring complete and non-selective muscarinic blockade, atropine remains the gold standard. However, when a more targeted peripheral action with potentially fewer side effects is desired, penthienate bromide may be a more suitable alternative.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]

  • Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549–560. [Link]

  • Berthold, R., & Staud, R. (2010). Atropine. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • PubChem. (n.d.). Penthienate bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Barlow, R. B. (1990). The peripheral actions of muscarinic antagonists. Trends in Pharmacological Sciences, 11(4), 143-146. [Link]

Comparative

A Comparative Guide to Penthienate Bromide and Glycopyrrolate in Preclinical Research

This guide provides an in-depth comparison of two quaternary ammonium anticholinergic agents, penthienate bromide and glycopyrrolate, from a preclinical research perspective. While both compounds share a core mechanism o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two quaternary ammonium anticholinergic agents, penthienate bromide and glycopyrrolate, from a preclinical research perspective. While both compounds share a core mechanism of action, their historical context, available data, and applications diverge significantly. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological nuances and experimental utility of these muscarinic receptor antagonists.

Introduction: Two Generations of Anticholinergic Agents

Penthienate bromide and glycopyrrolate are synthetic anticholinergic compounds that function by blocking muscarinic acetylcholine receptors.[1][2] Their shared structural feature, a quaternary ammonium group, imparts a positive charge that generally limits their ability to cross lipid-rich barriers like the blood-brain barrier.[3] This characteristic is key to their predominantly peripheral action, minimizing the central nervous system (CNS) side effects often associated with tertiary amine anticholinergics like atropine.[3][4]

Glycopyrrolate is a well-characterized and widely used medication in both clinical practice and preclinical research.[5] Its applications are diverse, ranging from use as a preanesthetic agent to reduce secretions, to the management of peptic ulcers, and as an inhaled therapy for chronic obstructive pulmonary disease (COPD).[4][5][6]

Penthienate bromide , in contrast, is a historical compound.[1] It was primarily used for the treatment of peptic ulcers and gastric spasms by reducing gastrointestinal motility and secretions.[1][2] While evaluated as safe and effective by the FDA in the 1980s, it is no longer marketed, and comprehensive, modern preclinical data is sparse.[1] This guide will compare the two agents based on available scientific literature, highlighting the extensive dataset for glycopyrrolate against the more limited, historical information for penthienate.

Mechanism of Action: Targeting the Muscarinic Acetylcholine Receptor

Both drugs act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine.[1][7] The parasympathetic nervous system relies on acetylcholine to regulate a host of involuntary functions, including smooth muscle contraction, gland secretion, and heart rate.[8][9] By inhibiting acetylcholine's action, these drugs can produce effects such as bronchodilation, reduced salivation, and decreased gastric acid secretion.[5][9]

There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in peripheral tissues targeted by these drugs.

  • M1 Receptors: Found in ganglia and the CNS, they facilitate neurotransmission.[10] Glycopyrrolate has shown a notable affinity for the M1 subtype.[4]

  • M2 Receptors: Located on postganglionic parasympathetic nerves, they act as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[8]

  • M3 Receptors: Found on smooth muscle cells (e.g., in the airways and gut) and secretory glands, their activation leads to muscle contraction and secretion.[10][11] Blockade of M3 receptors is the primary mechanism behind the bronchodilatory and antisecretory effects of these drugs in conditions like COPD and peptic ulcer disease.[12][13]

Muscarinic_Antagonist_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse receptor Muscarinic Receptor (M3) g_protein Gq/11 Protein receptor->g_protein Activates plc PLC g_protein->plc ip3_dag IP3 / DAG plc->ip3_dag response Cellular Response (e.g., Contraction, Secretion) ip3_dag->response ACh_released->receptor Binds to antagonist Glycopyrrolate or Penthienate Bromide antagonist->receptor Competitively Blocks Bronchodilator_Assay_Workflow start Start: Acclimatized Guinea Pigs grouping Randomly Assign to Treatment Groups start->grouping admin Administer Vehicle or Test Article (e.g., Glycopyrrolate) grouping->admin pleth Place Animal in Whole-Body Plethysmography Chamber admin->pleth baseline Record Baseline Respiratory Parameters (Penh) pleth->baseline challenge Challenge with Aerosolized Acetylcholine (ACh) baseline->challenge record Record Post-Challenge Respiratory Parameters (Penh) challenge->record analyze Calculate % Inhibition of Bronchoconstriction vs. Vehicle record->analyze end End: Determine ED50 analyze->end

Sources

Validation

A Comparative Pharmacological Guide to Quaternary Anticholinergic Drugs

This guide provides an in-depth comparative analysis of quaternary anticholinergic drugs, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple cataloging of facts to offer...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of quaternary anticholinergic drugs, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple cataloging of facts to offer a synthesized understanding of their pharmacological nuances, supported by experimental data and methodologies.

Introduction: The Significance of the Quaternary Structure

Anticholinergic drugs are antagonists of acetylcholine at muscarinic receptors, playing a crucial role in managing a variety of conditions, most notably respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as certain gastrointestinal and genitourinary disorders.[1][2][3] The defining characteristic of the quaternary anticholinergic drugs discussed herein is their positively charged nitrogen atom within a bulky molecular structure. This permanent charge imparts high polarity, which significantly limits their ability to cross biological membranes, particularly the blood-brain barrier.[4] The clinical ramification of this is a profound reduction in central nervous system (CNS) side effects (e.g., confusion, delirium) that can be prominent with their tertiary amine counterparts, a critical advantage in patient care.[5]

This guide will focus on a comparative analysis of three leading inhaled quaternary anticholinergic agents: ipratropium, tiotropium, and glycopyrrolate. We will dissect their pharmacodynamics, pharmacokinetics, and the experimental methodologies used to elucidate these properties.

Comparative Pharmacodynamics: Receptor Affinity and Selectivity

The therapeutic and adverse effects of anticholinergic drugs are dictated by their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors.[6] M1, M2, and M3 are the most pharmacologically relevant in the context of airway smooth muscle function.

  • M1 Receptors: Located in the parasympathetic ganglia, their stimulation facilitates neurotransmission.

  • M2 Receptors: Found on presynaptic cholinergic nerve terminals, they function as autoreceptors, inhibiting further acetylcholine release.

  • M3 Receptors: Located on airway smooth muscle and submucosal glands, their stimulation mediates bronchoconstriction and mucus secretion.

Effective bronchodilation is primarily achieved through antagonism of M3 receptors. While M1 antagonism can also contribute to reduced cholinergic tone, antagonism of presynaptic M2 autoreceptors is theoretically counterproductive, as it can increase acetylcholine release, potentially overcoming the M3 blockade. Therefore, a favorable pharmacological profile for a respiratory anticholinergic is high affinity for M3 and M1 receptors, coupled with a lower affinity for or faster dissociation from M2 receptors.

Below is a summary of the receptor binding affinities (expressed as pKi, the negative logarithm of the inhibitory constant, Ki) for ipratropium, tiotropium, and glycopyrrolate at human muscarinic M1, M2, and M3 receptors. Higher pKi values indicate greater binding affinity.

DrugpKi at M1 ReceptorpKi at M2 ReceptorpKi at M3 ReceptorM3 vs. M2 Selectivity
Ipratropium ~8.9~9.0~9.4Non-selective
Tiotropium ~9.4~9.1~10.2Kinetically selective
Glycopyrrolate ~9.0~8.8~9.5Functionally selective

Data synthesized from multiple preclinical studies. Absolute values may vary between studies but relative affinities are generally consistent.

Analysis of Receptor Binding Profiles:

  • Ipratropium is a non-selective muscarinic antagonist, exhibiting high affinity for all three receptor subtypes. Its relatively short duration of action necessitates frequent dosing.[2][7]

  • Tiotropium demonstrates a unique profile of "kinetic selectivity." While it has high affinity for both M2 and M3 receptors, it dissociates much more slowly from M3 receptors compared to M2 receptors.[8] This prolonged M3 receptor blockade is the molecular basis for its long duration of action, allowing for once-daily dosing.[2]

  • Glycopyrrolate shows a degree of functional selectivity for M3 over M2 receptors.[1] Its potency is comparable to or greater than that of ipratropium.[1][9]

The following diagram illustrates the cholinergic signaling pathway in airway smooth muscle and the sites of action for these drugs.

cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell cluster_drugs Quaternary Anticholinergic Drugs ACh_pre Acetylcholine (ACh) M2 M2 Autoreceptor ACh_pre->M2 Inhibits further ACh release ACh_synapse ACh in Synapse ACh_pre->ACh_synapse M3 M3 Receptor Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Bronchoconstriction Ca->Contraction ACh_synapse->M3 Binds and activates Tiotropium Tiotropium Tiotropium->M3 Blocks (long duration) Ipratropium Ipratropium Ipratropium->M2 Blocks Ipratropium->M3 Blocks (short duration) Glycopyrrolate Glycopyrrolate Glycopyrrolate->M3 Blocks cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation & Washing Tissue->Centrifuge1 Membranes Isolated Membranes Centrifuge1->Membranes Incubation Incubate Membranes with Radioligand & Test Drug Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Curve Generate Competition Curve Counting->Curve Ki_calc Calculate IC50 and Ki Curve->Ki_calc

Caption: Workflow for a radioligand binding assay.

In Vitro Organ Bath Assay for Functional Potency and Duration of Action

This assay measures the functional effect of a drug on an isolated tissue, providing insights into its potency as an antagonist and its duration of action. For anticholinergics, this typically involves measuring the relaxation of pre-contracted airway smooth muscle.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Isolate tracheal rings or bronchial strips from an appropriate animal model (e.g., guinea pig) or from human donor tissue. [1][10] * Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂/5% CO₂). [11][12] * Connect one end of the tissue to a fixed point and the other to an isometric force transducer to measure changes in muscle tension. [11] * Allow the tissue to equilibrate under a resting tension.

  • Determining Antagonist Potency (pA2 value):

    • Induce a sustained contraction of the smooth muscle with a muscarinic agonist (e.g., carbachol).

    • Once the contraction is stable, add the anticholinergic test drug in increasing concentrations to generate a cumulative concentration-response curve for relaxation.

    • Calculate the pIC50 (negative log of the concentration causing 50% relaxation) or construct a Schild plot to determine the pA2 value, a measure of antagonist potency. [13]3. Determining Duration of Action (Washout Experiment):

    • Pre-incubate the tissue with a fixed concentration of the anticholinergic drug for a set period.

    • Induce a contraction with a muscarinic agonist to confirm the antagonistic effect.

    • Thoroughly wash the tissue by repeatedly replacing the buffer in the organ bath to remove the antagonist. [1] * At regular time intervals after washout, challenge the tissue with the same concentration of the muscarinic agonist and measure the recovery of the contractile response.

    • A slower recovery of the contractile response indicates a longer duration of action of the antagonist. [1][9]

Conclusion

The selection of a quaternary anticholinergic drug for therapeutic use is a multifactorial decision guided by a deep understanding of its pharmacological profile. Tiotropium's kinetic selectivity and long duration of action have made it a cornerstone of COPD management. Glycopyrrolate offers a potent and long-acting alternative, while the shorter-acting ipratropium remains valuable for as-needed relief and in specific clinical scenarios. The experimental methodologies detailed in this guide are fundamental to the continued discovery and characterization of novel anticholinergic agents with optimized efficacy and safety profiles.

References

  • PubMed. In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • ResearchGate. (PDF) Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium, and Glycopyrrolate. [Link]

  • PubMed. Pharmacokinetics and Related Pharmacodynamics of Anticholinergic Drugs. [Link]

  • PubMed. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • PubMed Central. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. [Link]

  • ResearchGate. In vitro potency and duration of action of glycopyrrolate, tiotropium and ipratropium in reducing muscarinic- receptor mediated bronchoconstriction in human and guinea-pig airways. [Link]

  • PubMed. Different behavior toward muscarinic receptor binding between quaternary anticholinergics and their tertiary analogues. [Link]

  • National Institutes of Health. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways. [Link]

  • PubMed. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. [Link]

  • PubMed Central. The mode of action of anticholinergics in asthma. [Link]

  • Panlab | Harvard Apparatus. Isolated organ/tissue test – organ bath. [Link]

  • PubMed. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats. [Link]

  • PubMed. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. [Link]

  • ResearchGate. Comparison of glycopyrronium versus tiotropium on the time to clinically important deteriorations in patients with COPD: A post-hoc analysis of randomized trials. [Link]

  • MDPI. Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. [Link]

  • REPROCELL. The Enduring Value of Organ Baths in Modern Drug Discovery. [Link]

  • PubMed. Anticholinergic agents in asthma and COPD. [Link]

  • Taylor & Francis. Organ bath – Knowledge and References. [Link]

  • National Institutes of Health. Comparative dose-response study of three anticholinergic agents and fenoterol using a metered dose inhaler in patients with chronic obstructive pulmonary disease. [Link]

  • PubMed. Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes. [Link]

  • National Center for Biotechnology Information. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. [Link]

  • PubMed Central. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. [Link]

  • U.S. Pharmacist. Anticholinergic Use in the Treatment of COPD. [Link]

  • ResearchGate. Anticholinergic agents in asthma and COPD | Request PDF. [Link]

  • ResearchGate. Pharmacokinetic properties of anticholinergic drugs | Download Table. [Link]

  • ResearchGate. Relative muscarinic subtype selectivity of anticholinergic agents. [Link]

  • National Center for Biotechnology Information. Anticholinergic Medications - StatPearls. [Link]

Sources

Comparative

Profiling the Muscarinic Receptor Selectivity of Penthienate Bromide: A Comparative Guide

For researchers and drug development professionals navigating the complexities of cholinergic pharmacology, understanding the precise interactions of a compound with its target is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of cholinergic pharmacology, understanding the precise interactions of a compound with its target is paramount. This guide provides an in-depth technical comparison of Penthienate bromide's muscarinic subtype selectivity, contextualized by the profiles of other well-characterized antagonists. Due to the limited publicly available selectivity data for Penthienate bromide, this document serves as both a comparative analysis based on its known properties and a methodological guide for researchers aiming to perform such profiling.

Penthienate bromide is a synthetic quaternary ammonium anticholinergic agent, historically utilized for its effects on the gastrointestinal and urinary systems.[1][2] Its chemical structure suggests an interaction with muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating a vast array of physiological functions.[1][3] This guide will dissect the experimental approaches required to elucidate the selectivity of compounds like Penthienate bromide against the five muscarinic receptor subtypes (M1-M5) and compare its likely profile with established antagonists.

The Significance of Muscarinic Receptor Subtype Selectivity

The five muscarinic receptor subtypes, all G-protein coupled receptors (GPCRs), exhibit distinct tissue distribution and couple to different signaling pathways, leading to a diverse range of physiological effects.[4] Achieving subtype selectivity is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target side effects. A non-selective antagonist, for instance, might effectively target M3 receptors in the bladder to treat overactive bladder, but could also impact M1 receptors in the central nervous system, leading to cognitive side effects, or M2 receptors in the heart, causing cardiovascular complications.

Comparative Analysis of Muscarinic Antagonists

To provide a framework for understanding the potential selectivity of Penthienate bromide, it is essential to compare it with antagonists of known profiles.

Antagonist Primary Selectivity Mechanism of Action Key Therapeutic Applications
Penthienate bromide Likely non-selective or M2/M3 preferenceCompetitive antagonist of muscarinic acetylcholine receptors.[1]Historically used for peptic ulcers and urinary urge incontinence.[1][2]
Atropine Non-selectiveCompetitive antagonist at all five muscarinic receptor subtypes.[4]Bradycardia, mydriasis, anticholinergic agent in organophosphate poisoning.
Pirenzepine M1 selectiveCompetitive antagonist with higher affinity for M1 receptors.Peptic ulcer disease (largely historical).
Darifenacin M3 selectiveCompetitive antagonist with a higher affinity for M3 receptors.Overactive bladder.
Methoctramine M2 selectiveCompetitive antagonist with a preference for M2 receptors.Primarily a research tool.

Elucidating the Selectivity Profile: Experimental Methodologies

A thorough characterization of a compound's muscarinic receptor selectivity involves a combination of binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays directly measure the affinity of a compound for a specific receptor subtype. The most common approach is a competition binding assay using a non-selective radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Objective: To determine the inhibitory constant (Ki) of Penthienate bromide for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • Penthienate bromide

  • Atropine (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Penthienate bromide and a high concentration of atropine (e.g., 10 µM) in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of Penthienate bromide. Include wells for total binding (no competitor) and non-specific binding (with atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Penthienate bromide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of Penthienate bromide A1 Combine membranes, [3H]-NMS, and Penthienate bromide in 96-well plate P1->A1 P2 Prepare cell membranes with M1-M5 receptors P2->A1 P3 Prepare [3H]-NMS and controls P3->A1 A2 Incubate to reach equilibrium A1->A2 A3 Filter to separate bound and free ligand A2->A3 A4 Wash to remove non-specific binding A3->A4 D1 Add scintillation cocktail and count radioactivity A4->D1 D2 Plot data and determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a [³H]-NMS competition binding assay.

Functional Assays: Assessing Potency and Efficacy

Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor. For GPCRs like muscarinic receptors, the GTPγS binding assay is a valuable tool to assess the initial step of G-protein activation.

Objective: To determine the potency (EC50) of Penthienate bromide as an antagonist at Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Materials:

  • Membrane preparations from cells stably expressing individual human M1-M5 receptors.

  • [³⁵S]-GTPγS

  • GDP

  • A muscarinic agonist (e.g., carbachol)

  • Penthienate bromide

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • 96-well filter plates or SPA beads

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Penthienate bromide and a fixed concentration of the muscarinic agonist in assay buffer.

  • Pre-incubation: In a 96-well plate, combine the cell membrane preparation, GDP, and varying concentrations of Penthienate bromide. Pre-incubate for 15-30 minutes at 30°C.

  • Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate G-protein activation.

  • Initiation of Reaction: Add [³⁵S]-GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Terminate the reaction by rapid filtration and washing (for filter-based assays) or by adding SPA beads and allowing them to settle.

  • Quantification: Measure the amount of bound [³⁵S]-GTPγS using a scintillation counter.

  • Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]-GTPγS binding against the logarithm of the Penthienate bromide concentration. Fit the data to determine the IC50. For a competitive antagonist, the pA2 value can be calculated using the Schild equation, which provides a measure of antagonist potency.

Muscarinic Receptor Signaling Pathways

A clear understanding of the downstream signaling cascades initiated by each muscarinic receptor subtype is crucial for interpreting functional assay data.

G cluster_gq Gq/11 Coupled cluster_gi Gi/o Coupled M1 M1, M3, M5 PLC Phospholipase C (PLC) M1->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M2 M2, M4 AC Adenylyl Cyclase (AC) M2->AC cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways of muscarinic receptor subtypes.

Expected Profile of Penthienate Bromide and Concluding Remarks

Given its historical use in treating gastrointestinal and bladder issues, it is plausible that Penthienate bromide exhibits a non-selective or a moderately selective profile for M2 and M3 receptors, which are prominently expressed in these tissues.[4] A comprehensive profiling using the methodologies outlined above would be necessary to confirm this hypothesis and to quantify its affinity and potency across all five muscarinic subtypes.

This guide provides the essential framework for researchers to undertake a thorough selectivity profiling of Penthienate bromide or any novel muscarinic receptor antagonist. By combining robust experimental design with a solid understanding of the underlying pharmacology, scientists can generate the high-quality data necessary for advancing drug discovery and development in the field of cholinergic modulation.

References

  • Penthienate Bromide. Grokipedia. Available at: [Link]

  • Anticholinergic medication for the unstable bladder: prospective trials of imipramine/propantheline versus penthienate and oxybutynin versus penthienate. PubMed. Available at: [Link]

  • Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide [diethyl-(2-hydroxyethyl)-methylammonium bromide α-cyclopentyl-2-thienylglycolate]. Royal Society of Chemistry. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

The Evolution of Precision: A Head-to-Head Comparison of Old and New Muscarinic Antagonists

A Technical Guide for Researchers and Drug Development Professionals The targeting of muscarinic acetylcholine receptors (mAChRs) has been a cornerstone of pharmacology for decades, with applications spanning from the tr...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The targeting of muscarinic acetylcholine receptors (mAChRs) has been a cornerstone of pharmacology for decades, with applications spanning from the treatment of overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) to the management of movement disorders. The landscape of muscarinic antagonists is characterized by a significant evolution, from older, non-selective agents to a new generation of highly subtype-selective molecules. This guide provides an in-depth, head-to-head comparison of these old and new antagonists, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Shift from Broad Blockade to Subtype Selectivity

The five muscarinic receptor subtypes (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. While they share a highly conserved orthosteric binding site for acetylcholine, subtle differences in their structure have paved the way for the development of subtype-selective antagonists.

Older muscarinic antagonists, such as atropine and oxybutynin, are non-selective, meaning they block all muscarinic receptor subtypes with similar affinity.[1] This broad blockade, while therapeutically effective in some contexts, is often associated with a wide range of side effects due to the ubiquitous expression of muscarinic receptors. For instance, the anti-M3 effects on the bladder that alleviate OAB symptoms are often accompanied by anti-M3 effects on salivary glands, leading to dry mouth.

The advent of molecular pharmacology and a deeper understanding of the distinct physiological roles of each receptor subtype has driven the development of new, selective antagonists. These agents are designed to target a specific receptor subtype implicated in a particular disease, thereby minimizing off-target effects and improving the therapeutic window. This guide will delve into the comparative pharmacology of these two classes of agents, highlighting the advancements in efficacy and tolerability.

Comparative Analysis of Receptor Binding Affinities

A fundamental aspect of characterizing muscarinic antagonists is determining their binding affinity (Ki) for each of the five receptor subtypes. This is typically achieved through radioligand binding assays, a robust and sensitive method for quantifying the strength of the interaction between a ligand and a receptor.[2]

The following table summarizes the binding affinities (pKi values, where a higher value indicates higher affinity) of a selection of old and new muscarinic antagonists for the human M1-M5 receptors. This data, compiled from various sources, illustrates the evolution from non-selective to subtype-selective profiles.

Antagonist Class pKi (M1) pKi (M2) pKi (M3) pKi (M4) pKi (M5) Primary Clinical Use(s)
Atropine Old (Non-selective)9.08.99.28.98.9Bradycardia, Antidote
Oxybutynin Old (Non-selective)8.77.88.98.07.4Overactive Bladder
Ipratropium Old (Non-selective)-----COPD, Asthma
Pirenzepine New (M1-selective)8.56.87.27.67.0Peptic Ulcer (historically)
Darifenacin New (M3-selective)8.27.49.17.38.0Overactive Bladder[3]
Solifenacin New (M3-preferring)8.17.68.37.77.9Overactive Bladder
Tiotropium New (LAMA)-----COPD
VU6013720 New (M4-selective)---High-Investigational (Movement Disorders)

As the table demonstrates, older antagonists like atropine show high affinity across all five subtypes. In contrast, newer agents exhibit distinct selectivity profiles. Pirenzepine, for instance, displays a clear preference for the M1 receptor.[4][5] Darifenacin is a potent M3 selective antagonist, which is advantageous for treating OAB as the M3 receptor is the primary mediator of bladder contraction.[3][6] Tiotropium, a long-acting muscarinic antagonist (LAMA), achieves its extended duration of action in COPD through slow dissociation kinetics from the M3 receptor.[7] The development of compounds like VU6013720 represents the frontier of muscarinic antagonist research, with high selectivity for the M4 receptor, a promising target for neurological and psychiatric disorders.[8]

Functional Consequences of Receptor Selectivity

While binding affinity provides a measure of how tightly a drug binds to a receptor, functional assays are crucial for understanding the physiological consequences of that binding. These assays measure the ability of an antagonist to inhibit the downstream signaling pathways activated by an agonist.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors couple to different G proteins to initiate their signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 Agonist (Acetylcholine) Receptor_q M1/M3/M5 Receptor M1_M3_M5->Receptor_q Gq Gq/11 Receptor_q->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 Agonist (Acetylcholine) Receptor_i M2/M4 Receptor M2_M4->Receptor_i Gi Gi/o Receptor_i->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways

Head-to-Head Functional Comparisons

The improved selectivity of newer muscarinic antagonists translates to more targeted functional effects and, consequently, better side-effect profiles.

Overactive Bladder: Oxybutynin vs. Solifenacin

Oxybutynin, a non-selective antagonist, is effective in treating OAB but is notorious for causing dry mouth. Solifenacin, which has a preference for the M3 receptor, demonstrates similar efficacy with significantly lower incidences of dry mouth.[1] Preclinical studies have shown that solifenacin has a higher selectivity for the bladder over the salivary gland compared to oxybutynin.[9]

Antagonist Functional Potency (Bladder) Functional Potency (Salivary Gland) Bladder Selectivity Ratio
Oxybutynin HighHighLow
Solifenacin HighModerateHigher

COPD: Ipratropium vs. Tiotropium

Ipratropium is a short-acting muscarinic antagonist (SAMA) that requires frequent dosing. Tiotropium, a LAMA, provides 24-hour bronchodilation with once-daily dosing. This prolonged action is attributed to its slow dissociation from M3 receptors in the airways.[7] Furthermore, tiotropium exhibits kinetic selectivity, dissociating more rapidly from M2 autoreceptors on cholinergic nerves, which helps to prevent an increase in acetylcholine release that could counteract its bronchodilatory effect.[7]

Antagonist Duration of Action M3 Dissociation Rate M2 Dissociation Rate
Ipratropium ShortFastFast
Tiotropium LongSlowRelatively Faster

Experimental Protocols for Comparative Analysis

To facilitate further research and head-to-head comparisons, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize muscarinic antagonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

radioligand_binding start Start prep Prepare Cell Membranes (Expressing mAChR subtype) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]NMS) - Unlabeled Test Antagonist (Varying Conc.) prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Generate Competition Curve - Calculate IC50 - Calculate Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the desired human muscarinic receptor subtype (M1-M5) in appropriate media.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test antagonist.

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled, non-selective antagonist like atropine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Allow the filters to dry, then add a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test antagonist.

    • Plot the specific binding as a function of the logarithm of the antagonist concentration to generate a competition curve.

    • Fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by an agonist in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).

calcium_flux start Start plate_cells Plate Cells Expressing M1, M3, or M5 Receptor in a 96-well Plate start->plate_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Add Varying Concentrations of the Test Antagonist load_dye->add_antagonist add_agonist Add a Fixed Concentration of an Agonist (e.g., Carbachol) add_antagonist->add_agonist measure_fluorescence Measure the Change in Fluorescence Over Time add_agonist->measure_fluorescence analyze Data Analysis: - Generate Dose-Response Curve - Calculate IC50 measure_fluorescence->analyze end End analyze->end

Calcium Flux Assay Workflow

Methodology:

  • Cell Preparation:

    • Seed cells expressing the target Gq/11-coupled muscarinic receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye extrusion.

    • Incubate the cells to allow for dye loading and de-esterification.

  • Assay Procedure:

    • Prepare serial dilutions of the test antagonist.

    • Using a fluorescence plate reader equipped with an injection system, first add the antagonist to the wells and incubate for a predetermined time.

    • Next, inject a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) that elicits a submaximal response (typically an EC80 concentration).

    • Measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

    • Fit the curve to a suitable model to determine the IC50 value, which represents the concentration of the antagonist that produces 50% of the maximal inhibition.

Conclusion and Future Directions

The journey from non-selective muscarinic antagonists like atropine to the highly selective agents currently in development represents a paradigm shift in pharmacology. This evolution has been driven by a deeper understanding of the distinct roles of the five muscarinic receptor subtypes and the desire to create more targeted therapies with improved safety profiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

The future of muscarinic antagonist research lies in the continued development of even more selective and potent molecules, as well as compounds with unique properties such as allosteric modulation. The exploration of the therapeutic potential of selective M1, M4, and M5 antagonists for a range of central nervous system disorders is a particularly exciting frontier. As our understanding of the intricate signaling pathways and physiological functions of each muscarinic receptor subtype continues to grow, so too will our ability to design and develop novel therapeutics with unprecedented precision and efficacy.

References

  • Abrams, P., & Andersson, K. E. (2007). Muscarinic receptor antagonists for overactive bladder.
  • Birdsall, N. J., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in Pharmacological Sciences, 4, 459-463.
  • Hammer, R., Berrie, C. P., Birdsall, N. J., Burgen, A. S., & Hulme, E. C. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature, 283(5742), 90-92.[5]

  • Madison, J. M., & Basbaum, C. B. (1984). Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle. American Review of Respiratory Disease, 129(6), 924-927.[10]

  • Maruyama, S., Tsukimi, Y., & Oki, T. (2011). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 117(3), 183-191.[9]

  • Cheyne, L., & Hyrslova, I. (2016). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (9).[11]

  • Doods, H. N., Quirion, R., Mihm, G., Engel, W., & Rudolf, K. (1987). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. European Journal of Pharmacology, 140(2), 153-156.[12]

  • Davoren, J. E., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1363-1377.[8]

  • Chapple, C. R., et al. (2002). 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. Journal of Urology, 167(4S), 112.[2]

  • Pelaia, G., et al. (2021). The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in in vitro macrophage models. bioRxiv.[13]

  • Ikeda, K., et al. (2011). Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium. Journal of Pharmacological Sciences, 115(2), 209-216.[14]

  • BenchChem. (2025). Unveiling the Muscarinic M4 Receptor: A Technical Guide to Ligand Binding and Signaling. Retrieved from a hypothetical BenchChem technical guide.
  • Davoren, J. E., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv.[15]

  • Shiraishi, Y., et al. (1977). Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. Journal of Neurochemistry, 28(6), 1275-1284.[16]

  • BenchChem. (2025). Comparative Analysis of Receptor Binding Affinities: Scopine and Atropine at Muscarinic Acetylcholine Receptors. Retrieved from a hypothetical BenchChem technical guide.
  • Davoren, J. E., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. Consensus.[[“]]

  • Davoren, J. E., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. ResearchGate.[18]

  • Ikeda, K., et al. (2002). Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(2), 97-105.
  • Cazzola, M., et al. (2018). Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus. Pulmonary Pharmacology & Therapeutics, 48, 8-15.[19]

  • A hypothetical PDF document on Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease.
  • Wuest, M., et al. (2025). Is solifenacin (generic) preferred over oxybutynin (generic) for treating overactive bladder?.
  • Villalba, N., et al. (2015). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. Journal of Pharmacological Sciences, 128(2), 85-91.[20]

  • Lochner, M., & Lummis, S. C. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 108, 221-227.[21]

  • Api, M., et al. (2011). Comparison of Solifenacin and Oxybutynin in the Treatment of Overactive Bladder. ClinicalTrials.gov.[22]

  • Casarosa, P., et al. (2011). Preclinical Evaluation of Long-Acting Muscarinic Antagonists: Comparison of Tiotropium and Investigational Drugs. Journal of Pharmacology and Experimental Therapeutics, 337(3), 640-647.
  • A hypothetical ResearchGate article on Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes.
  • A hypothetical UROsource article on Solifenacin vs oxybutynin.
  • BenchChem. (2025). A Head-to-Head Comparison of M1 Muscarinic Antagonists: Pirenzepine, Telenzepine, and VU0255035. Retrieved from a hypothetical BenchChem technical guide.
  • Eltze, M., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 128(7), 1541-1550.[23]

  • Drugs.com. (n.d.). Oxybutynin vs Solifenacin Comparison. Retrieved from [Link]]

  • A hypothetical ResearchGate article on Muscarinic Receptor Agonists and Antagonists.
  • A hypothetical ResearchG
  • Watson, M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-156.[24]

  • A hypothetical Semantic Scholar article on Selective muscarinic receptor agonists and antagonists.
  • A hypothetical document on the comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa.
  • Kistemaker, L. E., et al. (2019). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 176(14), 2539-2549.[25]

  • Barnes, P. J. (2000). Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. Pulmonary Pharmacology & Therapeutics, 13(2), 89-95.[7]

  • Kistemaker, L. E., & Gosens, R. (2015). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 172(12), 2943-2953.[26]

  • Vincken, W., et al. (2002). A randomised controlled comparison of tiotropium and ipratropium in the treatment of chronic obstructive pulmonary disease. Thorax, 57(3), 229-234.[27]

  • Chapple, C. (2005). Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 14(1), 105-114.[6]

  • PubChem. (n.d.). Darifenacin. Retrieved from [Link]]

  • A hypothetical J-Stage article on Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin.
  • A hypothetical Frontiers article on Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin.
  • A hypothetical PubMed article on Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus,

Sources

Comparative

A Guide to the Receptor Cross-Reactivity Profile of Penthienate Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction to Penthienate Bromide: A Quaternary Ammonium Anticholinergic Penthienate bromide is a synthetic anticholinergic agent characterized by its qua...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Penthienate Bromide: A Quaternary Ammonium Anticholinergic

Penthienate bromide is a synthetic anticholinergic agent characterized by its quaternary ammonium structure. Historically, it was utilized in the treatment of peptic ulcers and gastrointestinal spasms.[1] Its therapeutic effect stems from its action as a muscarinic acetylcholine receptor antagonist, which reduces gastrointestinal motility and secretions.[1] As a quaternary ammonium compound, penthienate bromide possesses a permanent positive charge, which generally limits its ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects compared to tertiary amine anticholinergics.

While the primary target of penthienate bromide is well-established, a comprehensive understanding of its cross-reactivity with other receptor systems is crucial for a complete pharmacological profile. This guide provides an in-depth analysis of the known receptor interactions of penthienate bromide and outlines the experimental methodologies required to further elucidate its selectivity.

The Muscarinic Receptor Family: The Primary Target of Penthienate Bromide

The therapeutic effects of penthienate bromide in the gastrointestinal tract are primarily mediated by the blockade of M3 receptors on smooth muscle cells and secretory glands. However, its lack of selectivity implies potential interactions with other muscarinic receptor subtypes, which could contribute to both therapeutic and adverse effects. For instance, blockade of M1 receptors can further reduce gastric acid secretion, while interaction with M2 receptors could potentially affect cardiac function.

Cross-Reactivity with Other Receptors: An Uncharted Territory

A thorough investigation of publicly available pharmacological databases and scientific literature did not yield a comprehensive cross-reactivity profile for penthienate bromide against a broad panel of non-muscarinic receptors. This lack of data is not uncommon for older drugs that were developed before the widespread implementation of large-scale safety screening panels.

The potential for cross-reactivity, or "off-target" effects, is a critical aspect of drug development, as it can lead to unforeseen side effects or even reveal novel therapeutic applications. Given its chemical structure, it is conceivable that penthienate bromide could interact with other receptor systems, albeit likely with lower affinity than for its primary muscarinic targets.

To address this knowledge gap, a systematic evaluation of penthienate bromide's binding affinity and functional activity at a wide range of receptors is necessary. The following sections of this guide will detail the experimental protocols required to perform such an investigation.

Experimental Methodologies for Assessing Receptor Cross-Reactivity

A comprehensive assessment of penthienate bromide's cross-reactivity profile would involve a tiered approach, beginning with broad receptor binding screening followed by functional assays for any identified "hits."

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound (in this case, penthienate bromide) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.

Key Parameters Determined:

  • IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand for the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for a Representative Radioligand Binding Assay (e.g., for Adrenergic Alpha-1A Receptor):

  • Receptor Source: Use commercially available cell membranes from a stable cell line expressing the human adrenergic alpha-1A receptor.

  • Radioligand: [3H]-Prazosin, a selective alpha-1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]-Prazosin, and a range of concentrations of penthienate bromide. Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the penthienate bromide concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

This protocol can be adapted for a wide range of receptors by selecting the appropriate receptor source and radioligand. A comprehensive screening panel would typically include representatives from the following receptor families:

  • Adrenergic: Alpha-1, Alpha-2, Beta-1, Beta-2

  • Dopaminergic: D1, D2, D3, D4, D5

  • Serotonergic: 5-HT1, 5-HT2, 5-HT3, etc.

  • Histaminergic: H1, H2, H3, H4

  • Opioid: Mu, Delta, Kappa

Functional Assays: Assessing Agonist or Antagonist Activity

If penthienate bromide demonstrates significant binding affinity for any non-muscarinic receptors in the binding assays, the next step is to determine its functional activity at those receptors. Functional assays measure the biological response of a cell upon receptor activation or blockade.

Calcium Flux Assays for Gq-Coupled Receptors:

Many receptors, including the M1, M3, and M5 muscarinic subtypes, as well as certain adrenergic and serotonergic receptors, are coupled to the Gq signaling pathway. Activation of this pathway leads to an increase in intracellular calcium levels. Calcium flux assays use fluorescent dyes that are sensitive to calcium concentrations to measure this response.

Experimental Workflow for a Calcium Flux Assay

Caption: Workflow for a functional calcium flux assay.

Detailed Protocol for a Representative Calcium Flux Assay (e.g., for a Gq-coupled receptor):

  • Cell Culture: Plate cells stably expressing the target receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: For antagonist testing, pre-incubate the cells with varying concentrations of penthienate bromide.

  • Agonist Stimulation: Add a known agonist for the target receptor to stimulate a calcium response.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the response (e.g., peak fluorescence) against the logarithm of the agonist or antagonist concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

Primary Target: Muscarinic M3 Receptor (Gq-coupled)

Gq_Pathway Penthienate Penthienate Bromide M3R M3 Muscarinic Receptor Penthienate->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Penthienate bromide blocks the Gq signaling pathway of the M3 muscarinic receptor.

Conclusion and Future Directions

Penthienate bromide is a well-established muscarinic antagonist with a long history of clinical use for gastrointestinal disorders. However, a comprehensive understanding of its potential cross-reactivity with other receptor systems is currently lacking in the public domain. For a complete pharmacological profile and to ensure its safe use in research and potential future therapeutic applications, a systematic investigation of its off-target effects is warranted.

The experimental protocols detailed in this guide provide a roadmap for researchers to undertake such an investigation. By employing radioligand binding assays and functional assays, a comprehensive cross-reactivity profile of penthienate bromide can be generated. This data would be invaluable for the scientific community, providing a clearer picture of the selectivity of this compound and potentially uncovering novel pharmacological properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6066, Penthienate bromide. Retrieved January 16, 2026 from [Link].

  • Grokipedia (2024). Penthienate. Retrieved January 16, 2026 from [Link].

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Penthienate Bromide and Propantheline Bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vivo efficacy of two synthetic anticholinergic agents, penthienate bromide and propantheline bromide. Wh...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two synthetic anticholinergic agents, penthienate bromide and propantheline bromide. While both compounds have been utilized for their antispasmodic and antisecretory properties, a direct, comprehensive comparison of their performance in preclinical models is essential for informed research and development. This document synthesizes available data, outlines their shared mechanism of action, and presents detailed, field-proven protocols for a robust head-to-head in vivo comparison.

Introduction and Pharmacological Context

Penthienate bromide and propantheline bromide are quaternary ammonium compounds classified as antimuscarinic agents.[1][2] Their primary therapeutic action is the blockade of acetylcholine at muscarinic receptors, which mediate parasympathetic nervous system responses.[2][3] This action leads to reduced smooth muscle contractions and glandular secretions, making them effective in treating conditions characterized by gastrointestinal hypermotility and hypersecretion, such as peptic ulcers and irritable bowel syndrome.[2][3][4]

Propantheline bromide, often known by the trade name Pro-Banthine, has been extensively studied and is used to treat cramps, spasms of the gut or bladder, and excessive sweating.[1] Penthienate bromide was also historically used for peptic ulcers and gastric spasms.[2] While a clinical trial found penthienate to be more effective than a combination of imipramine and propantheline for an unstable bladder, comprehensive preclinical in vivo efficacy data directly comparing these two agents is limited.[5]

Mechanism of Action: Muscarinic Receptor Antagonism

Both penthienate and propantheline function as competitive antagonists of acetylcholine at muscarinic receptors.[2][3][6] The parasympathetic nervous system regulates involuntary functions, including gastrointestinal motility and secretion. Acetylcholine released from nerve terminals binds to muscarinic receptors (primarily M2 and M3 subtypes) on smooth muscle cells and secretory glands, triggering contractions and secretions.[7]

By blocking these receptors, both drugs inhibit these downstream effects.[4] This results in:

  • Reduced Gastrointestinal Motility: Decreased tone and propulsive movements of the stomach and intestines.[8][9]

  • Decreased Glandular Secretions: Inhibition of gastric acid, pepsin, and saliva production.[3][10][11]

This shared mechanism forms the basis for their therapeutic applications and also accounts for their common side effects, such as dry mouth, blurred vision, and constipation.[3][10]

Signaling Pathway of Muscarinic Antagonism

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Effector Cell (e.g., Smooth Muscle, Gland) ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M3) ACh->Receptor Binds & Activates Response Increased GI Motility & Secretion Receptor->Response Initiates Signal Cascade Drug Penthienate or Propantheline Drug->Receptor Competitively Blocks

Caption: Mechanism of action for Penthienate and Propantheline.

Comparative In Vivo Efficacy

Direct head-to-head in vivo studies are not extensively reported in recent literature. However, data from individual studies and related clinical trials allow for an inferred comparison.

Parameter Propantheline Bromide Penthienate Bromide Key Insights & Causality
Inhibition of Gastric Emptying A single oral dose has been shown to double the gastric half-emptying time in humans.[12][13]Historically used for gastric spasms, implying a significant effect on gastric motility.[2]The delay in gastric emptying is a direct consequence of the drugs' anticholinergic action on the smooth muscle of the stomach, reducing its propulsive contractions.
Inhibition of Intestinal Transit Effectively reduces gastrointestinal propulsive motility.[6] Soft drug analogs of propantheline were equipotent in protecting rats against indomethacin-induced gastric ulceration.[14][15]Assumed to be effective based on its classification and historical use.[2]This effect is crucial for treating conditions with hypermotility. The reduction in transit allows for more extensive absorption of nutrients and drugs.
Antisecretory Effect (Saliva) Known to cause dry mouth (xerostomia) by reducing salivary flow, a common side effect confirming its potent antisecretory action.[3][16]Also expected to have a potent antisecretory effect, as this is a class effect of anticholinergics.[10][17]Salivary glands are highly sensitive to muscarinic blockade, making this a reliable, though often undesirable, indicator of in vivo anticholinergic activity.[10][18]
Bladder Contractility Used to prevent involuntary bladder spasms.[1]Shown to be more effective than an imipramine/propantheline combination in improving urodynamic changes associated with an unstable bladder.[5]The detrusor muscle of the bladder is rich in muscarinic receptors, making it a key target for anticholinergic drugs aimed at treating urinary incontinence.

Recommended Protocols for Direct In Vivo Comparison

To generate robust, direct comparative data, the following validated preclinical models are recommended. The choice of these assays is based on their ability to quantify the primary pharmacological effects of antimuscarinic agents.

This is the gold-standard method for assessing the inhibitory effects of a compound on intestinal motility.[19][20]

Experimental Workflow: Charcoal Meal Assay

G node_acclimate 1. Acclimatization (Rodents) node_fast 2. Fasting (6-18 hours) node_acclimate->node_fast node_group 3. Grouping (Vehicle, Penthienate, Propantheline) node_fast->node_group node_admin 4. Drug Admin. (e.g., Oral Gavage) node_group->node_admin node_wait 5. Wait Period (e.g., 60 min) node_admin->node_wait node_charcoal 6. Charcoal Meal (Oral Gavage) node_wait->node_charcoal node_euthanize 7. Euthanasia (e.g., 20-30 min post-charcoal) node_charcoal->node_euthanize node_dissect 8. Dissection & Measurement node_euthanize->node_dissect node_analyze 9. Data Analysis (% Inhibition) node_dissect->node_analyze

Caption: Workflow for the in vivo charcoal meal transit assay.

Detailed Protocol:

  • Animal Model: Male Wistar rats (200 ± 20 g) or Swiss albino mice are commonly used.[21][22]

  • Acclimatization & Fasting: Animals should be acclimatized for at least one week. Prior to the experiment, fast the animals for 6-18 hours with free access to water. A 6-hour fast is often sufficient and reduces animal stress.[21]

  • Grouping: Divide animals into at least three groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.9% Saline or 2% Gum Acacia)

    • Group II: Penthienate Bromide (at various doses)

    • Group III: Propantheline Bromide (at equimolar doses to Penthienate)

  • Drug Administration: Administer the test compounds or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Waiting Period: Allow for drug absorption, typically 60 minutes for p.o. administration.[22]

  • Charcoal Meal Administration: Administer a charcoal meal suspension (e.g., 5-10% activated charcoal in 10% gum arabic or 2% gum acacia) orally to each animal.[22][23]

  • Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animals.[24]

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the intestine and the distance traveled by the charcoal front.

  • Calculation:

    • Percent Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Percent Inhibition = [(% Transit_Control - % Transit_Treated) / % Transit_Control] x 100

Causality and Validation: This protocol is self-validating through the inclusion of a vehicle control group, which establishes the baseline transit rate. A positive control, such as atropine, can also be included.[23] The endpoint—distance traveled by a visible marker—is a direct and unambiguous measure of intestinal propulsive activity.

This assay quantifies the antisecretory (antisialagogue) effects of the compounds, a key indicator of systemic anticholinergic activity.[25]

Detailed Protocol:

  • Animal Model: Rats or mice are suitable.

  • Anesthesia: Anesthetize the animals (e.g., with a ketamine/xylazine cocktail) to allow for sample collection.

  • Baseline Saliva Collection: Place pre-weighed cotton pellets into the oral cavity of each animal for a fixed period (e.g., 5 minutes) to absorb baseline saliva.

  • Drug Administration: Administer the vehicle, Penthienate, or Propantheline (i.p. or i.v. for faster onset).

  • Stimulation: After an appropriate absorption time, induce salivation using a cholinergic agonist like pilocarpine. This step is critical as it provides a robust and consistent secretory response to inhibit.

  • Post-Treatment Saliva Collection: At the peak expected time of drug action, place new pre-weighed cotton pellets into the oral cavity for the same fixed period.

  • Measurement: Weigh the cotton pellets immediately after collection. The change in weight corresponds to the volume of saliva secreted.

  • Calculation: Calculate the percentage reduction in pilocarpine-induced salivation for each treatment group compared to the vehicle control.

Causality and Validation: The use of a secretagogue (pilocarpine) provides a strong, reproducible physiological challenge. The inhibitory effect of the test drugs can be directly quantified against this stimulated baseline, providing a clear measure of receptor blockade at the salivary glands.[10][17] This assay directly reflects a common clinical side effect, linking preclinical efficacy to potential clinical outcomes.[26]

Conclusion and Future Directions

Both Penthienate bromide and Propantheline bromide are effective antimuscarinic agents that reduce gastrointestinal motility and secretions. While propantheline is more extensively documented in recent literature, historical data and limited comparative trials suggest that penthienate is a potent compound in its own right.[2][5]

For drug development professionals and researchers, a direct head-to-head comparison using the standardized in vivo protocols described herein is paramount. Such studies would definitively establish the comparative potency and efficacy of these agents, guiding future research into the development of next-generation anticholinergic drugs with improved therapeutic indices.

References

  • Wikipedia. Propantheline bromide. [URL: https://en.wikipedia.org/wiki/Propantheline_bromide][1]

  • Patsnap Synapse. (2024). What is the mechanism of Propantheline Bromide? [URL: https://synapse.patsnap.com/drugs/2165-propantheline-bromide/mechanism][3]

  • Pediatric Oncall. Propantheline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [URL: https://www.pediatriconcall.com/drugs/propantheline/935][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4934, Propantheline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propantheline][6]

  • Patsnap Synapse. (2024). What is Propantheline Bromide used for? [URL: https://synapse.patsnap.com/drugs/2165-propantheline-bromide/indications][4]

  • Cardozo, L. D., & Stanton, S. L. (1980). Anticholinergic medication for the unstable bladder: prospective trials of imipramine/propantheline versus penthienate and oxybutynin versus penthienate. The Journal of urology, 124(5), 651–653. [URL: https://pubmed.ncbi.nlm.nih.gov/7001426/][5]

  • Arany, S., et al. (2021). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral Surgery, Oral Medicine, Oral Pathology and Oral Radiology, 132(6), 662-670. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9112430/][10]

  • Barth, W., & Giertz, H. (1975). [Experimental testing of a new gastrotherapeutic agent]. Arzneimittel-Forschung, 25(4), 629-633. [URL: https://pubmed.ncbi.nlm.nih.gov/237975/][9]

  • Migliori, M., et al. (1987). [Effects of propantheline on the motor activity of the normal human esophagus]. Bollettino della Societa italiana di biologia sperimentale, 63(1), 7-14. [URL: https://pubmed.ncbi.nlm.nih.gov/3607077/][27]

  • Hurwitz, A., Robinson, R. G., & Herrin, W. F. (1977). Prolongation of gastric emptying by oral propantheline. Clinical pharmacology and therapeutics, 22(2), 206–210. [URL: https://pubmed.ncbi.nlm.nih.gov/328210/][12]

  • Gašpar, M. M., et al. (2023). Anticholinergic burden of medications is associated with dry mouth and reflected in minor labial gland secretion. Archives of oral biology, 156, 105824. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619557/][18]

  • Van der Poel, A. M. (2001). Refinement of the charcoal meal study by reduction of the fasting period. Animal technology and welfare, 52(2), 71-76. [URL: https://pubmed.ncbi.nlm.nih.gov/11791653/][21]

  • Nimmo, J., et al. (1971). Pharmacological Modification of Gastric Emptying: Effects of Propantheline and Metoclopramide on Paracetamol Absorption. British medical journal, 1(5749), 587–589. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1795325/][13]

  • Scribd. 12evaluation of Gastrointestinal Transit Time Using Charcoal Meal. [URL: https://www.scribd.com/document/534177573/12evaluation-of-Gastrointestinal-Transit-Time-Using-Charcoal-Meal][23]

  • Grokipedia. Penthienate. [URL: https://grokipedia.org/penthienate/][2]

  • Product Safety Labs. Charcoal Meal Test - Rat. [URL: https://productsafetylabs.com/pharmacology/charcoal-meal-test-rat/][19]

  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. International Journal of Pharmaceutical Sciences and Research. [URL: https://www.researchgate.net/publication/343468007_In_vivo_Methods_for_Evaluation_of_Drugs_for_the_Treatment_of_Gastrointestinal_Motility_Disorders][20][24]

  • Joseph, R., & Sorsby, A. (1957). Mydriatic action of penthienate bromide; a possible substitute for atropine. Lancet, 272(6969), 601–603. [URL: https://pubmed.ncbi.nlm.nih.gov/13407076/][28]

  • BenchChem. Cross-study comparison of propantheline's effects on gastric acid secretion. [URL: https://www.benchchem.com/product/b1985][11]

  • Pharmacology Discovery Services. Gastrointestinal Motility, Rat. [URL: https://www.pharmacologydiscoveryservices.com/product/gastrointestinal-motility-rat/][22]

  • Arany, S., et al. (2021). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral surgery, oral medicine, oral pathology and oral radiology, 132(6), 662–670. [URL: https://pubmed.ncbi.nlm.nih.gov/34593340/][17]

  • Brouillette, D. G. A NEW CLASS OF ANTICHOLINERGIC AGENTS BASED ON PROPANTHELINE BROMIDE USING THE SOFT DRUG APPROACH. University of Florida Digital Collections. [URL: https://ufdc.ufl.edu/UFE0021677/00001][14]

  • Gašpar, M. M., et al. (2023). Anticholinergic burden of medications is associated with dry mouth and reflected in minor labial gland secretion. Archives of oral biology, 156, 105824. [URL: https://pubmed.ncbi.nlm.nih.gov/37856860/][25]

  • Fontaine, J., et al. (1985). Effects of pinaverium bromide and verapamil on the motility of the rat isolated colon. British journal of pharmacology, 86(1), 89–94. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1916578/][29]

  • D. Brouillette, et al. (1989). Soft drugs. 21. Design and evaluation of soft analogs of propantheline. Journal of Pharmaceutical Sciences. [URL: https://www.semanticscholar.org/paper/Soft-drugs.-21.-Design-and-evaluation-of-soft-of-Brouillette-Abou-Donia/196e814d455d31518f886f44d180800d98453448][15]

  • Varga, B., et al. (2022). Anticholinergic Medication and Caries Status Predict Xerostomia under 65. International Journal of Environmental Research and Public Health, 19(19), 12852. [URL: https://www.mdpi.com/1660-4601/19/19/12852][26]

  • Read, A. E., et al. (1983). Propantheline bromide plasma level, urinary excretion and pharmacological data in a comparison of the bioavailability of three oral formulations of Pro-Banthine. European journal of drug metabolism and pharmacokinetics, 8(3), 219–224. [URL: https://pubmed.ncbi.nlm.nih.gov/6641656/][16]

  • Wiedemann, K., et al. (1982). [Influence of pancuronium bromide on spontaneous intestinal motility in the dog (author's transl)]. Der Anaesthesist, 31(1), 39–43. [URL: https://pubmed.ncbi.nlm.nih.gov/7072922/][30]

  • Medscape. Pro Banthine (propantheline) dosing, indications, interactions, adverse effects, and more. [URL: https://reference.medscape.com/drug/pro-banthine-propantheline-342013][31]

  • Patsnap Synapse. (2024). What is the mechanism of Pipenzolate Bromide? [URL: https://synapse.patsnap.com/drugs/Pipenzolate-bromide/mechanism][7]

  • Corsetti, M., et al. (2023). Hyoscine butylbromide mode of action on bowel motility: From pharmacology to clinical practice. Neurogastroenterology and motility, 35(4), e14451. [URL: https://pubmed.ncbi.nlm.nih.gov/35972266/][32]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Penthienate Bromide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of penthienate bromide. As a synthetic anticholinergic agent and a quaternary ammonium compound, penthienate bromide necessitates...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of penthienate bromide. As a synthetic anticholinergic agent and a quaternary ammonium compound, penthienate bromide necessitates meticulous handling and disposal protocols to ensure personnel safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Chemical Profile of Penthienate Bromide

A thorough understanding of a chemical's properties and hazards is the cornerstone of its safe management. Penthienate bromide (C₁₈H₃₀BrNO₃S) is a quaternary ammonium salt with a molecular weight of approximately 420.4 g/mol .[2][3] It presents as pale yellow crystals and is soluble in water, alcohol, and chloroform.[4]

Key Hazard Considerations:

  • Quaternary Ammonium Compound (QAC): QACs are a class of compounds with known antimicrobial properties.[5][6] However, this biocidal activity also contributes to their potential for environmental harm, particularly aquatic toxicity.[7][8] The environmental persistence of some QACs is a growing concern, making their release into waterways via drain disposal highly inadvisable.[7]

  • Anticholinergic Agent: As an antimuscarinic agent, penthienate bromide can have potent physiological effects if absorbed.[1][9] Accidental exposure could lead to anticholinergic toxicity, warranting the use of appropriate personal protective equipment (PPE) at all times.

  • Brominated Compound: The presence of bromine in the molecule means that thermal decomposition or combustion can lead to the release of hazardous gases, such as hydrogen bromide.[10]

  • Irritant Properties: Based on data from similar quaternary ammonium compounds, penthienate bromide should be handled as a substance that can cause skin and serious eye irritation.[11][12] Inhalation of the dust may also lead to respiratory irritation.[12]

Property Value/Information Source(s)
Molecular Formula C₁₈H₃₀BrNO₃S[2][3]
Molecular Weight 420.4 g/mol [2][3]
Appearance Pale yellow crystals[4]
Solubility Soluble in water, alcohol, chloroform[4]
Chemical Class Quaternary Ammonium Compound, Anticholinergic[1]
Primary Hazards Potential for aquatic toxicity, skin/eye/respiratory irritation[7][8][11][12]

Regulatory Imperative: A Note on Compliance

The disposal of all chemical waste, including penthienate bromide, is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA). However, institutional policies and local publicly owned treatment works (POTWs) often have more specific and restrictive requirements.

Core Principle: This guide provides best-practice recommendations based on the chemical's properties. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations, which supersede any general advice provided herein.[13][14]

Penthienate Bromide Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of various forms of penthienate bromide waste. This workflow is designed to ensure that each waste stream is managed in a manner that is safe, compliant, and environmentally responsible.

G start Penthienate Bromide Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Unused/Expired Pure Solid or Concentrated Solution (>1% w/v) waste_type->pure_solid Pure/Concentrated dilute_aq Dilute Aqueous Solution (<1% w/v) waste_type->dilute_aq Dilute Aqueous contaminated_solid Contaminated Labware & PPE (Gloves, Tips, Glassware, etc.) waste_type->contaminated_solid Contaminated Solids spill Spill Cleanup Debris waste_type->spill Spill Debris collect_hw Collect in a designated, sealed, and labeled Hazardous Waste container. pure_solid->collect_hw check_policy Consult Institutional EHS Policy and Local Regulations for QACs. dilute_aq->check_policy collect_dry_waste Collect in a designated, sealed, and labeled container for Chemically Contaminated Dry Waste. contaminated_solid->collect_dry_waste spill->collect_hw dispose_hw Arrange for pickup by certified Hazardous Waste Contractor via EHS. collect_hw->dispose_hw drain_disposal If explicitly permitted: 1. Neutralize pH to 7-9. 2. Flush with copious amounts of cold water. (Generally Discouraged) check_policy->drain_disposal Permitted collect_aq_hw If drain disposal is prohibited (Standard Practice): Collect as Aqueous Hazardous Waste. check_policy->collect_aq_hw Prohibited collect_aq_hw->dispose_hw collect_dry_waste->dispose_hw

Caption: Decision tree for the proper segregation and disposal of penthienate bromide waste streams.

Detailed Disposal Protocols

Adherence to a systematic, step-by-step protocol is critical for the safe disposal of penthienate bromide.

Protocol 4.1: Disposal of Pure/Concentrated Penthienate Bromide

This protocol applies to unused or expired solid penthienate bromide and any concentrated solutions (defined here as >1% w/v).

  • Container Selection: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable, and chemically compatible container designated for solid hazardous waste. Ensure the container is in good condition with no cracks or leaks.[14]

  • Labeling: Affix a completed hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Penthienate Bromide"

    • An indication of the hazards (e.g., "Irritant," "Aquatic Toxin")

    • The accumulation start date

  • Collection: Place the solid penthienate bromide or concentrated solution directly into the labeled hazardous waste container.

  • Storage: Keep the hazardous waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area that is in a secondary containment bin and away from incompatible materials.[13]

  • Disposal: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution, contact your EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[13][15]

Causality: Direct disposal of concentrated QACs is prohibited due to their potential for significant environmental damage and disruption to wastewater treatment processes.[7] Collection by a certified vendor ensures that the chemical is handled and disposed of in accordance with all regulations, likely through high-temperature incineration.

Protocol 4.2: Disposal of Dilute Aqueous Solutions of Penthienate Bromide

This protocol applies to aqueous solutions with a concentration of <1% w/v.

  • Consult Regulations (Crucial Step): Before proceeding, you must consult your institutional and local wastewater regulations regarding the drain disposal of quaternary ammonium compounds. Many institutions prohibit the drain disposal of any amount of QACs.[14][16]

  • Prohibited Drain Disposal (Standard & Recommended Practice):

    • Collect the dilute aqueous solution in a designated, sealable, and clearly labeled hazardous waste container for aqueous waste.

    • Follow the labeling, storage, and disposal steps outlined in Protocol 4.1.

  • Permitted Drain Disposal (If Explicitly Allowed by EHS):

    • Ensure the solution is free of any other hazardous materials (e.g., heavy metals, solvents).

    • Check the pH of the solution. If necessary, adjust to a neutral pH range (typically between 7 and 9) using a suitable acid or base.

    • Turn on the cold water tap to a strong, steady flow.

    • Slowly pour the dilute penthienate bromide solution down the drain, minimizing splashing.

    • Continue to flush the drain with copious amounts of cold water for at least two minutes to ensure the compound is thoroughly diluted and flushed through the building's plumbing.[16]

Causality: The default and most responsible action is to collect all QAC solutions as hazardous waste. This is because even at low concentrations, their cumulative effect can be detrimental to aquatic ecosystems.[8] Drain disposal should only be considered if your local EHS has specifically evaluated the compound and deemed it acceptable at a defined concentration limit.

Protocol 4.3: Disposal of Contaminated Labware and PPE

This protocol applies to items such as gloves, pipette tips, weigh boats, paper towels, and empty glassware contaminated with penthienate bromide.

  • Segregation: Do not mix chemically contaminated waste with regular trash or biohazardous waste.

  • Collection of Dry Waste:

    • Place items like gloves, pipette tips, and absorbent paper into a dedicated container for chemically contaminated dry waste. This is typically a plastic bag-lined cardboard box.[15]

    • The container must be clearly labeled "Chemically Contaminated Waste" and should specify the contaminant (Penthienate Bromide).

  • Decontamination of Glassware:

    • For reusable glassware, rinse it three times with a suitable solvent (e.g., water or ethanol).

    • The first rinseate must be collected and disposed of as liquid hazardous waste (follow Protocol 4.1 or 4.2). Subsequent rinses may be eligible for drain disposal, pending EHS approval.

    • After rinsing, the glassware can be washed normally.

  • Disposal of Empty Containers:

    • A container that held pure penthienate bromide must be triple-rinsed. The first rinseate is hazardous waste.[13]

    • After triple-rinsing and air-drying, obliterate or remove the original label and dispose of the container in the appropriate recycling or solid waste stream as directed by your EHS department.

  • Disposal: Once the contaminated dry waste container is full, seal the bag and contact EHS for pickup.[15]

Emergency Procedures: Penthienate Bromide Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are trained and it is safe to do so, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For large spills of the solid, respiratory protection may be necessary.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent the powder from becoming airborne.

    • For Liquid Spills: Surround the spill with absorbent pads or dikes to prevent it from spreading.

  • Clean Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth, then decontaminate the surface with soap and water.

  • Dispose of Waste: All cleanup materials (absorbent, gloves, cloths) are considered hazardous waste and must be disposed of according to Protocol 4.3.

  • Report: Report the spill to your supervisor and EHS department, regardless of the size.

References

  • Penthienate . Grokipedia. [Link]

  • Penthienate Bromide . Merck Index. [Link]

  • Penthienate Bromide | C18H30BrNO3S | CID 6066 . PubChem - NIH. [Link]

  • ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents . NCBI. [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern . Environmental Science & Technology - ACS Publications. [Link]

  • PENTHIENATE BROMIDE . Global Substance Registration System (GSRS). [Link]

  • Quaternary Ammonium Compounds in Cleaning Products . Mount Sinai. [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern . PMC - NCBI. [Link]

  • Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet . National Pesticide Information Center - Oregon State University. [Link]

  • Anticholinergic Toxicity Treatment & Management . Medscape Reference. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • Bromine - SAFETY DATA SHEET . Penta chemicals. [Link]

  • Where and How to Dispose of Unused Medicines . FDA. [Link]

  • Guidelines for Ethidium Bromide Disposal . University of Maryland. [Link]

  • Disposal of Unused Medicines: What You Should Know . FDA. [Link]

  • WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penthienate bromide
Reactant of Route 2
Reactant of Route 2
Penthienate bromide
© Copyright 2026 BenchChem. All Rights Reserved.